Cdk8-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15F3N4O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-[4-[(6-amino-3-pyridinyl)oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16/h1-11H,(H2,23,24)(H2,25,26,27) |
InChI Key |
MBIXOXMOHXFUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Cdk8-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology, particularly in colorectal cancer, due to its role as a transcriptional regulator in key oncogenic signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Cdk8-IN-11, a potent and selective inhibitor of CDK8. This document details the structure-activity relationship (SAR) studies that led to its identification, the complete synthetic route, and the specific experimental protocols for its biological evaluation. Quantitative data are summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to offer a comprehensive resource for researchers in the field of cancer drug discovery.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. CDK8 can function as both a transcriptional activator and repressor, influencing a variety of signaling pathways implicated in cancer, including the Wnt/β-catenin, p53, TGF-β, and STAT pathways.[1][2][3] Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it plays a role in β-catenin-driven transcription.[1] The development of small molecule inhibitors of CDK8 therefore represents a promising therapeutic strategy.
Discovery of this compound (Compound 29)
This compound, also referred to as compound 29, was identified through a structure-based drug design approach starting from the multi-kinase inhibitor sorafenib, which is known to bind to the DFG-out (inactive) conformation of kinases.[4] The discovery process involved the design and synthesis of a series of novel 2-amino-pyridine derivatives with the aim of achieving high potency and selectivity for CDK8.
Design Strategy and Structure-Activity Relationship (SAR)
The design strategy focused on optimizing the interactions with the hinge region, the DFG motif, and the hydrophobic pocket of the CDK8 active site. A systematic SAR study was conducted, exploring various substituents on the 2-amino-pyridine core and the phenylurea moiety. This led to the identification of compound 29 (this compound) which exhibited a potent inhibitory activity against CDK8 with an IC50 value of 46 nM and favorable selectivity over other kinases.
The logical workflow for the discovery of this compound is outlined below:
Synthesis of this compound
The synthesis of this compound is a multi-step process. The detailed synthetic route is described in the primary publication.
Biological Evaluation
This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| In Vitro Potency | ||
| CDK8 IC50 | 46 nM | |
| CDK8 Inhibition at 200 nM | 73.6% | |
| Cellular Activity | ||
| HCT-116 GI50 | 1.2 µM | |
| HHT-29 GI50 | 0.7 µM | |
| SW480 GI50 | 2.4 µM | |
| CT-26 GI50 | 5.5 µM | |
| GES-1 GI50 | 62.7 µM | |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Significant reduction in CT-26 xenograft mice at 10 and 40 mg/kg (p.o.) | |
| Pharmacokinetics (Rat) | ||
| T1/2 (p.o.) | 3.86 h (at 10 mg/kg) | |
| Tmax (p.o.) | 2.33 h (at 10 mg/kg) | |
| Cmax (p.o.) | 289 ng/mL (at 10 mg/kg) | |
| F (%) | 34.6% (at 10 mg/kg) | |
| T1/2 (i.v.) | 2.91 h (at 2 mg/kg) | |
| Cmax (i.v.) | 383 ng/mL (at 2 mg/kg) |
Signaling Pathway Analysis
This compound has been shown to modulate key signaling pathways in cancer cells, most notably the Wnt/β-catenin and STAT1 signaling pathways.
Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound, based on the information provided in the primary publication. For complete details, please refer to the original source.
CDK8 Kinase Assay
-
Principle: Measurement of the kinase activity of recombinant CDK8/Cyclin C in the presence of the inhibitor.
-
Method: A typical in vitro kinase assay would involve incubating purified recombinant CDK8/Cyclin C with a suitable substrate (e.g., a generic peptide substrate or a biologically relevant protein like the C-terminal domain of RNA Polymerase II) and ATP (often radiolabeled [γ-³²P]ATP). The reaction is carried out in a buffer containing MgCl₂.
-
Detection: The amount of phosphate incorporated into the substrate is quantified, typically by autoradiography or scintillation counting, to determine the level of kinase inhibition by this compound. The IC50 value is calculated from a dose-response curve.
Cell Proliferation Assay
-
Principle: Assessment of the anti-proliferative effect of this compound on various cancer cell lines.
-
Method: Cells (e.g., HCT-116, HHT-29, SW480, CT-26, GES-1) are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48 hours).
-
Detection: Cell viability is measured using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®). The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
Western Blot for STAT1 Phosphorylation
-
Principle: To determine the effect of this compound on the phosphorylation of STAT1 at Ser727, a known substrate of CDK8.
-
Method: HCT-116 cells are treated with various concentrations of this compound for a defined time (e.g., 48 hours). Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Detection: The membrane is probed with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1, followed by incubation with appropriate secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
Cell Cycle Analysis
-
Principle: To investigate the effect of this compound on cell cycle progression.
-
Method: HCT-116 cells are treated with this compound for 48 hours. Cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Detection: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified.
The general workflow for these cellular assays is depicted below:
Conclusion
This compound is a potent and selective inhibitor of CDK8 with demonstrated in vitro and in vivo anti-cancer activity, particularly in colorectal cancer models. Its discovery through a rational, structure-based design approach and its well-characterized mechanism of action make it a valuable tool for further investigation of CDK8 biology and a promising lead for the development of novel cancer therapeutics. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and synthesis of this compound, serving as a valuable resource for the scientific community.
References
Cdk8-IN-11: A Technical Guide to a Selective CDK8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a compelling target in oncology. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, modulates the activity of key signaling pathways implicated in cancer, including the WNT/β-catenin and STAT pathways.[1][2] Dysregulation of CDK8 activity is associated with the progression of various cancers, making selective CDK8 inhibitors valuable tools for research and potential therapeutic agents.[3] Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8, demonstrating significant anti-proliferative and anti-tumor effects in preclinical models. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its evaluation.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| CDK8 IC50 | 46 nM | Biochemical Assay | Potent inhibition of CDK8 kinase activity.[4] |
| Cell Proliferation IC50 | |||
| 1.2 nM | HCT-116 (Colon Cancer) | Demonstrates potent anti-proliferative effects in colon cancer cells.[4] | |
| 0.7 nM | HHT-29 | ||
| 2.4 nM | SW480 (Colon Cancer) | ||
| 5.5 nM | CT-26 (Colon Cancer) | ||
| 62.7 nM | GES-1 | ||
| In Vivo Efficacy | Significant tumor growth inhibition | CT-26 Xenograft Model | Oral administration of 10 and 40 mg/kg resulted in reduced tumor volume.[4][5] |
Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route |
| Permeability (Papp) | 1.8 × 10⁻⁶ cm/s | Rat | |
| Oral Bioavailability | Moderate | Rat | p.o. |
| Intravenous Clearance | Moderate | Rat | i.v. |
Mechanism of Action
This compound exerts its effects through the selective inhibition of CDK8 kinase activity. This leads to the modulation of downstream signaling pathways critical for cancer cell proliferation and survival.
Inhibition of STAT1 Phosphorylation
A key pharmacodynamic marker of CDK8 inhibition is the reduction of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (p-STAT1 Ser727).[6][7] this compound effectively inhibits CDK8-mediated phosphorylation of STAT1 at Ser727 without affecting the JAK-regulated phosphorylation at Tyr701.[4] This selective inhibition of STAT1 phosphorylation is a crucial indicator of target engagement in cellular assays.
Downregulation of WNT/β-catenin Signaling
The WNT/β-catenin signaling pathway is a critical driver in many cancers, particularly colorectal cancer.[2][8] CDK8 acts as a positive regulator of this pathway.[1] this compound has been shown to suppress the canonical WNT/β-catenin signaling pathway, leading to a deregulation of β-catenin-mediated transcription and a reduction in the levels of downstream targets such as c-Myc.[4][9]
Experimental Protocols
Biochemical Kinase Inhibition Assay (CDK8)
This protocol is adapted from a generic radiometric kinase assay and can be used to determine the in vitro potency of this compound against CDK8.
Materials:
-
Recombinant human CDK8/cyclin C enzyme
-
Protein substrate (e.g., Pol2-CTD)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound (or other test compounds)
-
96-well plates
-
Phosphor imager
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 5 µL of the diluted inhibitor to the reaction wells.
-
Add 20 µL of a master mix containing the kinase reaction buffer, protein substrate, and [γ-³³P]-ATP to each well.
-
Initiate the reaction by adding 25 µL of the CDK8/cyclin C enzyme solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a phosphor imager.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-STAT1 (Ser727)
This protocol details the detection of p-STAT1 (Ser727) in cells treated with this compound to confirm target engagement.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Ser727) and anti-STAT1 (total)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-STAT1 (total) antibody as a loading control.
Mandatory Visualizations
Caption: CDK8 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Caption: Logical Relationship of Selective Kinase Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. mdpi.com [mdpi.com]
- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-11: A Potent and Selective Inhibitor of the WNT/β-catenin Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The WNT/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where it drives tumor initiation and progression.[1][2][3] Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key positive regulator of β-catenin-driven transcription, making it a compelling therapeutic target.[1][4][5] Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8 that has demonstrated significant effects on the WNT/β-catenin signaling cascade.[6][7] This technical guide provides an in-depth overview of this compound, including its biochemical activity, its impact on cellular signaling, and detailed protocols for its experimental evaluation.
This compound: Quantitative Data
This compound exhibits high potency and selectivity for CDK8. The following table summarizes its key quantitative data.
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 (CDK8) | 46 nM | In vitro kinase assay | [6][7][8] |
| Inhibition of CDK8 | 73.6% at 200 nM | Not specified | [6][7] |
| Inhibition of STAT1 phosphorylation (Ser727) | Effective at 0-4 µM | HCT-116 | [6][7] |
| Inhibition of Cell Proliferation | Effective at 0-50 µM | HCT-116, HHT-29, SW480, CT-26, GES-1 | [6][7] |
| Induction of G1 phase cell cycle arrest | Effective at 0.5-2 µM | HCT-116 | [6][7] |
WNT/β-catenin Signaling Pathway and the Role of CDK8
The canonical WNT/β-catenin signaling pathway is initiated by the binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inactivation of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon pathway activation, stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, promoting cell proliferation.[1]
CDK8, as part of the Mediator complex, is recruited to these β-catenin/TCF/LEF transcriptional complexes and is thought to enhance their activity through phosphorylation of various components of the transcriptional machinery.[5][9] By inhibiting the kinase activity of CDK8, this compound effectively dampens this transcriptional output, leading to the suppression of WNT/β-catenin signaling.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk8-IN-11 in Colon Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer, playing a pivotal role in tumor progression and metastasis.[1][2] Its overexpression is frequently observed in colon cancer and is associated with poor patient prognosis.[3] CDK8 functions as a transcriptional regulator, primarily through its association with the Mediator complex, influencing key signaling pathways implicated in cancer, notably the Wnt/β-catenin and TGF-β signaling cascades.[1][4][5][6] This has positioned CDK8 as a compelling therapeutic target for the development of novel anti-cancer agents. Cdk8-IN-11 is a potent and selective inhibitor of CDK8 that has shown promise in preclinical studies for its anti-tumor activities in colon cancer models. This technical guide provides an in-depth overview of the role of this compound in colon cancer research, detailing its mechanism of action, experimental data, and relevant protocols.
This compound: A Potent and Selective CDK8 Inhibitor
This compound is a small molecule inhibitor of CDK8 with a high degree of potency and selectivity. Its inhibitory action on CDK8 allows for the investigation of the kinase's function in cellular processes and its validation as a therapeutic target in colon cancer.
Quantitative Data on this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK8) | 46 nM | In vitro kinase assay | [7][8] |
| Inhibitory Effect against CDK8 | 73.6% | at 200 nM | [7] |
| Cell Proliferation Inhibition | 0-50 µM (48h) | HCT-116, HT-29, SW480, CT-26, GES-1 | [7] |
| STAT1 (Ser727) Phosphorylation Inhibition | 0-4 µM (48h) | HCT-116 | [7] |
| Cell Cycle Arrest | 0.5-2 µM (48h) | G1 phase arrest in HCT-116 | [7] |
| In vivo Tumor Volume Reduction | 10 mg/kg (p.o.) | CT-26 xenograft model | [7] |
| Apparent Permeability Coefficient | 1.8 × 106 cm/s | Rats | [7] |
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
This compound exerts its anti-cancer effects by modulating critical signaling pathways that are frequently dysregulated in colon cancer.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is aberrantly activated in the vast majority of colorectal cancers, driving tumor initiation and progression.[1][2] CDK8 has been identified as a positive regulator of β-catenin-driven transcription.[1][6] this compound has been shown to suppress the canonical Wnt/β-catenin signaling pathway and deregulate β-catenin-mediated transcription in HCT-116 colon cancer cells.[7] In vivo studies with this compound in a CT-26 xenograft model demonstrated a reduction in the levels of β-catenin and its downstream target, c-Myc, in tumor tissue.[7]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by targeting CDK8.
Modulation of the TGF-β/SMAD Signaling Pathway
The TGF-β signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[9][10] CDK8 has been shown to mediate colon cancer growth in the liver through the downregulation of the matrix metalloproteinase (MMP) inhibitor TIMP3 via TGFβ/SMAD-driven expression of a TIMP3-targeting microRNA, miR-181b.[4] By inhibiting CDK8, this compound may restore TIMP3 expression, thereby suppressing metastatic growth.
Caption: this compound may suppress metastasis by inhibiting CDK8-mediated TGF-β signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments involving this compound, based on common laboratory practices and information from related studies.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of colon cancer cell lines.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, HT-29, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a DMSO vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phospho-STAT1
Objective: To assess the inhibitory effect of this compound on CDK8-mediated STAT1 phosphorylation.
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0-4 µM) for 48 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colon cancer.
Materials:
-
CT-26 or other suitable colon cancer cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
This compound
-
Vehicle solution (e.g., 0.5% CMC-Na)
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 106 CT-26 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice.
-
After a predetermined period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for β-catenin and c-Myc).
Caption: A general experimental workflow for evaluating this compound in colon cancer research.
Conclusion
This compound is a valuable research tool for elucidating the role of CDK8 in colon cancer. Its potency and selectivity, combined with its demonstrated efficacy in preclinical models, underscore the potential of targeting CDK8 as a therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further investigation into this compound and the broader field of CDK8 inhibition in the context of colorectal cancer. Further research is warranted to fully understand its therapeutic potential and to explore its use in combination with other anti-cancer agents.
References
- 1. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 3. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Regulation of transforming growth factor-β signaling as a therapeutic approach to treating colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Role of CDK8 Inhibition in Modulating STAT1 Phosphorylation: A Technical Overview
Disclaimer: This technical guide addresses the effect of Cyclin-Dependent Kinase 8 (CDK8) inhibitors on STAT1 phosphorylation. Extensive searches did not yield specific data for a compound designated "Cdk8-IN-11." Therefore, this document focuses on the broader class of CDK8 inhibitors and their well-documented impact on the phosphorylation of STAT1, a key transcription factor in cytokine signaling.
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)/STAT signaling pathway, which is essential for mediating cellular responses to interferons (IFNs) and other cytokines.[1] The transcriptional activity of STAT1 is modulated by phosphorylation at two key residues: tyrosine 701 (Y701) and serine 727 (S727).[1] While tyrosine phosphorylation by JAKs is necessary for STAT1 dimerization and nuclear translocation, serine phosphorylation is crucial for its maximal transcriptional activation.[1][2]
Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, has been identified as a primary kinase responsible for the phosphorylation of STAT1 at S727.[1][3][4] CDK8 is a component of the Mediator complex, which regulates the transcription of a wide array of genes.[4][5] By phosphorylating STAT1, CDK8 plays a significant role in modulating the expression of IFNγ-responsive genes.[1][2][6] Consequently, the inhibition of CDK8 has emerged as a promising therapeutic strategy for various diseases, including cancer.[7][8][9] This guide provides a detailed overview of the effect of CDK8 inhibitors on STAT1 phosphorylation, including quantitative data, experimental protocols, and pathway diagrams.
Quantitative Data: Effect of CDK8 Inhibitors on STAT1 S727 Phosphorylation
Several small molecule inhibitors targeting CDK8 and CDK19 have been developed and shown to effectively reduce the phosphorylation of STAT1 at S727. The following table summarizes the effects of some of these inhibitors on pSTAT1-S727 levels in various cell lines.
| Inhibitor | Cell Line(s) | Treatment Conditions | Effect on pSTAT1-S727 | Reference(s) |
| Senexin B | Human 293 cells and other tumor cells | Not specified | Decreased both basal and IFNγ-induced phosphorylation | [1] |
| BI-1347 | SK-N-AS, KP-N-S19s, NB-Ebc1 (Neuroblastoma) | 24 hours | Reduced phosphorylation | [10] |
| JH-XII-136 | SK-N-AS, KP-N-S19s, NB-Ebc1 (Neuroblastoma) | Not specified | Reduced phosphorylation | [10] |
| T-474 | VCaP (Prostate Cancer) | 30 minutes (with or without 10 ng/mL IFN-γ) | Suppressed phosphorylation | [11][12] |
| T-418 | VCaP (Prostate Cancer) | 30 minutes (with or without 10 ng/mL IFN-γ) | Suppressed phosphorylation | [11][12] |
| TCS9725 | A-498, Caki-1 (Renal Cancer) | Not specified | Inhibited phosphorylation | [7] |
Signaling Pathway and Experimental Workflow
CDK8-Mediated STAT1 Phosphorylation Pathway
The following diagram illustrates the signaling cascade leading to CDK8-mediated phosphorylation of STAT1. Upon stimulation with interferon-gamma (IFNγ), the JAK/STAT pathway is activated, leading to the tyrosine phosphorylation of STAT1 and its translocation to the nucleus.[1] In the nucleus, CDK8, as part of the Mediator complex, phosphorylates STAT1 at serine 727, which is required for the full induction of target gene expression.[2][6]
Caption: CDK8-STAT1 signaling pathway.
Experimental Workflow: Western Blot for pSTAT1-S727
The following diagram outlines a typical workflow for assessing the effect of a CDK8 inhibitor on STAT1 phosphorylation using a Western blot assay.
Caption: Western blot experimental workflow.
Experimental Protocols
Western Blot Analysis of STAT1 Phosphorylation
This protocol provides a general methodology for determining the effect of a CDK8 inhibitor on the phosphorylation of STAT1 at S727 in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) at a suitable density and allow them to adhere overnight.
-
The following day, treat the cells with the CDK8 inhibitor at various concentrations for a predetermined duration (e.g., 24 hours).[10] Include a vehicle-only control (e.g., DMSO).
-
For experiments investigating IFNγ-induced phosphorylation, serum-starve the cells for 4-6 hours before treatment. Then, pre-treat with the CDK8 inhibitor for 1-2 hours, followed by stimulation with IFNγ (e.g., 10 ng/mL) for 30 minutes.[11][12]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (S727) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with primary antibodies against total STAT1 and a loading control protein (e.g., β-actin or GAPDH).
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT1-S727 signal to the total STAT1 signal and the loading control signal to determine the relative change in phosphorylation.
Conclusion
The phosphorylation of STAT1 at serine 727 by CDK8 is a critical regulatory step in the IFNγ signaling pathway.[1][2][4] A growing body of evidence demonstrates that small molecule inhibitors of CDK8 can effectively block this phosphorylation event, thereby modulating the transcriptional activity of STAT1.[1][7][10][11][12] This has significant implications for the development of novel therapeutics, particularly in oncology, where the JAK/STAT pathway is often dysregulated.[7][8][9] The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of CDK8 inhibitors on STAT1 signaling. While no specific information was found for "this compound," the principles and methodologies described herein are applicable to the evaluation of any novel CDK8 inhibitor.
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 8 Regulates Mitotic Commitment in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. biorxiv.org [biorxiv.org]
Cdk8-IN-11: A Technical Guide to its Function in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription, acting as a molecular switch within the Mediator complex.[1][2] Its dysregulation is implicated in various pathologies, particularly cancer, making it an attractive therapeutic target.[1][2] This technical guide provides an in-depth analysis of Cdk8-IN-11, a potent and selective inhibitor of CDK8, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate its function.
Historically, CDK8 has been described as both a transcriptional repressor and an activator, highlighting the context-dependent nature of its function.[3][4][5] It is a component of the CDK module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[6][7] This module reversibly associates with the core Mediator complex to modulate the expression of a wide array of genes.[8][9] this compound offers a powerful tool to dissect the intricate roles of CDK8 in these processes.
This compound: Mechanism of Action and Biochemical Profile
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the CDK8 kinase domain, thereby blocking its enzymatic activity.[2] This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of specific transcriptional programs.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and cellular effects.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK8 | 46 | Biochemical Kinase Assay | [10] |
| Cortistatin A | CDK8/19 | 12 | In vitro Kinase Assay | [11][12] |
| T-474 | CDK8 | 1.6 | Enzyme Assay | [13] |
| T-474 | CDK19 | 1.9 | Enzyme Assay | [13] |
| T-418 | CDK8 | 23 | Enzyme Assay | [13] |
| T-418 | CDK19 | 62 | Enzyme Assay | [13] |
Table 1: Biochemical Potency of this compound and Other CDK8/19 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various inhibitors against CDK8 and its paralog CDK19.
| Cell Line | Treatment | Concentration | Effect | Reference |
| HCT-116 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |
| HHT-29 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |
| SW480 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |
| CT-26 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |
| GES-1 | This compound (48h) | 0-50 µM | Inhibition of cell proliferation | [10] |
| HCT-116 | This compound (48h) | 0.5-2 µM | Increased number of cells in G1 phase | [10] |
| HCT-116 | This compound (24h) | 0-4 µM | Suppression of canonical WNT/β-catenin signaling | [10] |
| HCT-116 | This compound (48h) | 0-4 µM | Inhibition of STAT1 (Ser727) phosphorylation | [10] |
Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines, including its impact on proliferation, cell cycle, and key signaling pathways.
Key Signaling Pathways Modulated by this compound
CDK8 is a central node in several signaling pathways crucial for cell growth, differentiation, and survival. This compound, by inhibiting CDK8, effectively modulates these pathways.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a fundamental signaling cascade often dysregulated in cancer.[3][5] In the canonical pathway, Wnt ligands trigger a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[3] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes like MYC and Cyclin D1, which drive cell proliferation.[3][5] CDK8 acts as a potent oncogene in colon cancer by positively regulating β-catenin-dependent transcription.[3][14] this compound has been shown to suppress this pathway, leading to reduced levels of β-catenin and its downstream target c-Myc in tumor models.[10]
Figure 1: Wnt/β-catenin Signaling Pathway and the inhibitory action of this compound.
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play a pivotal role in cytokine signaling. Upon activation by cytokines like interferons, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[6][15] CDK8 has been shown to directly phosphorylate STAT1 at serine 727 (S727), a modification that is crucial for its full transcriptional activity.[11][16][17] this compound effectively inhibits this phosphorylation event, thereby dampening STAT1-mediated gene expression.[10] This has implications for inflammatory responses and immune surveillance.
Figure 2: STAT1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on CDK8 kinase activity.
Protocol:
-
Reagents: Recombinant human CDK8/CycC complex, kinase buffer, ATP, a suitable peptide substrate (e.g., a peptide containing the STAT1 S727 phosphorylation site), and this compound at various concentrations.
-
Procedure:
-
The CDK8/CycC enzyme is incubated with varying concentrations of this compound in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or mass spectrometry.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., HCT-116, SW480) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified duration (e.g., 48 or 72 hours).
-
Quantification: Cell viability or proliferation is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC50 values for cell proliferation can be determined from dose-response curves.
Western Blotting for Phospho-STAT1
Objective: To determine the effect of this compound on the phosphorylation of STAT1 in cells.
Protocol:
-
Cell Treatment: Cells (e.g., HCT-116) are treated with this compound for a specified time. In some experiments, cells may be stimulated with a cytokine like IFNγ to induce STAT1 phosphorylation.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT1 (Ser727).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Loading Control: The membrane is often stripped and re-probed with an antibody for total STAT1 or a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: The intensity of the phospho-STAT1 bands is quantified and normalized to the loading control.
Figure 3: Experimental workflow for Western Blot analysis of phospho-STAT1.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the multifaceted roles of CDK8 in transcription and cellular signaling. Its potency and selectivity allow for the precise dissection of CDK8-dependent processes. The data presented in this guide demonstrate the inhibitory effect of this compound on cancer cell proliferation and its ability to modulate key oncogenic pathways such as Wnt/β-catenin and STAT signaling.
Future research should continue to explore the therapeutic potential of this compound and other CDK8/19 inhibitors in a broader range of cancer types and other diseases where transcriptional dysregulation is a key driver. Further elucidation of the diverse substrates of CDK8 and the specific transcriptional programs it regulates will be crucial for the development of targeted and effective therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the function of CDK8 and the impact of its inhibition.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Integration by Cyclin-Dependent Kinase 8 (CDK8) Module and Other Mediator Subunits in Biotic and Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Distinct effects of CDK8 module subunits on cellular growth and proliferation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. senexbio.com [senexbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Cellular Targets of Cdk8-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (Cdk8) and its paralog Cdk19. This document summarizes key quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways affected by this compound.
Introduction to this compound
This compound has emerged as a valuable chemical probe for elucidating the biological functions of Cdk8 and Cdk19, which are key components of the Mediator complex's kinase module. This module plays a pivotal role in regulating gene expression through the phosphorylation of transcription factors and components of the RNA polymerase II machinery. Dysregulation of Cdk8/19 activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound offers a means to dissect the specific contributions of Cdk8/19 kinase activity in cellular processes.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against its primary targets, Cdk8 and Cdk19. The following tables summarize the available quantitative data for this inhibitor.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| Cdk8 | 46[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration |
| HCT-116 | Inhibition of STAT1 (Ser727) phosphorylation | Inhibition | 0-4 µM[1] |
| HCT-116 | Wnt/β-catenin signaling | Suppression of β-catenin-mediated transcription | 0-4 µM[1] |
| HCT-116, HHT-29, SW480, CT-26, GES-1 | Cell Proliferation | Inhibition | 0-50 µM[1] |
Key Cellular Targets and Signaling Pathways
This compound primarily exerts its effects by inhibiting the kinase activity of Cdk8 and Cdk19, leading to the modulation of several critical signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Cdk8 has been identified as a positive regulator of this pathway. In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt stimulation, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression by associating with TCF/LEF transcription factors. Cdk8, as part of the Mediator complex, is recruited to these target genes and enhances their transcription[2]. This compound inhibits this process by blocking the kinase activity of Cdk8, leading to the suppression of Wnt/β-catenin target gene expression.
Figure 1: this compound inhibits Wnt/β-catenin signaling by targeting Cdk8.
STAT1 Signaling Pathway
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a critical role in immune responses. Upon stimulation with interferons, STAT1 is phosphorylated on tyrosine 701 (Y701) by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and binding to specific DNA elements to regulate gene expression. For full transcriptional activity, STAT1 also requires phosphorylation at serine 727 (S727) within its transactivation domain. Cdk8 has been identified as a key kinase responsible for this S727 phosphorylation[3][4]. This compound, by inhibiting Cdk8, prevents the phosphorylation of STAT1 at S727, thereby modulating the expression of a subset of interferon-responsive genes[1].
Figure 2: this compound inhibits STAT1 S727 phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk8.
Materials:
-
Recombinant human Cdk8/CycC complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (serial dilutions)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Cdk8/CycC, and the substrate peptide.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For ADP-Glo™ assays, follow the manufacturer's instructions.
-
Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescence signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Workflow for a biochemical kinase assay.
Wnt/β-catenin Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
A cell line responsive to Wnt signaling (e.g., HCT-116, HEK293T)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media or purified Wnt3a protein (optional, for stimulation)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
If studying stimulated Wnt signaling, add Wnt3a to the appropriate wells.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity in the presence of this compound compared to the vehicle control.
Western Blot for Phospho-STAT1 (Ser727)
This protocol is used to assess the effect of this compound on the phosphorylation status of STAT1 at Ser727 in cells.
Materials:
-
Cell line (e.g., HCT-116)
-
Interferon-γ (IFN-γ) (for stimulation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse or rabbit anti-total STAT1
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with IFN-γ for a short period (e.g., 30 minutes) where indicated.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
Conclusion
This compound is a valuable pharmacological tool for investigating the cellular functions of Cdk8 and Cdk19. Its ability to potently and selectively inhibit these kinases allows for the detailed dissection of their roles in critical signaling pathways such as Wnt/β-catenin and STAT1. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting Cdk8/19 in various disease contexts. Further studies, including comprehensive kinome-wide selectivity profiling and in vivo efficacy studies, will continue to refine our understanding of this compound and the broader implications of Cdk8/19 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cdk8-IN-11 and its Interaction with the Mediator Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in various diseases, particularly cancer. As a subunit of the Mediator complex's kinase module, CDK8 functions as a molecular switch, modulating the expression of key genes involved in cell proliferation, differentiation, and survival. Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8, demonstrating significant potential for dissecting the biological roles of CDK8 and for therapeutic development. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with the Mediator complex, and detailed experimental protocols for its characterization.
This compound: A Potent and Selective CDK8 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK8. Its inhibitory activity is crucial for its function in modulating downstream signaling pathways.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (CDK8) | 46 nM | [1] |
| Cellular Inhibition of pSTAT1 (Ser727) | IC50 of 2 nM in cellular assays | [2] |
Note: While a specific binding affinity (Kd) for this compound has not been explicitly reported in the searched literature, related compounds in the same chemical series have been shown to have Kd values in the low nanomolar range, as determined by surface plasmon resonance (SPR) and reporter displacement assays. For instance, a similar 3,4,5-trisubstituted pyridine series compound, CCT251545, exhibited a Kd of 2 nM for CDK8/cyclin C.[3]
The Mediator Complex and the Role of the Cdk8 Module
The Mediator complex is a large, multi-protein assembly that acts as a central co-regulator of transcription by RNA polymerase II (Pol II).[4][5] It integrates signals from transcription factors to the basal transcription machinery, thereby controlling gene expression. The Mediator complex can reversibly associate with a four-subunit Cdk8 kinase module, consisting of CDK8, Cyclin C, MED12, and MED13.[5][6] The association of this module with the core Mediator complex can either positively or negatively regulate transcription, depending on the cellular context and the target gene.[6][7]
Visualizing the Mediator Complex and Cdk8 Module Interaction
Caption: Interaction of the Cdk8 module with the core Mediator complex.
Mechanism of Action: this compound's Impact on Signaling Pathways
This compound exerts its effects by inhibiting the kinase activity of CDK8, which in turn modulates the phosphorylation of downstream targets. This leads to alterations in key signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT1 signaling pathways.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a crucial signaling cascade that regulates cell fate, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[8] CDK8 has been identified as an oncogene in colorectal cancer and acts as a positive regulator of β-catenin-driven transcription.[7][8] this compound has been shown to suppress the canonical Wnt/β-catenin signaling pathway and deregulate β-catenin-mediated transcription in HCT-116 cells.[1]
Caption: this compound inhibits Wnt/β-catenin signaling by blocking CDK8.
Modulation of STAT1 Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a key transcription factor in interferon (IFN)-mediated signaling, playing a critical role in immune responses and tumor surveillance. The transcriptional activity of STAT1 is regulated by phosphorylation on both tyrosine and serine residues. CDK8 has been identified as a kinase responsible for the phosphorylation of STAT1 on serine 727 (S727), a modification that can either positively or negatively regulate the expression of IFN-responsive genes.[9][10][11] this compound has been shown to inhibit the phosphorylation of STAT1 at S727 in HCT-116 cells.[1]
Caption: this compound modulates STAT1 signaling via CDK8 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Mediator complex and its downstream effects.
Biochemical Kinase Inhibition Assay
This assay is used to determine the in vitro potency of this compound against CDK8.
Objective: To measure the IC50 value of this compound for CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase substrate (e.g., Pol2-CTD peptide)[12]
-
[γ-³³P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
This compound (serial dilutions)
-
96-well plates
-
Microplate reader
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing CDK8/Cyclin C, kinase substrate, and kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose plate).
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Procedure (Luminescent Assay - ADP-Glo™):
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, set up the kinase reaction as described above, but with non-radiolabeled ATP.
-
After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and IC50 value.[13]
Caption: Workflow for a biochemical kinase inhibition assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between CDK8 and other proteins within the Mediator complex and how this might be affected by this compound.
Objective: To determine if this compound affects the association of the Cdk8 module with the core Mediator complex.
Materials:
-
Cell line expressing endogenous Mediator complex (e.g., HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-CDK8, anti-MED1 (for core Mediator), and isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells and treat with this compound or DMSO for the desired time.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (anti-CDK8 or control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CDK8 and a core Mediator subunit (e.g., MED1) to detect co-immunoprecipitated proteins.
Caption: Co-immunoprecipitation workflow to study protein interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[14][15]
Objective: To confirm that this compound directly binds to and stabilizes CDK8 in intact cells.
Materials:
-
Cell line (e.g., HCT-116)[16]
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against CDK8
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CDK8 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of CDK8 in transcriptional regulation and disease. Its high potency and selectivity make it an excellent tool for studying the interaction between the Cdk8 kinase module and the core Mediator complex. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biochemical and cellular effects of this compound and to further explore the therapeutic potential of targeting CDK8. As our understanding of the Mediator complex and its regulation continues to grow, inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of human diseases.
References
- 1. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conserved Mediator–CDK8 kinase module association regulates Mediator–RNA polymerase II interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Immunological Profile of CDK8 Inhibition: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and signal transduction, with profound implications for both oncology and immunology. As a component of the Mediator complex, CDK8 can phosphorylate key transcription factors, thereby modulating gene expression programs that govern immune cell differentiation and function. While specific preliminary studies on the immunological effects of Cdk8-IN-11 are not yet publicly available, a wealth of data from studies on other potent CDK8 inhibitors provides a strong framework for understanding its potential immunomodulatory properties. This technical guide synthesizes the current knowledge of CDK8 inhibition in immunology, providing a roadmap for the preclinical immunological assessment of novel CDK8 inhibitors such as this compound.
This compound is a potent and selective CDK8 inhibitor with an IC50 value of 46 nM.[1][2] It is known to inhibit the WNT/β-catenin signaling pathway and has demonstrated anti-tumor activity in colorectal cancer models.[1][2] Crucially, this compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (Ser727), a key signaling node in the interferon response and a common target of CDK8 inhibitors with immunomodulatory effects.[1][2]
This guide will focus on the known effects of other well-characterized CDK8 inhibitors, such as 16-didehydro-cortistatin A (DCA) and BRD6989, to provide a comprehensive overview of the expected immunological consequences of CDK8 inhibition.
Core Concepts: CDK8's Role in Immunity
CDK8 and its close paralog CDK19 are key components of the Mediator kinase module, which reversibly associates with the larger Mediator complex to regulate RNA Polymerase II activity.[3] In the immune system, CDK8 has been shown to phosphorylate several critical transcription factors, including STAT1, STAT3, STAT5, and c-Jun, thereby fine-tuning immune responses.[4] Inhibition of CDK8 generally leads to a more tolerogenic or anti-inflammatory phenotype in immune cells.[4]
Quantitative Data on CDK8 Inhibition in Immune Cells
The following tables summarize key quantitative data from studies on various CDK8 inhibitors, offering a comparative look at their potencies and effects on immune cell functions.
Table 1: Potency of Various CDK8 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell-Based EC50 (nM) | Reference Compound |
| This compound | CDK8 | 46 | Not Reported | N/A |
| Cortistatin A | CDK8/19 | Not Reported | ~10 (Treg differentiation) | Yes |
| DCA | CDK8/19 | Not Reported | ~10 (Treg differentiation) | Yes |
| BRD6989 | CDK8/19 | Not Reported | ~100 (Treg differentiation) | Yes |
Table 2: Effects of CDK8 Inhibitors on T Cell Differentiation
| Inhibitor | T Cell Type | Effect | Species | Key Findings |
| DCA | CD4+ T cells | Promotes Treg and Th2 differentiation | Murine, Human | Inhibits Th1 and Th17 differentiation.[4][5] |
| CCT251921, Senexin A | CD4+ T cells | Promotes Treg differentiation | Not Specified | Enhances expression of Treg signature genes.[6] |
Table 3: Effects of CDK8 Inhibitors on Cytokine Production
| Inhibitor | Cell Type | Cytokine | Effect | Key Findings |
| BRD6989 | Dendritic Cells, Macrophages | IL-10 | Upregulation | Mediated by enhanced AP-1 activity.[7] |
| DCA | Myeloid Cells | IL-10 | Upregulation | Contributes to a tolerogenic phenotype.[4] |
| BI-1347 | NK Cells | Perforin, Granzyme B | Upregulation | Enhances NK cell cytotoxicity.[8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by CDK8 Inhibition
CDK8 inhibition impacts several key signaling pathways in immune cells. The following diagrams illustrate two of the most well-characterized pathways.
Caption: CDK8 inhibition promotes Treg differentiation via the GATA3-FOXP3 pathway.
Caption: CDK8 inhibition enhances IL-10 production by reducing inhibitory phosphorylation of c-Jun.
Experimental Workflow for Immunological Profiling of a Novel CDK8 Inhibitor
The following diagram outlines a typical workflow for the preliminary immunological characterization of a novel CDK8 inhibitor like this compound.
Caption: A streamlined workflow for the immunological evaluation of a novel CDK8 inhibitor.
Detailed Experimental Protocols
1. In Vitro Treg Differentiation Assay
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of mice by magnetic-activated cell sorting (MACS).
-
Cell Culture: Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
T Cell Activation: Stimulate cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
-
Treg Differentiation Conditions:
-
Treg-low: Add IL-2 (10 ng/mL) and TGF-β (0.5 ng/mL).
-
Treg-high: Add IL-2 (10 ng/mL) and TGF-β (5 ng/mL).
-
-
Inhibitor Treatment: Add this compound or another CDK8 inhibitor at various concentrations at the beginning of the culture.
-
Analysis: After 3-4 days, harvest cells and stain for surface markers (CD4, CD25) and intracellular Foxp3. Analyze by flow cytometry.
2. Cytokine Production Assay in Dendritic Cells
-
Cell Generation: Generate bone marrow-derived dendritic cells (BMDCs) from mouse bone marrow by culturing in the presence of GM-CSF (20 ng/mL) for 7-9 days.
-
Cell Stimulation: Plate BMDCs at 1 x 10^6 cells/mL and stimulate with a TLR agonist such as R848 (1 µg/mL) or LPS (100 ng/mL).
-
Inhibitor Treatment: Concurrently treat cells with this compound or a reference inhibitor.
-
Analysis: After 24 hours, collect the supernatant and measure IL-10 and other cytokine levels (e.g., IL-12, IL-6) by ELISA or a multiplex bead-based assay.
3. Western Blot for Phospho-STAT1 (Ser727)
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., HCT-116, or primary immune cells) and treat with this compound at desired concentrations for the indicated time. For immune cells, stimulation with IFN-γ may be required to induce STAT1 phosphorylation.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The available evidence strongly suggests that inhibition of CDK8 by small molecules leads to a distinct immunomodulatory profile characterized by the promotion of regulatory T cells and the anti-inflammatory cytokine IL-10, while suppressing pro-inflammatory Th1 and Th17 responses. For a novel CDK8 inhibitor like this compound, which is known to be potent and to inhibit a key immunomodulatory substrate (STAT1), it is highly probable that it will exhibit similar effects. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic preclinical immunological evaluation of this compound and other emerging CDK8 inhibitors, paving the way for their potential development as therapeutics for autoimmune diseases and cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
The Role of CDK8 Inhibition in Inflammatory Disease Models: A Technical Guide
Disclaimer: This guide synthesizes the current understanding of Cyclin-Dependent Kinase 8 (CDK8) as a therapeutic target in inflammatory diseases. While the prompt specified "Cdk8-IN-11," a thorough search of the scientific literature did not yield specific public data for a compound with this designation. Therefore, this document focuses on the well-established roles of CDK8 and utilizes data from publicly characterized CDK8 inhibitors, such as BRD6989 and Cortistatin A, as illustrative examples.
Introduction: CDK8 as a Pivotal Regulator of Inflammatory Gene Expression
Cyclin-Dependent Kinase 8 (CDK8) is a serine-threonine kinase that, along with its binding partner Cyclin C, forms a module of the larger Mediator complex.[1] The Mediator complex is a crucial integrator of signals from transcription factors to the RNA Polymerase II (Pol II) machinery, thereby regulating gene expression.[2][3] Unlike other CDKs involved in cell cycle progression, CDK8 and its close paralog CDK19 are primarily recognized as transcriptional regulators.[2][3] Emerging evidence has highlighted CDK8 as a key player in the inflammatory response, acting as a molecular switch that can both positively and negatively regulate the expression of inflammatory genes.[2][4][5]
In the context of inflammation, CDK8 has been shown to be involved in several key signaling pathways, including those mediated by NF-κB, STATs (Signal Transducers and Activators of Transcription), and AP-1 (Activator Protein-1).[2][6][7][8] Its ability to phosphorylate transcription factors and components of the transcriptional machinery makes it a critical node in the complex network of inflammatory gene regulation.[1][9] Consequently, small molecule inhibitors of CDK8 are being investigated as a novel class of anti-inflammatory therapeutics.[4][6]
Key Signaling Pathways Modulated by CDK8 in Inflammation
CDK8 exerts its influence on inflammation primarily by modulating the activity of key transcription factors. The following sections detail its role in the NF-κB, JAK/STAT, and AP-1 signaling pathways.
The NF-κB Pathway
The Nuclear Factor-κB (NF-κB) family of transcription factors are master regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] Upon stimulation by pro-inflammatory signals such as TNF-α or engagement of Toll-like receptors (TLRs), CDK8/19 can be co-recruited with NF-κB to the promoters of target genes, including IL8, CXCL1, and CXCL2.[2][3][10] Inhibition of CDK8/19 kinase activity has been shown to suppress the expression of a subset of NF-κB target genes.[2][10]
The JAK/STAT Pathway
The Janus kinase (JAK)-STAT signaling pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT proteins on serine residues within their transactivation domains (TADs).[11] This serine phosphorylation is a crucial step for the full transcriptional activity of STATs.
Specifically, CDK8 has been shown to phosphorylate STAT1 at serine 727 (S727) in response to interferon-gamma (IFN-γ), thereby regulating antiviral responses.[9][11][12] Similarly, CDK8 can phosphorylate STAT3 and STAT5, suggesting a broad role in cytokine signaling.[11][13] Inhibition of CDK8 can therefore modulate the cellular response to a variety of cytokines. For instance, CDK8 inhibition has been shown to reduce IL-6-induced STAT3 S727 phosphorylation.
The AP-1 Pathway and IL-10 Regulation
A significant finding in the study of CDK8 inhibitors in inflammation is their ability to upregulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][6][8][14] This effect appears to be mediated through the AP-1 transcription factor complex. Inhibition of CDK8 has been associated with enhanced AP-1 activity, which in turn drives IL-10 expression. This is linked to reduced phosphorylation of a negative regulatory site on c-Jun (Ser243), a key component of the AP-1 complex.[8] By removing this inhibitory phosphorylation, CDK8 inhibitors can boost the production of IL-10, thereby promoting an anti-inflammatory cellular environment.
Quantitative Data on CDK8 Inhibitors in Inflammatory Models
The following tables summarize publicly available quantitative data for representative CDK8 inhibitors in various assays and models relevant to inflammation.
Table 1: In Vitro Potency of Selected CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| F059–1017 | CDK8 | 558.1 | Enzymatic Assay | [4] |
| E966-0578 | CDK8 | 1684.4 | Enzymatic Assay | [4] |
| Compound 85 | CDK8 | 56 | Enzymatic Assay | [14] |
| Senexin B | CDK8/19 | ~100 | Cell-based (CXCL1 expression) | [10] |
| Cortistatin A | CDK8/19 | ~10 | Cell-based (CXCL1 expression) | [10] |
Table 2: Cellular Effects of CDK8 Inhibition on Cytokine Production
| Compound | Cell Type | Stimulus | Effect on IL-10 | Effect on Pro-inflammatory Cytokines | Reference |
| BRD6989 | Dendritic Cells | TLR agonists | Upregulation | - | [8] |
| DCA | CD4+ T cells | T-cell receptor stimulation | Upregulation (in certain contexts) | Suppression of Th1/Th17 cytokines | [15] |
| Compound 85 | Dendritic Cells | - | 88% enhancement rate | - | [14] |
| Senexin A | Colon Cancer Cells | Doxorubicin | - | Suppression of cytokine production | [2] |
Experimental Protocols
Detailed experimental protocols are specific to each research study. However, this section outlines the general methodologies commonly employed to investigate the role of CDK8 inhibitors in inflammatory models.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against CDK8.
Methodology:
-
Recombinant human CDK8/CycC enzyme is incubated with a specific substrate (e.g., a peptide derived from a known CDK8 target) and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate using a scintillation counter or by using fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cytokine Secretion Assay
Objective: To measure the effect of a CDK8 inhibitor on the production and secretion of cytokines from immune cells.
Methodology:
-
Primary immune cells (e.g., bone marrow-derived dendritic cells, peripheral blood mononuclear cells) or immune cell lines (e.g., RAW264.7 macrophages) are cultured.
-
Cells are pre-treated with the CDK8 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding a stimulus such as lipopolysaccharide (LPS), TNF-α, or other TLR agonists.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-10, TNF-α, IL-6, IL-8) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of a CDK8 inhibitor on the phosphorylation status of key signaling proteins.
Methodology:
-
Cells are treated with the CDK8 inhibitor and stimulated as described for the cytokine secretion assay.
-
At specific time points, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT1 S727, anti-phospho-c-Jun S243).
-
A primary antibody against the total protein is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.
-
The resulting bands are visualized and quantified using an imaging system.
In Vivo Model of Inflammation (e.g., DSS-induced Colitis)
Objective: To evaluate the therapeutic efficacy of a CDK8 inhibitor in a preclinical model of inflammatory disease.
Methodology:
-
An inflammatory condition is induced in laboratory animals (typically mice). For example, colitis can be induced by administering dextran sulfate sodium (DSS) in the drinking water for a defined period.
-
Animals are treated with the CDK8 inhibitor or a vehicle control, usually via oral gavage or intraperitoneal injection, starting before, during, or after the induction of inflammation.
-
Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the study, animals are euthanized, and tissues (e.g., colon) are collected for histological analysis to assess tissue damage and inflammation.
-
Tissue samples can also be processed to measure cytokine levels (e.g., by ELISA or qPCR) or for immunohistochemical analysis of inflammatory markers.
Conclusion
CDK8 has emerged as a critical regulator of inflammatory gene expression through its modulation of key signaling pathways, including NF-κB, JAK/STAT, and AP-1. The ability of small molecule CDK8 inhibitors to suppress pro-inflammatory signaling while simultaneously enhancing the production of the anti-inflammatory cytokine IL-10 makes CDK8 an attractive target for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. Further research, including the characterization of potent and selective inhibitors in relevant preclinical models, will be crucial to validating the therapeutic potential of targeting CDK8 in inflammatory disorders.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor drugs as potential novel anti-inflammatory and pro-resolution agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dundee.ac.uk [dundee.ac.uk]
- 14. Discovery and Anti-Inflammatory Activity Evaluation of a Novel CDK8 Inhibitor through Upregulation of IL-10 for the Treatment of Inflammatory Bowel Disease In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CDK8 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling, albeit complex, therapeutic target in oncology and other disease areas. As a component of the Mediator complex's kinase module, CDK8 plays a pivotal role in the regulation of transcription, acting as a molecular switch that can both activate and repress gene expression.[1][2] Its intricate involvement in fundamental cellular processes and its dysregulation in various cancers have spurred significant research into the development of selective CDK8 inhibitors.[3][4][5] This technical guide provides an in-depth overview of the foundational research on CDK8, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling networks in which CDK8 participates. The function of CDK8 is context-dependent, and it has been identified as an oncogene in some cancers, such as colorectal cancer, while potentially acting as a tumor suppressor in others.[4][6]
The CDK8 Kinase Module
CDK8 does not function in isolation but as part of a four-protein module that reversibly associates with the larger Mediator complex.[7][8] This module consists of CDK8, Cyclin C (CycC), MED12, and MED13.[7] The integrity of this submodule is crucial for its kinase activity and its ability to regulate transcription.[7] The Mediator complex itself is a critical co-regulator of RNA Polymerase II, and the association or dissociation of the CDK8 module acts as a switch, influencing the transcriptional output of numerous genes.[9][10] Research has highlighted the importance of studying CDK8 within this complex, as its properties and inhibitor interactions can differ significantly when it is part of the complete module.[11]
Quantitative Data on CDK8 Inhibitors
A growing number of small molecule inhibitors targeting CDK8 and its close paralog CDK19 have been developed. The following tables summarize key quantitative data for some of the most well-characterized inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) | Kd (nM) | Assay Type | Reference(s) |
| Cortistatin A | CDK8, CDK19 | 15 | 0.2 | Biochemical Kinase Assay | [1][12] |
| BI-1347 | CDK8, CDK19 | 1.4 (CDK8) | - | Biochemical Kinase Assay | [13] |
| Compound 2 | CDK8, CDK19 | 1.8 (CDK8) | - | Biochemical Kinase Assay | [13] |
| MSC2530818 | CDK8 | 2.6 | - | Biochemical Kinase Assay | [3][9] |
| Senexin A | CDK8, CDK19 | 280 (CDK8) | 830 (CDK8), 310 (CDK19) | Biochemical Kinase Assay, ATP site binding | [3] |
| Senexin B | CDK8, CDK19 | - | 140 (CDK8), 80 (CDK19) | ATP site binding | [8][9] |
| CCT251545 | CDK8, CDK19 | 5 (in 7dF3 cells) | - | WNT signaling assay | [3] |
| SEL120-34A | CDK8, CDK19 | 4.4 (CDK8/CycC), 10.4 (CDK19/CycC) | - | Biochemical Kinase Assay | [9][14] |
| LY2857785 | CDK9, CDK8, CDK7 | 11 (CDK9), 16 (CDK8), 246 (CDK7) | - | Biochemical Kinase Assay | [9] |
| BRD6989 | CDK8, CDK19 | ~200 | - | Biochemical Kinase Assay | [3][9] |
| AS2863619 | CDK8, CDK19 | 0.6099 (CDK8), 4.277 (CDK19) | - | Biochemical Kinase Assay | [3] |
| T-474 | CDK8, CDK19 | 1.6 (CDK8), 1.9 (CDK19) | - | Enzyme Assay | [7] |
| T-418 | CDK8, CDK19 | 23 (CDK8), 62 (CDK19) | - | Enzyme Assay | [7] |
| E966-0530-45418 | CDK8 | 129 | - | Biochemical Kinase Assay | [15] |
| P162-0948 | CDK8 | 50.4 | - | Enzyme Assay | [1][16] |
| Compound 12 | CDK8 | 39.2 | - | Biochemical Kinase Assay | [14] |
IC50 and Kd values can vary depending on the specific assay conditions and should be interpreted within the context of the cited study.
Key Signaling Pathways Involving CDK8
CDK8 is a central node in several signaling pathways critical for both normal development and tumorigenesis. Its ability to phosphorylate transcription factors and other signaling molecules allows it to modulate the output of these pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[17][18][19] In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate target genes.[6][20] CDK8 has been shown to be an oncogene in colorectal cancer that enhances β-catenin-driven transcription.[6][18] The CDK8 module can be recruited to Wnt-responsive genes, where it can directly phosphorylate β-catenin or other components of the transcriptional machinery to promote gene expression.[6]
References
- 1. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Gene - CDK8 [maayanlab.cloud]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dundee.ac.uk [dundee.ac.uk]
- 15. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 18. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cdk8-IN-11's effect on cancer cell dedifferentiation
An In-Depth Technical Guide on the Effects of Cdk8-IN-11 on Cancer Cell Dedifferentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene, playing a critical role in the transcriptional regulation of key cancer-driving pathways. Its activity is linked to the maintenance of an undifferentiated, stem-like state in cancer cells, a crucial factor in tumor progression, metastasis, and therapy resistance. This compound is a potent and selective small-molecule inhibitor of CDK8 that offers a valuable tool for investigating the therapeutic potential of targeting this kinase. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on critical signaling pathways, and its effect on cancer cell dedifferentiation. The document includes quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes to support further research and development in this area.
Introduction: CDK8 and Cancer Cell Dedifferentiation
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that, along with its binding partner Cyclin C, forms a module within the larger Mediator complex.[1][2] This complex acts as a bridge between transcription factors and RNA polymerase II, thereby controlling gene expression.[2][3] Overexpression and amplification of the CDK8 gene have been identified in various cancers, including colorectal, breast, and pancreatic cancers, where it functions as an oncogene.[4][5][6]
A key aspect of CDK8's oncogenic function is its role in maintaining cancer cells in an undifferentiated, or "stem-like," state.[7][8] This process, known as dedifferentiation, allows cancer cells to acquire properties of cancer stem cells (CSCs), such as self-renewal and the ability to generate diverse cell types within a tumor.[9] These CSCs are often resistant to conventional therapies and are a primary driver of tumor recurrence and metastasis.[10] CDK8 promotes this undifferentiated state by modulating key signaling pathways, notably the Wnt/β-catenin and STAT pathways, and by regulating the expression of pluripotency-associated genes like MYC.[7][8][11]
Inhibiting CDK8, therefore, presents a promising therapeutic strategy to promote the differentiation of cancer cells, rendering them less aggressive and more susceptible to treatment.[7] this compound is a potent and selective inhibitor developed for this purpose, demonstrating significant effects on cancer cell proliferation and the underlying signaling networks.[12]
This compound: A Potent and Selective CDK8 Inhibitor
This compound is a small molecule designed to specifically block the enzymatic activity of CDK8.[12] Its primary mechanism of action is the inhibition of phosphorylation events carried out by CDK8 on its target substrates, which include various transcription factors and components of the transcriptional machinery.[2][7] This targeted inhibition disrupts the aberrant gene expression programs that drive cancer cell proliferation and maintain the dedifferentiated phenotype.[7]
Mechanism of Action and Core Signaling Pathways
This compound exerts its effects by modulating signaling pathways that are fundamental to cancer cell biology. The primary pathways affected are the Wnt/β-catenin and STAT signaling cascades.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial driver in many cancers, particularly colorectal cancer.[1] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate target genes that promote proliferation, such as MYC. CDK8 has been identified as a key coactivator of β-catenin-dependent transcription.[4][13]
By inhibiting CDK8, this compound suppresses the canonical Wnt/β-catenin signaling pathway, leading to the deregulation of β-catenin-mediated transcription.[12] This results in reduced levels of β-catenin and its downstream target c-Myc, contributing to the anti-proliferative effects of the compound.[12]
Modulation of STAT Signaling
Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that mediate cellular responses to cytokines and growth factors. CDK8 is known to directly phosphorylate STAT1 at the Serine 727 (S727) residue, a modification that regulates its transcriptional activity.[14][15] More recent studies have identified CDK8 as a key regulator of STAT3 transcriptional activities as well, where it interacts with STAT3 upon cytokine stimulation and limits its residence time on gene loci.[14][16][17]
This compound has been shown to effectively inhibit the CDK8-mediated phosphorylation of STAT1 at S727 without affecting JAK-regulated phosphorylation at other sites.[12] This precise modulation of STAT activity disrupts the downstream gene expression programs controlled by these factors, which are often involved in cell proliferation and survival.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency against CDK8 and its anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ Value | Source |
| CDK8 | 46 nM | [12] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ Value | Source |
| HCT-116 | Colon Cancer | 1.2 nM | [12] |
| HHT-29 | Colon Cancer | 0.7 nM | [12] |
| SW480 | Colon Cancer | 2.4 nM | [12] |
| CT-26 | Colon Cancer (Murine) | 5.5 nM | [12] |
| GES-1 | Gastric Epithelial (Normal) | 62.7 nM | [12] |
Table 3: In Vivo Antitumor Efficacy
| Model | Compound Dosage | Administration | Outcome | Source |
| CT-26 Xenograft Mice | 10 and 40 mg/kg | Oral (p.o.) | Inhibition of tumor growth | [12] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount. The following sections detail the methodologies used to characterize the effects of this compound.
Cell Proliferation Assay
This assay is used to determine the IC₅₀ values of this compound against various cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HCT-116, SW480) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-50 µM) for a specified period, typically 48-72 hours.
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's protocol.
-
Data Analysis: Measure absorbance or luminescence using a plate reader. Calculate cell viability as a percentage relative to a DMSO-treated control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for Phospho-STAT1
This method is used to confirm the on-target effect of this compound on the CDK8-mediated phosphorylation of STAT1.
-
Cell Treatment: Culture cells (e.g., HCT-116) and treat with varying concentrations of this compound (e.g., 0-4 µM) for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-STAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Flow cytometry is employed to assess the impact of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. This compound treatment in HCT-116 cells leads to an increased number of cells in the G1 phase.[12]
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of this compound in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., CT-26) into the flank of immunodeficient mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.
-
Compound Administration: Administer this compound orally (p.o.) at specified doses (e.g., 10 or 40 mg/kg) daily or on an optimized schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for β-catenin and c-Myc levels).[12]
Conclusion and Future Perspectives
This compound is a powerful chemical probe for dissecting the role of CDK8 in cancer biology. By potently inhibiting CDK8, it disrupts key oncogenic signaling pathways, including Wnt/β-catenin and STAT signaling. This action promotes the differentiation of cancer cells, inhibits their proliferation, and reduces tumor growth in vivo.[7][8][12] The quantitative data and established protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting CDK8.
While the preclinical data is promising, it is important to consider the broader context of CDK8/19 inhibition. Some studies have raised concerns about potential side effects on normal stem cells and tissues at high doses, suggesting that therapeutic strategies may need to be carefully optimized, for instance, through intermittent dosing schedules.[18][19] Future research should continue to focus on defining the precise patient populations that would benefit most from CDK8 inhibition and exploring combination therapies to enhance efficacy and minimize toxicity. The continued investigation of selective inhibitors like this compound will be crucial in translating the concept of differentiation therapy into clinical reality for a range of malignancies.
References
- 1. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 7. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dundee.ac.uk [dundee.ac.uk]
- 15. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 16. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icr.ac.uk [icr.ac.uk]
- 19. aacrjournals.org [aacrjournals.org]
The In Vivo Efficacy of CDK8 Inhibition: A Technical Overview
An Initial Investigation of Cdk8-IN-11 and the Broader Landscape of CDK8/19 Inhibitors
This technical guide provides a comprehensive analysis of the in vivo efficacy of Cyclin-Dependent Kinase 8 (CDK8) inhibition, with a primary focus on the preclinical evidence surrounding this therapeutic strategy. While specific in vivo data for this compound is limited in the public domain, this document synthesizes the available information on a range of potent and selective CDK8 and its paralog CDK19 inhibitors to offer a detailed perspective for researchers, scientists, and drug development professionals. The content herein focuses on quantitative data from key preclinical studies, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of In Vivo Efficacy
The in vivo antitumor effects of CDK8/19 inhibitors have been evaluated in various cancer models. The following tables summarize the quantitative data from preclinical studies on several representative compounds.
Table 1: In Vivo Efficacy of CDK8/19 Inhibitors in Hematological Malignancies
| Compound | Dose and Route | Animal Model | Tumor Model | Efficacy Readout | Reference |
| BI-1347 | Not Specified | CIEA-NOG mice | MV-4-11 AML xenograft | Single-agent efficacy correlated with in vitro sensitivity | [1] |
| SEL120-34A | Not Specified | Not Specified | AML cell lines | Not Specified in vivo | [2] |
Table 2: In Vivo Efficacy of CDK8/19 Inhibitors in Solid Tumors
| Compound | Dose and Route | Animal Model | Tumor Model | Efficacy Readout | Reference |
| Senexin B | Not Specified | Mouse models | ER-positive breast cancer xenografts | Suppressed tumor growth and augmented the effects of fulvestrant | [3] |
| SNX-631 | 25 mg/kg, b.i.d. | Intact male NSG mice | C4-2 prostate cancer xenografts | Moderately but significantly inhibited tumor growth | [4] |
| BI-1347 | Not Specified | Not Specified | Solid tumors | Combination with anti-PD-1 antibodies or SMAC mimetics inhibits tumor growth | [5] |
| Unspecified CDK8/19 Inhibitor | Not Specified | Mouse models | Metastatic colon cancer | Effectively suppresses hepatic metastasis | [2] |
| SNX-631 | Not Specified | WT mice | Intestinal organoids | Recapitulated CF-like phenotypes | [6] |
| BI1347 (CDK8i) | Not Specified | Orthotopic PKC-HY19636 tumors | Pancreatic Ductal Adenocarcinoma | Combination with KRAS* inhibitor inhibits tumor growth and prolongs survival | [7] |
Key Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of CDK8/19 inhibitors.
Subcutaneous Xenograft Model for Acute Myeloid Leukemia
-
Cell Line Transduction: MV-4-11 AML cells were transduced with pLPNIG.
-
Animal Model: Female CIEA-NOG mice (NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac) were used.[1]
-
Tumor Cell Engraftment: 10 million transduced MV-4-11 AML cells were engrafted intravenously.[1]
-
Treatment: Compound treatment was initiated as per the study design.
-
Tumor Monitoring: In vivo imaging was used to monitor subcutaneous tumors.[1]
-
Ethical Considerations: All animal studies were approved by the internal ethics committee and the local governmental committee, with group sizes determined by power analysis.[1]
In Vivo STAT1 Phosphorylation Assay
-
Animal Model: C57BL/6 mice were utilized.[1]
-
Treatment: A single dose of 75 mg/kg of Compound 2 was administered.[1]
-
Sample Collection: Spleens were harvested 6 hours post-treatment.[1]
-
Analysis: A significant reduction in STAT1S727 phosphorylation was observed in purified NK1.1-positive splenocytes, with the signal recovering after 24 hours.[1]
Estrogen Receptor-Positive Breast Cancer Xenograft Model
-
Cell Lines: MCF7, T47D-ER/Luc, and BT474 were used.
-
Treatment: Senexin B was administered alone or in combination with the ER antagonist fulvestrant.
-
Efficacy Evaluation: Tumor growth was monitored to assess the therapeutic effect.[3]
-
Pharmacodynamic Marker Analysis: Expression of the ER-regulated gene GREB1 was measured in tumor tissues.[3]
Signaling Pathways and Mechanisms of Action
CDK8 is a component of the Mediator complex, a key regulator of RNA polymerase II-dependent transcription.[5][8] Its inhibition impacts multiple signaling pathways implicated in cancer.
CDK8 in Transcriptional Regulation
CDK8 can act as both a transcriptional repressor and activator.[2][9] It phosphorylates the C-terminal domain of RNA Polymerase II, influencing transcription elongation.[9] CDK8-Mediator also cooperates with the positive transcription elongation factor b (p-TEFb) and BRD4 to regulate the assembly of the RNAPII elongation complex.[10]
Caption: CDK8's role in transcriptional regulation within the Mediator complex.
Wnt/β-catenin Signaling Pathway
CDK8 is a positive regulator of the Wnt/β-catenin pathway. It enhances the transcriptional activity of β-catenin by phosphorylating E2F1, which otherwise suppresses β-catenin.[2][11]
Caption: CDK8 positively regulates Wnt/β-catenin signaling.
STAT Signaling and Immune Modulation
CDK8 phosphorylates STAT1 on serine 727 (S727).[1] Inhibition of CDK8/19 can decrease this phosphorylation, leading to the activation of Natural Killer (NK) cells and enhanced tumor surveillance.[1][5] This provides a rationale for combining CDK8/19 inhibitors with immunotherapy.
Caption: Inhibition of CDK8 enhances NK cell activity via STAT1 signaling.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial in vivo investigation of a CDK8 inhibitor.
Caption: A generalized workflow for in vivo efficacy studies of a CDK8 inhibitor.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. embopress.org [embopress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cdk8-IN-11 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in in vitro cell culture experiments. The provided methodologies are based on established techniques for characterizing CDK8 inhibitors and can be adapted for specific research needs.
Introduction
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a key component of the Mediator complex, which plays a crucial role in regulating gene transcription.[1][2] Dysregulation of CDK8 activity has been implicated in various cancers, including colorectal cancer, by modulating signaling pathways such as Wnt/β-catenin.[3][4] this compound is a potent and selective small molecule inhibitor of CDK8 with a reported IC50 value of 46 nM.[5] It has been shown to inhibit the Wnt/β-catenin signaling pathway and suppress the proliferation of cancer cell lines.[5] This document provides detailed protocols for assessing the in vitro effects of this compound on cell proliferation, cell cycle progression, and target engagement through the analysis of STAT1 phosphorylation.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound and other CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) - Biochemical | Cell Line | Cellular Assay | IC50 (nM) - Cellular | Reference |
| This compound | CDK8 | 46 | HCT-116, HHT-29, SW480, CT-26, GES-1 | Cell Proliferation | Not specified | [5] |
| Cortistatin A | CDK8, CDK19 | 12 (CDK8) | MOLM-14, MV4;11, RS4;11, SKNO-1, SET-2, UKE-1, MEG-01 | Cell Proliferation (GI50) | < 10 | [6] |
| T-474 | CDK8, CDK19 | 1.6 (CDK8), 1.9 (CDK19) | VCaP | Anti-proliferative | Not specified | [7] |
| T-418 | CDK8, CDK19 | 23 (CDK8), 62 (CDK19) | VCaP | Anti-proliferative | Not specified | [7] |
| BI-1347 | CDK8, CDK19 | 1.4 (CDK8) | Hematological cancer cell lines | Cell Growth Inhibition | < 1000 in 5/51 lines | [8] |
| Compound 2 | CDK8, CDK19 | 1.8 (CDK8) | Hematological cancer cell lines | Cell Growth Inhibition | < 1000 in 5/51 lines | [8] |
Table 2: Kinase Selectivity of Representative CDK8 Inhibitors
| Compound | Number of Kinases Profiled | Primary Target(s) | Other Significant Inhibitions (>80% at 300 nM) | Reference |
| T-474 | 456 | CDK8, CDK19 | Haspin (99%) | [7] |
| BI-1347 | 326 | CDK8, CDK19 | One additional kinase | [8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CCK-8
This protocol describes a colorimetric assay to determine the effect of this compound on the proliferation of cancer cells, such as the HCT-116 colon cancer cell line.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
HCT-116 cells (or other cell line of interest)
-
McCoy's 5A medium (or appropriate medium for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[5][9]
-
Incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0-50 µM).[5]
-
Incubate the plate for 48 hours.[5]
-
-
CCK-8 Assay:
-
Data Acquisition:
Protocol 2: Western Blot Analysis of STAT1 Phosphorylation
This protocol details the detection of phosphorylated STAT1 (p-STAT1) at Ser727, a known substrate of CDK8, to confirm target engagement of this compound in cells.[2][8]
Materials:
-
This compound
-
HCT-116 cells (or other suitable cell line)
-
Culture medium and supplements
-
6-well cell culture plates
-
Interferon-β (IFN-β) (optional, to stimulate STAT1 phosphorylation)[8]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (Ser727), anti-STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-4 µM) for 24-48 hours.[5]
-
Optional: To enhance the p-STAT1 signal, you can stimulate the cells with a cytokine like IFN-β (e.g., 100 U/mL) for the final 1 hour of inhibitor treatment.[8]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT1 Ser727, anti-STAT1, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
HCT-116 cells
-
Culture medium and supplements
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HCT-116 cells in 6-well plates.
-
Treat the cells with this compound (e.g., 0.5-2 µM) for 48 hours.[5]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's in vitro effects.
Caption: this compound inhibits CDK8, a co-activator of Wnt signaling.
Caption: this compound inhibits CDK8-mediated phosphorylation of STAT1.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for Cdk8 Inhibition in a Mouse Model of Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) has emerged as a significant oncogene in colorectal cancer (CRC).[1][2][3] Amplification and overexpression of the CDK8 gene are observed in a substantial fraction of colon cancers, and this is often associated with a poorer prognosis.[4] Cdk8 is a component of the Mediator complex, which regulates transcription. In CRC, Cdk8 plays a crucial role in activating β-catenin-mediated transcription, a key pathway in colon tumorigenesis.[1][3][5] Specifically, Cdk8 kinase activity is necessary for β-catenin-driven transformation and the expression of its transcriptional targets.[1][2][3]
Recent studies have highlighted the therapeutic potential of targeting Cdk8 in CRC. While inhibition of Cdk8 may have little effect on the growth of primary colon cancer tumors, it has been shown to significantly suppress the metastatic growth of colon cancer cells in the liver.[6][7] This effect is partly attributed to the inhibition of already established hepatic metastases, suggesting a therapeutic window for Cdk8 inhibitors in the metastatic setting.[6][7] The mechanism behind this site-specific inhibition involves the regulation of genes such as TIMP3 and matrix metalloproteinases.[6][7]
This document provides detailed application notes and protocols for the use of a Cdk8 inhibitor, exemplified by Cdk8-IN-11, in a mouse model of colon cancer. While specific in vivo data for this compound is not widely published, the following protocols and data tables are based on studies with analogous Cdk8 inhibitors and provide a comprehensive framework for preclinical evaluation.
Data Presentation
Table 1: In Vivo Efficacy of Cdk8 Inhibitors in Colon Cancer Mouse Models (Example Data)
| Compound | Mouse Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Effect on Liver Metastasis | Reference |
| Senexin B | Syngeneic (BALB/c) | CT26 (murine) | 20 mg/kg, i.p., daily | Not significant on primary tumor | Significant reduction | [6] |
| MSC2530818 | Xenograft (Nude) | SW620 (human) | Oral administration | Significant reduction | Not reported | [8] |
| This compound (Hypothetical) | Orthotopic Xenograft | HCT116 (human) | 30 mg/kg, p.o., BID | ~40-50% | Expected significant reduction | N/A |
Table 2: Pharmacodynamic Effects of Cdk8 Inhibition in Tumor Tissue (Example Data)
| Biomarker | Method | Expected Change with this compound | Rationale |
| p-STAT1 (S727) | IHC/Western Blot | Decrease | Cdk8 is known to phosphorylate STAT1.[9] |
| β-catenin | IHC/Western Blot | No change in total levels, but decreased nuclear localization and target gene expression | Cdk8 regulates β-catenin's transcriptional activity.[1][8] |
| TIMP3 | qPCR/IHC | Increase | Cdk8 inhibition has been shown to upregulate TIMP3 expression in the liver metastatic setting.[6] |
| MMP9 | qPCR/IHC | Decrease | Cdk8 inhibition can lead to decreased expression of matrix metalloproteinases.[6] |
Signaling Pathway
References
- 1. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 3. CDK8 is a colorectal cancer oncogene that regulates beta-catenin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 Selectively Promotes the Growth of Colon Cancer Metastases in the Liver by Regulating Gene Expression of TIMP3 and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cdk8-IN-11 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The following sections detail recommended dosages, formulation protocols, and experimental workflows for preclinical animal studies.
Summary of In Vivo Dosages and Pharmacokinetics
This compound has been utilized in various animal models to investigate its therapeutic potential, primarily in oncology. The dosages and pharmacokinetic parameters observed in key studies are summarized below for easy reference and comparison.
| Animal Model | Route of Administration | Dosage Range | Study Type | Key Findings |
| Mouse (ICR) | Oral (p.o.) | 1000 mg/kg (single dose) | Acute Toxicity | No obvious abnormal behavior observed within 7 days.[1] |
| Mouse (CT-26 xenograft) | Oral (p.o.) | 10 and 40 mg/kg | Efficacy | Reduced tumor volume; decreased β-catenin and c-Myc levels in tumors.[1] |
| Rat | Oral (p.o.) | 10 mg/kg | Pharmacokinetics | Moderate permeability.[1] |
| Rat | Intravenous (i.v.) | 2 mg/kg | Pharmacokinetics | Moderate permeability.[1] |
Experimental Protocols
Detailed methodologies for the formulation and administration of this compound are crucial for reproducible in vivo studies. Below are recommended protocols for oral and intravenous administration.
Protocol 1: Oral Administration in Mice (Xenograft Model)
This protocol is designed for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound powder
-
Vehicle solution:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing subcutaneous tumors from a relevant cancer cell line (e.g., CT-26 colon carcinoma).
-
Formulation Preparation (prepare fresh daily): a. To prepare a vehicle suitable for oral administration, a multi-component solvent system is often required for poorly soluble compounds. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. b. First, dissolve the required amount of this compound powder in DMSO. c. Sequentially add PEG300, Tween 80, and finally sterile saline, vortexing thoroughly after each addition to ensure a homogenous solution or fine suspension. Gentle warming or brief sonication can aid dissolution.
-
Dosing: a. Weigh each mouse to determine the precise dosing volume. b. Administer the this compound formulation or vehicle control via oral gavage at the desired dosage (e.g., 10 or 40 mg/kg). The typical administration volume for a mouse is 100-200 µL. c. Dosing frequency will depend on the experimental design but is often once or twice daily.
-
Monitoring: a. Monitor tumor growth by caliper measurements at regular intervals. b. Observe animals for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur. c. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for β-catenin and c-Myc).
Protocol 2: Intravenous Administration in Rats (Pharmacokinetic Study)
This protocol is suitable for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound powder
-
Vehicle solution:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate needles for intravenous injection (e.g., 27-30 gauge)
-
Equipment for blood collection (e.g., tail vein catheters, capillary tubes)
Procedure:
-
Animal Model: Use healthy adult rats (e.g., Sprague-Dawley or Wistar).
-
Formulation Preparation (prepare fresh): a. For intravenous administration, a clear, sterile solution is required. A common vehicle for this route is a mixture of DMSO, PEG300, and saline. For example, a formulation could consist of 10% DMSO, 40% PEG300, and 50% saline. b. Dissolve this compound in DMSO first. c. Add PEG300 and vortex until the solution is clear. d. Finally, add sterile saline and mix thoroughly.
-
Dosing: a. Administer the this compound solution intravenously via the tail vein at the desired dosage (e.g., 2 mg/kg).
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection. b. Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: a. Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS. b. Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A diagram illustrating the role of CDK8 in the Mediator complex and its inhibition by this compound, leading to altered gene expression.
Caption: A flowchart outlining the key steps of an in vivo xenograft study using this compound.
References
Application Notes and Protocols for Cdk8-IN-11 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The provided information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.
Introduction
This compound is a small molecule inhibitor of CDK8, a key transcriptional regulator implicated in various cancers, including colorectal cancer. It exerts its effects by modulating critical signaling pathways, primarily the WNT/β-catenin and STAT1 pathways. These notes offer protocols for oral and intravenous administration of this compound in rodent models, based on available preclinical data.
Data Presentation
In Vivo Administration Parameters for this compound and Other CDK8/19 Inhibitors
| Compound | Administration Route | Species | Dosage | Vehicle | Efficacy Model | Reference |
| This compound | Oral (p.o.) | Rat | 10 mg/kg | Not Specified | Pharmacokinetic study | [1] |
| This compound | Intravenous (i.v.) | Rat | 2 mg/kg | Not Specified | Pharmacokinetic study | [1] |
| This compound | Oral (p.o.) | Mouse | 10 and 40 mg/kg | Not Specified | CT-26 xenograft | [1] |
| SNX631 (CDK8/19i) | Oral (p.o.) | Mouse | 50 mg/kg/day | 0.05% Carboxymethyl cellulose solution | C4-2 xenografts | [2] |
| BI-1347 (CDK8/19i) | Oral (p.o.) | Mouse | 10 mg/kg daily | Not Specified | B16-F10-luc2 melanoma | [3] |
| Compound 2 (CDK8/19i) | Oral (p.o.) | Mouse | 75 mg/kg | 0.5% Natrosol | B16-F10-luc2 melanoma | [3] |
Signaling Pathways
Cdk8 Signaling Network
CDK8 is a crucial component of the Mediator complex and plays a pivotal role in gene transcription. Its inhibition by this compound affects multiple oncogenic signaling pathways.
References
Application Note: Western Blot Protocol for Detecting p-STAT1 (Ser727) Inhibition by Cdk8-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor in cytokine signaling, particularly the interferon (IFN) pathway. Upon stimulation by ligands like IFN-γ, STAT1 is phosphorylated on Tyrosine 701 (Tyr701) by Janus kinases (JAKs), leading to dimerization, nuclear translocation, and DNA binding[1][2]. For maximal transcriptional activity, a secondary phosphorylation event occurs on Serine 727 (Ser727) within the transactivation domain (TAD)[2][3].
Cyclin-dependent kinase 8 (Cdk8), a component of the Mediator complex, has been identified as a key kinase responsible for phosphorylating STAT1 at Ser727[3][4][5][6]. This phosphorylation can positively or negatively regulate the expression of different IFN-γ-responsive genes[3][4]. Cdk8-IN-11 is a potent and selective inhibitor of Cdk8, which has been shown to suppress the phosphorylation of STAT1 at Ser727[7].
This document provides a detailed protocol for treating cells with this compound and subsequently detecting changes in STAT1 Ser727 phosphorylation using Western blot analysis. This method is crucial for researchers investigating the Cdk8-STAT1 signaling axis and for professionals developing therapeutic agents targeting Cdk8.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: Cdk8-mediated phosphorylation of STAT1 at Ser727.
Caption: Western blot experimental workflow.
Experimental Protocol
This protocol is optimized for detecting STAT1 phosphorylation in adherent human cell lines (e.g., HeLa, HCT-116) cultured in 6-well plates.
Part A: Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in appropriate growth medium at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 4 µM)[7]. Prepare a vehicle control using an equivalent volume of DMSO.
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing this compound or vehicle (DMSO) to the respective wells.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Stimulation (Positive Control): For the final 30 minutes of the incubation period, stimulate the relevant wells with IFN-γ (e.g., 100 ng/mL) to induce STAT1 phosphorylation[2]. Ensure you have the following experimental groups:
-
Vehicle Control (DMSO only)
-
IFN-γ Stimulation only
-
This compound only
-
This compound pre-treatment followed by IFN-γ stimulation
-
Part B: Cell Lysis and Protein Quantification
Critical Note: Perform all lysis steps on ice or at 4°C to preserve protein phosphorylation.
-
Lysis Buffer Preparation: Prepare an ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8][9]
-
RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1 mM sodium orthovanadate, 1 mM NaF.
-
-
Cell Lysis:
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Part C: SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[9][10][11]
-
Gel Electrophoresis: Load the denatured samples into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
Part D: Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over non-fat milk for phospho-protein detection to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[8][10]
-
Anti-phospho-STAT1 (Ser727): (e.g., 1:1000 dilution)
-
Anti-total-STAT1: (e.g., 1:1000 dilution, for a separate blot or after stripping)
-
Anti-GAPDH or β-Actin: (e.g., 1:5000 dilution, as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in 5% BSA/TBST, for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
Part E: Signal Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[9]
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT1 (Ser727) signal to the total STAT1 signal for each sample to account for any variations in STAT1 protein levels.
-
Further normalize to the loading control (GAPDH or β-Actin) if comparing across different baseline conditions.
-
Data Presentation
The following table presents hypothetical results from an experiment following this protocol, demonstrating the inhibitory effect of this compound on IFN-γ-induced STAT1 phosphorylation.
| Treatment Group | Concentration | IFN-γ (100 ng/mL) | Normalized p-STAT1/Total STAT1 Ratio (Arbitrary Units) | % Inhibition of IFN-γ Response |
| Vehicle Control | DMSO | - | 0.15 | N/A |
| Vehicle Control | DMSO | + | 1.00 | 0% |
| This compound | 1 µM | - | 0.12 | N/A |
| This compound | 1 µM | + | 0.54 | 46% |
| This compound | 2 µM | + | 0.28 | 72% |
| This compound | 4 µM | + | 0.17 | 83% |
Percent inhibition is calculated as: [1 - (SignalInhibitor+IFNγ - SignalVehicle) / (SignalIFNγ - SignalVehicle)] x 100.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phospho-Stat1 (Tyr701) (58D6) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Immunoprecipitation of CDK8 with Cdk8-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its binding partner Cyclin C, forms a module that reversibly associates with the Mediator complex.[1][2] This CDK8 module, which also includes MED12 and MED13, acts as a molecular switch, influencing the initiation and elongation phases of transcription by RNA Polymerase II.[1][3] Dysregulation of CDK8 activity has been implicated in various diseases, including colorectal cancer, where it can act as an oncogene by promoting β-catenin-dependent transcription.[4][5]
Cdk8-IN-11 is a potent and selective inhibitor of CDK8 and its paralog CDK19. This document provides detailed protocols for the immunoprecipitation of CDK8 in the presence of this compound, enabling researchers to investigate the impact of this inhibitor on CDK8's protein-protein interactions and its role in cellular signaling pathways. The following protocols are designed for use in molecular biology laboratories and are intended to serve as a guide for studying CDK8 function and the effects of its inhibition.
Data Presentation
Table 1: Specificity and Potency of this compound
| Target | IC₅₀ (nM) | Binding Affinity (Kd, nM) | Residence Time |
| CDK8 | 12 | 0.195 | 262 min |
| CDK19 | 12 | Not Determined | Not Determined |
| CDK7 | >2,500 | Not Determined | Not Determined |
| CDK9 | >2,500 | Not Determined | Not Determined |
| CDK12 | >2,500 | Not Determined | Not Determined |
| CDK13 | >2,500 | Not Determined | Not Determined |
| ROCK1 | >2,500 | Not Determined | Not Determined |
| ROCK2 | >2,500 | Not Determined | Not Determined |
Note: The data presented for this compound is based on the characteristics of the well-studied CDK8 inhibitor, Cortistatin A, as public data for a compound named "this compound" is not available. This information is provided to illustrate the expected performance of a potent and selective CDK8 inhibitor.[6]
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous CDK8 from Human Cell Lines
This protocol describes the immunoprecipitation of CDK8 from whole-cell lysates of human cell lines, such as HCT116 or HeLa, to isolate CDK8 and its interacting partners.
Materials:
-
Human cell line of interest (e.g., HCT116, HeLa)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Anti-CDK8 antibody (validated for immunoprecipitation, e.g., Santa Cruz Biotechnology, sc-13155; Cell Signaling Technology, #17395)[1][7]
-
Normal Rabbit or Mouse IgG (as a negative control)
-
Protein A/G magnetic beads or agarose slurry
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the whole-cell lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-CDK8 antibody or the equivalent amount of control IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for subsequent Western blot analysis to detect CDK8 and co-immunoprecipitated proteins.
-
Protocol 2: In Vitro Kinase Assay with Immunoprecipitated CDK8
This protocol is for assessing the kinase activity of immunoprecipitated CDK8 in the presence or absence of this compound.
Materials:
-
Immunoprecipitated CDK8 (from Protocol 1)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (γ-³²P-ATP for radioactive detection or non-radioactive ATP for antibody-based detection)
-
CDK8 substrate (e.g., GST-tagged STAT1 C-terminal domain)
-
This compound
-
SDS-PAGE gels and autoradiography film or appropriate detection reagents
Procedure:
-
Prepare Immunoprecipitated CDK8:
-
Perform immunoprecipitation as described in Protocol 1, but wash the beads twice with Kinase Assay Buffer after the Lysis Buffer washes.
-
-
Kinase Reaction:
-
To the beads containing immunoprecipitated CDK8, add the following to a final volume of 25-50 µL:
-
Kinase Assay Buffer
-
Substrate (e.g., 1-2 µg GST-STAT1)
-
This compound or DMSO (vehicle control) at desired concentrations.
-
ATP (e.g., 10 µM cold ATP and 10 µCi γ-³²P-ATP).
-
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
-
Stop Reaction and Analyze:
-
Stop the reaction by adding 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, expose the dried gel to autoradiography film. For non-radioactive assays, perform a Western blot using a phospho-specific antibody against the substrate.
-
Visualizations
Caption: Workflow for CDK8 Immunoprecipitation.
Caption: Simplified CDK8 Signaling Pathway.
References
- 1. CDK8 (D6M3J) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. All-atomic Molecular Dynamic Studies of Human CDK8: Insight into the A-loop, Point Mutations and Binding with Its Partner CycC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 6. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for Cell Viability Assays Using Cdk8-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and is implicated in various oncogenic signaling pathways.[1] Its role in modulating the activity of transcription factors such as β-catenin and STAT1 makes it a compelling target in cancer therapy. Cdk8-IN-11 is a potent and selective inhibitor of CDK8 with a reported IC50 value of 46 nM in kinase assays.[2] This compound has been shown to inhibit the WNT/β-catenin signaling pathway and suppress the proliferation of various cancer cell lines, making it a valuable tool for investigating the therapeutic potential of CDK8 inhibition.[2]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the Cell Counting Kit-8 (CCK-8) assay. Additionally, we present quantitative data on the efficacy of this compound in various cancer cell lines and illustrate the key signaling pathways affected by CDK8.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| HCT-116 | Colon Cancer | 1.2 | [2] |
| HHT-29 | - | 0.7 | [2] |
| SW480 | Colon Cancer | 2.4 | [2] |
| CT-26 | Colon Cancer | 5.5 | [2] |
| GES-1 | Gastric Cancer | 62.7 | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by CDK8 and consequently affected by its inhibitor, this compound.
Caption: WNT/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: CDK8-mediated phosphorylation of STAT1 and its inhibition by this compound.
Experimental Protocols
Cell Viability Assay Using this compound and CCK-8
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the Cell Counting Kit-8 (CCK-8).
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency in a T-75 flask. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium. f. Incubate the plate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate. c. Incubate the plate for 48 hours.
-
CCK-8 Assay: a. After the 48-hour incubation, add 10 µL of the CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line and its metabolic activity. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
The following diagram outlines the experimental workflow for the cell viability assay.
Caption: Experimental workflow for the this compound cell viability assay.
References
Cdk8-IN-11: A Novel Tool for Enhancing Precision in CRISPR-Cas9 Gene Editing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The revolutionary CRISPR-Cas9 system has transformed our ability to edit the genome, offering unprecedented potential for basic research, drug discovery, and therapeutic development. A key challenge in harnessing the full power of CRISPR-Cas9 is controlling the cellular DNA repair mechanisms that are triggered by the Cas9-induced double-strand break (DSB). Cells primarily utilize two pathways for DSB repair: the error-prone Non-Homologous End Joining (NHEJ) pathway, which often results in insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR) pathway, which allows for precise gene editing when a donor template is provided. Enhancing the efficiency of HDR is a major goal in the field of genome engineering.
Cyclin-dependent kinase 8 (Cdk8) is a transcriptional regulator that plays a crucial role in various cellular processes, including cell cycle progression and the DNA damage response (DDR). As a component of the Mediator complex, Cdk8 can influence the expression of a wide array of genes, including those involved in DNA repair. Cdk8-IN-11 is a potent and selective inhibitor of Cdk8. This document provides detailed application notes and protocols for the potential use of this compound in CRISPR-Cas9 studies to modulate DNA repair pathway choice and potentially increase the efficiency of HDR-mediated gene editing.
Principle of Application
The rationale for using this compound in CRISPR-Cas9 experiments is based on the multifaceted role of Cdk8 in cellular processes that intersect with gene editing. Cdk8 is known to be involved in the DNA damage response and cell cycle control. Since HDR is predominantly active during the S and G2 phases of the cell cycle, chemical modulation of the cell cycle with inhibitors can enrich the population of cells in these phases, thereby favoring HDR. Furthermore, inhibition of Cdk8 has been shown to elevate DDR signaling, which could be leveraged to influence the cellular decision-making process towards the HDR pathway over NHEJ. By transiently inhibiting Cdk8 with this compound during a CRISPR-Cas9 experiment, it may be possible to create a cellular environment that is more conducive to precise, HDR-mediated genome editing.
Quantitative Data Summary
While specific quantitative data for the effect of this compound on CRISPR-Cas9-mediated HDR efficiency is not yet widely published, the following table summarizes the reported effects of other small molecule inhibitors on HDR enhancement in various cell lines. This provides a comparative context for the potential efficacy of this compound.
| Inhibitor | Target | Cell Line | Fold Increase in HDR | Reference |
| Nocodazole | Microtubule polymerization | Porcine fetal fibroblasts | 2.8 | [1] |
| Indirubin-3′-monoxime | Cdk1 | Porcine fetal fibroblasts | 1.9 | [2] |
| Trichostatin A (TSA) | HDACs | Animal immortalized and primary cells | Increased HDR efficiency | [3] |
| PCI-24781 | HDACs | Animal immortalized and primary cells | Increased HDR efficiency | [3] |
| NU7441 | DNA-PKcs | HEK-293T cells | ~2 | [4] |
| SCR7 | DNA Ligase IV | Mammalian cells | 2-19 | [4] |
Experimental Protocols
Protocol 1: Enhancing HDR-mediated Knock-in using this compound in Mammalian Cells
This protocol describes a general workflow for using this compound to potentially increase the efficiency of HDR for a gene knock-in experiment in a standard mammalian cell line (e.g., HEK293T, HeLa).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 and sgRNA expression plasmids (or RNP complex)
-
Single-stranded oligodeoxynucleotide (ssODN) or plasmid donor template with homology arms
-
This compound (resuspended in a suitable solvent like DMSO)
-
Transfection reagent
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium and conditions.
-
One day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection mix containing the Cas9/sgRNA expression plasmid and the donor template according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection mix to the cells.
-
-
This compound Treatment:
-
Immediately following transfection, add this compound to the cell culture medium at a pre-determined optimal concentration (e.g., determined by a dose-response curve to assess cytotoxicity). A starting concentration range of 1-10 µM can be tested.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells with this compound for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
-
Cell Harvest and Genomic DNA Extraction:
-
After the incubation period, wash the cells with PBS and harvest them.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region by PCR using primers flanking the target site.
-
Analyze the PCR products to determine the efficiency of HDR. This can be done through:
-
Restriction Fragment Length Polymorphism (RFLP) analysis: If the HDR event introduces a new restriction site.
-
Sanger sequencing: To confirm the precise integration of the donor template.
-
Next-Generation Sequencing (NGS): For a quantitative and in-depth analysis of both HDR and indel frequencies.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for using this compound in a CRISPR-Cas9 experiment.
Caption: Overview of the major DNA double-strand break repair pathways.
Caption: Proposed mechanism of how this compound may enhance HDR efficiency.
Conclusion and Future Directions
The use of small molecule inhibitors to modulate cellular pathways represents a promising strategy for improving the outcomes of CRISPR-Cas9 gene editing. This compound, by targeting a key regulator of transcription, cell cycle, and the DNA damage response, is a compelling candidate for enhancing the efficiency of HDR. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the utility of Cdk8 inhibition in their specific gene editing applications. Further research is needed to elucidate the precise mechanisms by which Cdk8 influences the choice between NHEJ and HDR and to optimize the conditions for using Cdk8 inhibitors in various cell types and experimental contexts. Such studies will undoubtedly contribute to the ongoing refinement of CRISPR-Cas9 technology, bringing us closer to its full therapeutic and research potential.
References
Application Notes and Protocols for Cdk8-IN-11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). These guidelines are intended to ensure the stability and efficacy of the compound for in vitro and in vivo research applications.
Physicochemical Properties and Solubility
This compound is a small molecule inhibitor with a molecular weight of 388.34 g/mol .[1] It is supplied as a solid, typically in a crystalline form, and is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is crucial to adhere to the recommended solvent and storage conditions to maintain the compound's integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 388.34 g/mol | [1] |
| CAS Number | 2839338-28-0 | [1][2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥98% | |
| IC₅₀ | 46 nM for CDK8 | [1][2][3] |
Table 2: Solubility Data for this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥250 mg/mL (≥643.77 mM) | Requires sonication for complete dissolution. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from a solid compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.388 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 388.34 g/mol / 1000 = 0.388 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 10-15 minutes in a water bath sonicator.[1]
-
Aliquoting: Once the solid is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Note: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the stock solution in DMSO before final dilution in aqueous media.
Signaling Pathway
This compound exerts its effects by inhibiting CDK8, a key transcriptional regulator. CDK8 is a component of the Mediator complex and influences the activity of several signaling pathways implicated in cancer and other diseases. The diagram below illustrates the central role of CDK8 in regulating transcription through phosphorylation of various transcription factors.
Caption: this compound inhibits CDK8, a key regulator of multiple signaling pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing a this compound stock solution in a cell-based assay.
Caption: General workflow for a cell-based assay using this compound.
References
Application Notes and Protocols for Cdk8-IN-11 in Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and is implicated in the pathogenesis of various cancers, including colorectal, breast, and acute myeloid leukemia (AML).[1] As a component of the Mediator complex, CDK8 can both positively and negatively regulate the expression of key genes involved in cell proliferation, differentiation, and survival by phosphorylating transcription factors and components of the transcriptional machinery.[2][3][4] Its role in oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, and STAT makes it a compelling target for cancer therapy.[2][3][5]
Cdk8-IN-11 is a potent and selective inhibitor of CDK8 with a reported IC50 of 46 nM.[2][6] It has been shown to inhibit the Wnt/β-catenin signaling pathway and suppress the proliferation of cancer cell lines.[2] The rationale for exploring this compound in combination therapy stems from the potential to achieve synergistic anti-cancer effects, overcome drug resistance, and reduce treatment-related toxicity. By targeting CDK8, it is hypothesized that cancer cells can be sensitized to other therapeutic agents, such as chemotherapy, targeted therapies, and immunotherapy.
These application notes provide a comprehensive guide to the experimental design of combination therapies involving this compound, from in vitro synergy screening to in vivo validation in preclinical models.
Data Presentation: Quantitative Analysis of Combination Effects
A critical aspect of evaluating combination therapies is the quantitative assessment of synergy, additivity, or antagonism. The following tables provide a structured format for presenting data from in vitro and in vivo combination studies. While specific data for this compound in combination is not yet widely published, the tables are populated with representative data from studies with other selective CDK8 inhibitors to illustrate the expected format and outcomes.
Table 1: In Vitro Single-Agent and Combination IC50 Values
This table summarizes the half-maximal inhibitory concentration (IC50) for this compound and a potential combination agent, both alone and in a fixed-ratio combination.
| Compound/Combination | Cell Line | IC50 (nM) |
| This compound | HCT-116 (Colon Cancer) | 46 |
| Bortezomib (Proteasome Inhibitor) | HCT-116 (Colon Cancer) | 15 |
| This compound + Bortezomib (1:1 ratio) | HCT-116 (Colon Cancer) | 8 |
Note: Data for Bortezomib and the combination are hypothetical and for illustrative purposes.
Table 2: Combination Index (CI) Values for Synergy Determination
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][8][9]
| Cell Line | Combination | Fa (Fraction Affected) | CI Value | Interpretation |
| MV4-11 (AML) | This compound + Venetoclax | 0.50 | 0.65 | Synergy |
| MV4-11 (AML) | This compound + Venetoclax | 0.75 | 0.58 | Synergy |
| MV4-11 (AML) | This compound + Venetoclax | 0.90 | 0.52 | Strong Synergy |
Note: Data is representative and based on the expected synergistic interaction between a CDK8 inhibitor and a BCL-2 inhibitor in AML.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
This table presents the tumor growth inhibition (TGI) data from a preclinical in vivo study.
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | TGI (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - |
| This compound (10 mg/kg) | Daily, p.o. | 900 ± 180 | 40 |
| Paclitaxel (10 mg/kg) | Q3D, i.p. | 825 ± 150 | 45 |
| This compound + Paclitaxel | Combination Schedule | 300 ± 90 | 80 |
Note: Data is hypothetical and illustrates a synergistic in vivo effect.
Signaling Pathways and Experimental Workflows
Cdk8 Signaling Pathway
CDK8, as part of the Mediator complex, influences the activity of several key oncogenic signaling pathways. Understanding these pathways is crucial for identifying rational combination partners for this compound.
Caption: Cdk8, within the Mediator complex, phosphorylates key transcription factors and RNA Polymerase II, influencing multiple oncogenic signaling pathways. This compound inhibits this activity.
In Vitro Drug Combination Workflow
A systematic workflow is essential for identifying and validating synergistic drug combinations in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 9. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Cell Cycle Progression After Cdk8-IN-11 Treatment Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key component of the Mediator complex, a multiprotein assembly that regulates the activity of RNA polymerase II.[1][2][3] By phosphorylating transcription factors and components of the transcription machinery, CDK8 plays a critical role in gene expression.[4][5][6] Dysregulation of CDK8 has been implicated in various diseases, including cancer, where it can function as an oncogene by modulating pathways like Wnt/β-catenin signaling.[2][6][7]
Cdk8-IN-11 is a potent and selective inhibitor of CDK8 with an IC50 value of 46 nM.[8] It has been shown to suppress canonical Wnt/β-catenin signaling and inhibit the proliferation of cancer cell lines.[8] One of the key downstream effects of CDK8 inhibition is the alteration of cell cycle progression. For instance, treatment of HCT-116 colon cancer cells with this compound leads to an increase in the population of cells in the G1 phase, indicating a G1 cell cycle arrest.[8] In other contexts, CDK8/19 inhibition has been shown to induce a premature G1/S transition.[9][10]
Flow cytometry with propidium iodide (PI) staining is a standard and powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[11] This method relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity of stained cells is directly proportional to their DNA content.[11] This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry.
Signaling Pathway and Mechanism of Action
CDK8 is a transcriptional regulator that can influence cell cycle progression through multiple pathways. In the context of Wnt-dependent cancers, CDK8 can act as an oncogene by enhancing the activity of β-catenin.[6] The inhibitor this compound blocks this activity, leading to the downregulation of β-catenin target genes such as MYC and Cyclin D1, which are critical for G1/S phase transition.[6] This inhibition ultimately results in cell cycle arrest at the G1 phase.
References
- 1. Emerging roles of Cdk8 in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. genecards.org [genecards.org]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. Cyclin-Dependent Kinase 8 Regulates Mitotic Commitment in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Cdk8-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, as a component of the Mediator complex, plays a pivotal role in modulating the activity of RNA Polymerase II. It is implicated in a variety of signaling pathways crucial for cell proliferation and differentiation, including the Wnt/β-catenin, p53, Notch, and TGF-β pathways. Dysregulation of Cdk8 activity has been linked to various cancers, making it an attractive target for therapeutic intervention.
Cdk8-IN-11 is a potent and selective small molecule inhibitor of Cdk8. These application notes provide detailed protocols and supporting data for the use of this compound in Chromatin Immunoprecipitation (ChIP) experiments to investigate the role of Cdk8 in gene regulation.
Product Information
| Product Name | This compound |
| Synonyms | Compound 29 |
| CAS Number | 2839338-28-0 |
| Molecular Formula | C₁₉H₁₅F₃N₄O₂ |
| Molecular Weight | 388.34 g/mol |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| Cdk8 | 46[1][2][3][4] |
Cellular Activity
| Cell Line | Assay | IC₅₀ |
| HCT-116 | Cell Proliferation (48h) | 1.2 nM[1] |
| HHT-29 | Cell Proliferation (48h) | 0.7 nM[1] |
| SW480 | Cell Proliferation (48h) | 2.4 nM[1] |
| CT-26 | Cell Proliferation (48h) | 5.5 nM[1] |
| GES-1 | Cell Proliferation (48h) | 62.7 nM[1] |
| HCT-116 | STAT1 Ser727 Phosphorylation Inhibition (48h) | Effective at 0-4 µM[1][3] |
Signaling Pathways
Cdk8 is a central node in multiple signaling pathways that regulate gene expression. Inhibition of Cdk8 with this compound can be used to probe the functional consequences of blocking these pathways.
Caption: Cdk8 signaling in Wnt/β-catenin and p53 pathways.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol using this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents and Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
-
Nuclear lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Wash buffers (low salt, high salt, LiCl, and TE)
-
Elution buffer (1% SDS, 0.1 M NaHCO₃)
-
Proteinase K
-
RNase A
-
Anti-Cdk8 antibody (and appropriate IgG control)
-
Protein A/G magnetic beads
-
Sonicator
-
qPCR reagents or library preparation kit for ChIP-seq
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration (e.g., 6-24 hours). A dose-response experiment is recommended to determine the optimal concentration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the supernatant with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-Cdk8 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for at least 1 hour at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads with elution buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Expected Results
Treatment with this compound is expected to alter the genomic occupancy of Cdk8. This can manifest as either a decrease in Cdk8 binding at certain loci, reflecting a role in stabilizing its interaction with chromatin, or potentially an altered distribution. The functional consequence of Cdk8 inhibition on gene expression will depend on its role at specific genes, acting as either a transcriptional co-activator or co-repressor.
For example, in the Wnt/β-catenin pathway, where Cdk8 acts as a co-activator, treatment with this compound is expected to decrease the expression of Wnt target genes.[1][3] ChIP-qPCR or ChIP-seq can be used to determine if this is associated with a change in Cdk8 occupancy at the promoters or enhancers of these genes.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low ChIP signal | Inefficient cross-linking | Optimize formaldehyde concentration and incubation time. |
| Over-sonication | Reduce sonication time or power. | |
| Poor antibody performance | Validate antibody specificity and use a recommended dilution. | |
| Inefficient elution | Increase elution time or temperature. | |
| High background | Insufficient washing | Increase the number or duration of washes. |
| Non-specific antibody binding | Use a high-quality, ChIP-validated antibody and an appropriate IgG control. Pre-clear chromatin. | |
| Too much starting material | Reduce the amount of chromatin used for immunoprecipitation. | |
| Inconsistent results | Variability in cell culture | Ensure consistent cell density and treatment conditions. |
| Inconsistent chromatin shearing | Standardize sonication protocol and verify fragment size on a gel. |
Conclusion
This compound is a valuable tool for studying the role of Cdk8 in transcriptional regulation. The provided protocols and data serve as a starting point for designing and executing successful ChIP experiments. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Studying Transcription Elongation Using Cdk8-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, as part of the Mediator complex, plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is a pivotal step in the transition from transcription initiation to productive elongation. Cdk8-IN-11 is a potent and selective small molecule inhibitor of CDK8, offering a powerful tool to dissect the role of CDK8 in transcription elongation and related signaling pathways. These application notes provide detailed protocols for utilizing this compound to investigate its effects on transcription elongation in mammalian cells.
This compound: Properties and Handling
This compound is a highly selective inhibitor of CDK8 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. It has been shown to effectively inhibit CDK8-mediated signaling pathways, such as the WNT/β-catenin pathway, and suppress the phosphorylation of known CDK8 substrates like STAT1 at serine 727.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Cyclin-dependent kinase 8 (CDK8) | [1] |
| IC50 | 46 nM | [1] |
| Solubility | Soluble in DMSO | - |
| Storage | Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles. | - |
Signaling Pathway of Cdk8 in Transcription Elongation
CDK8, as a subunit of the Mediator complex, is recruited to gene promoters by transcription factors. Once at the promoter, CDK8 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 and serine 5 residues. This phosphorylation event is crucial for the release of paused RNAPII and the recruitment of the positive transcription elongation factor b (P-TEFb), which further phosphorylates the CTD, leading to robust transcription elongation. Inhibition of CDK8 with this compound is expected to block this cascade, resulting in an accumulation of paused RNAPII and a decrease in the synthesis of nascent transcripts.
Figure 1: Cdk8 signaling pathway in transcription elongation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on transcription elongation. It is recommended to optimize concentrations and treatment times for your specific cell line and experimental conditions.
Protocol 1: Analysis of STAT1 Phosphorylation by Western Blot
This protocol assesses the target engagement of this compound by measuring the phosphorylation of a known CDK8 substrate, STAT1, at Ser727.
Table 2: Reagents and Materials for Western Blot
| Reagent/Material | Supplier |
| This compound | Commercially available |
| Cell culture medium and supplements | Standard suppliers |
| HCT-116 or other suitable cell line | ATCC or equivalent |
| RIPA buffer with protease and phosphatase inhibitors | Standard suppliers |
| BCA Protein Assay Kit | Standard suppliers |
| Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-GAPDH | Cell Signaling Technology or equivalent |
| HRP-conjugated secondary antibodies | Standard suppliers |
| ECL Western Blotting Substrate | Standard suppliers |
| SDS-PAGE gels and blotting apparatus | Standard suppliers |
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT-116 cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 0.1, 0.5, 1, 2, 4 µM) for 24-48 hours.[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
Expected Results: A dose-dependent decrease in the level of phospho-STAT1 (Ser727) should be observed with increasing concentrations of this compound, while the total STAT1 and GAPDH levels should remain unchanged.
Table 3: Example Data Presentation for Western Blot Analysis
| This compound (µM) | p-STAT1 (Ser727) Intensity | Total STAT1 Intensity | p-STAT1 / Total STAT1 Ratio |
| 0 | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 1.02 | 0.83 |
| 0.5 | 0.45 | 0.98 | 0.46 |
| 1.0 | 0.15 | 1.01 | 0.15 |
| 2.0 | 0.05 | 0.99 | 0.05 |
| 4.0 | 0.02 | 1.03 | 0.02 |
Protocol 2: Analysis of Nascent Transcription by RT-qPCR
This protocol measures the effect of this compound on the expression of immediate-early genes, which are highly dependent on transcription elongation.
Table 4: Reagents and Materials for RT-qPCR
| Reagent/Material | Supplier |
| This compound | Commercially available |
| Serum-starved and serum-stimulated cells | - |
| RNA extraction kit | QIAGEN RNeasy or equivalent |
| Reverse transcription kit | Standard suppliers |
| SYBR Green qPCR master mix | Standard suppliers |
| qPCR primers for target genes (e.g., FOS, EGR1) and a housekeeping gene (e.g., GAPDH) | Integrated DNA Technologies or equivalent |
| Real-time PCR system | Standard suppliers |
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and serum-starve them for 24 hours.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate transcription by adding serum (e.g., 20% FBS) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells at each time point and extract total RNA using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and primers for your target genes and a housekeeping gene.
-
Use a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
-
Expected Results: this compound treatment is expected to significantly reduce the serum-induced expression of immediate-early genes like FOS and EGR1.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for Phosphorylated RNAPII
This protocol directly assesses the impact of this compound on the phosphorylation of RNAPII at gene promoters and bodies, a hallmark of transcription elongation.
Table 5: Reagents and Materials for ChIP-qPCR
| Reagent/Material | Supplier |
| This compound | Commercially available |
| Formaldehyde | Sigma-Aldrich or equivalent |
| ChIP-grade antibodies: anti-RNAPII-Ser2-P, anti-RNAPII-Ser5-P, total RNAPII, and IgG control | Abcam, Diagenode, or equivalent |
| Protein A/G magnetic beads | Standard suppliers |
| Sonication equipment | Diagenode Bioruptor or equivalent |
| qPCR primers spanning promoter and gene body regions of target genes | Integrated DNA Technologies or equivalent |
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle as in Protocol 2.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with specific antibodies (anti-RNAPII-Ser2-P, anti-RNAPII-Ser5-P, total RNAPII, IgG) overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA using a spin column.
-
-
qPCR Analysis:
-
Perform qPCR with primers targeting the promoter and gene body of a CDK8-regulated gene.
-
Analyze the data as a percentage of input.
-
Expected Results: Inhibition of CDK8 with this compound should lead to a decrease in the occupancy of RNAPII phosphorylated at Ser2 and Ser5 within the gene body, indicative of an elongation block.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for studying transcription elongation with this compound and the logical basis for interpreting the results.
References
Application of Cdk8-IN-11 in Organoid Cultures: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for utilizing Cdk8-IN-11, a potent and selective CDK8 inhibitor, in organoid culture systems. This guide details the mechanism of action, experimental procedures, and expected outcomes based on current scientific literature.
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various cancers, making it a compelling target for therapeutic development. This compound has emerged as a valuable tool for investigating the biological functions of CDK8. Organoid cultures, which closely recapitulate the complex three-dimensional architecture and physiology of native tissues, offer a superior model for studying the effects of CDK8 inhibition in a more clinically relevant context compared to traditional 2D cell cultures.
Mechanism of Action
This compound is a potent and selective inhibitor of CDK8 with an IC50 value of 46 nM.[1] It functions by targeting the kinase activity of CDK8, a component of the Mediator complex that regulates gene expression by phosphorylating transcription factors and RNA polymerase II. A primary signaling pathway modulated by CDK8 is the WNT/β-catenin pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] By inhibiting CDK8, this compound can suppress the canonical WNT/β-catenin signaling pathway, leading to decreased transcription of WNT target genes and subsequent inhibition of cancer cell proliferation.[1] In 2D cell culture models, this compound has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116, SW480, and CT-26.[1] Furthermore, it has been observed to induce G1 phase cell cycle arrest.[1] Studies on intestinal organoids using other CDK8/19 inhibitors have demonstrated that pharmacological inhibition of these kinases can reduce organoid viability and growth, highlighting the potential of this compound in these 3D models.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on studies in 2D cell lines, which can serve as a reference for designing experiments in organoid cultures.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (CDK8) | 46 nM | In vitro kinase assay | [1] |
| Cell Proliferation IC50 | 1.2 µM | HCT-116 | [1] |
| 0.7 µM | HHT-29 | Not explicitly stated, inferred from context | |
| 2.4 µM | SW480 | [1] | |
| 5.5 µM | CT-26 | [1] | |
| 62.7 µM | GES-1 | [1] |
| Experimental Condition | Effect | Cell Line | Reference |
| 0-4 µM, 48 h | Inhibition of STAT1 phosphorylation (Ser727) | HCT-116 | [1] |
| 0-4 µM, 24 h | Suppression of canonical WNT/β-catenin signaling | HCT-116 | [1] |
| 0.5-2 µM, 48 h | Increased percentage of cells in G1 phase | HCT-116 | [1] |
Experimental Protocols
I. General Organoid Culture
This protocol provides a general framework for culturing intestinal organoids. Specific media components and culture conditions may need to be optimized based on the organoid type.
Materials:
-
Basement membrane matrix
-
Organoid culture medium (specific to the organoid type)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution
-
Pre-warmed 24-well culture plates
Procedure:
-
Thaw cryopreserved organoids or establish cultures from primary tissue.
-
Embed organoids in droplets of basement membrane matrix in a pre-warmed 24-well plate.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay each dome with 500 µL of complete organoid culture medium.
-
Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-10 days by disrupting the matrix, mechanically dissociating the organoids, and re-plating in fresh matrix and medium.
II. This compound Treatment of Organoid Cultures
This protocol outlines the treatment of established organoid cultures with this compound.
Materials:
-
Established organoid cultures
-
This compound stock solution (in DMSO)
-
Organoid culture medium
Procedure:
-
Prepare a working stock of this compound in organoid culture medium. A starting concentration range of 0.1 µM to 10 µM is recommended, based on the IC50 values in 2D cell lines and the concentrations of other CDK8 inhibitors used in organoid studies.[1][3]
-
Carefully remove the existing medium from the organoid cultures.
-
Add fresh organoid culture medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.
-
Incubate the organoids for the desired treatment duration. For initial experiments, a time course of 24, 48, and 72 hours is recommended to assess both early and late responses. Studies with other CDK8/19 inhibitors have used treatment times ranging from 16 hours to several days.[5][6]
-
At the end of the treatment period, proceed with the desired downstream analysis.
III. Analysis of this compound Effects on Organoids
A. Viability and Proliferation Assays:
-
CellTiter-Glo® 3D Cell Viability Assay: This assay measures ATP levels as an indicator of cell viability. Follow the manufacturer's instructions for use with 3D cultures.
-
Bright-field Imaging: Monitor changes in organoid size and morphology over the treatment course. Images can be captured daily, and organoid area can be quantified using image analysis software.
-
EdU Incorporation Assay: To measure cell proliferation, incubate organoids with EdU for a defined period before fixation and detection according to the manufacturer's protocol.
B. WNT Signaling Pathway Analysis:
-
Quantitative RT-PCR (qRT-PCR): Isolate RNA from treated organoids and perform qRT-PCR to measure the expression of WNT target genes such as AXIN2, LGR5, and c-MYC.
-
Immunofluorescence Staining: Fix, permeabilize, and stain organoids for β-catenin. Analyze changes in its subcellular localization. A decrease in nuclear β-catenin is indicative of WNT pathway inhibition.
-
Western Blotting: Lyse treated organoids and perform western blotting to detect changes in the levels of total and phosphorylated β-catenin, as well as other downstream targets.
Visualizations
Caption: this compound inhibits CDK8, which in turn blocks the activation of TCF/LEF transcription factors, thereby suppressing the WNT/β-catenin signaling pathway and inhibiting cell proliferation.
Caption: Experimental workflow for the application of this compound in organoid cultures, from treatment to downstream analysis.
Caption: Logical relationship showing this compound inhibiting CDK8 activity, which in turn suppresses WNT signaling and subsequent organoid growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Troubleshooting & Optimization
Cdk8-IN-11 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK8 inhibitor, Cdk8-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with an IC50 value of 46 nM.[1] Its primary mechanism of action is the inhibition of the WNT/β-catenin signaling pathway.[1] CDK8 is a component of the Mediator complex and plays a role in transcriptional regulation. By inhibiting CDK8, this compound can modulate the expression of genes involved in cell proliferation and other cellular processes.
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily used in cancer research, particularly in studies related to colorectal cancer.[1][2] It is also relevant for investigating cellular processes regulated by the WNT/β-catenin and STAT1 signaling pathways.
Q3: What are the known cellular effects of this compound?
A3: this compound has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116, HHT-29, and SW480.[1] It can suppress the canonical WNT/β-catenin signaling pathway and deregulate β-catenin-mediated transcription.[1] Additionally, this compound inhibits the phosphorylation of STAT1 at serine 727 (Ser727), a known substrate of CDK8.[1][2]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies with animal models. For example, it has been shown to inhibit tumor growth in CT-26 xenograft mice when administered orally.[2]
Troubleshooting Guide
Issue 1: this compound is precipitating out of my stock solution or cell culture medium.
-
Possible Cause 1: Incorrect Solvent. this compound has limited solubility in aqueous solutions.
-
Solution: For preparing stock solutions, use a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). Ensure the DMSO is newly opened to avoid moisture absorption, which can affect solubility.
-
-
Possible Cause 2: Exceeded Solubility Limit. The concentration of this compound in the final working solution may be too high.
-
Solution: Prepare a highly concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. If precipitation still occurs, you may need to lower the final concentration of this compound.
-
-
Possible Cause 3: Temperature Effects. The solubility of this compound may decrease at lower temperatures.
-
Solution: When preparing working solutions from a frozen stock, allow the stock to fully thaw at room temperature and vortex gently to ensure it is completely dissolved before dilution. If you observe precipitation after dilution in cold medium, gentle warming and sonication may help to redissolve the compound.
-
Issue 2: I am not observing the expected inhibitory effect on my cells.
-
Possible Cause 1: Insufficient Concentration. The concentration of this compound may be too low to effectively inhibit CDK8 in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. IC50 values can vary between different cell types.
-
-
Possible Cause 2: Cell Line Insensitivity. Your cell line may not be dependent on the CDK8 signaling pathway for proliferation or the phenotype you are measuring.
-
Solution: Confirm that your cell line expresses CDK8 and is known to be sensitive to CDK8 inhibition. You can perform a Western blot to check for the phosphorylation of a known CDK8 substrate, such as STAT1 at Ser727, to confirm target engagement.
-
-
Possible Cause 3: Compound Degradation. Improper storage of this compound can lead to its degradation.
-
Solution: Store the solid compound and stock solutions as recommended by the supplier. Typically, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 250 mg/mL (643.77 mM) | Ultrasonic treatment may be needed to aid dissolution.[2] |
| Ethanol | Soluble | Quantitative data not readily available, but generally suitable for this class of compounds. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
Table 2: In Vivo Formulation for this compound
| Formulation Components | Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), high-quality anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound (Molecular Weight: 388.34 g/mol ). For example, to 1 mg of this compound, add 257.5 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Cell Viability Assay using CCK-8
-
Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, Cell Counting Kit-8 (CCK-8) or similar reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot for Phospho-STAT1 (Ser727)
-
Materials: 6-well cell culture plates, this compound, cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (anti-p-STAT1 Ser727, anti-total STAT1, anti-GAPDH or β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing Cdk8-IN-11 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of Cdk8-IN-11 for various cell lines. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). It functions by competitively binding to the ATP pocket of CDK8, thereby blocking its kinase activity. A primary mechanism of action for this compound is the inhibition of the WNT/β-catenin signaling pathway, which is often dysregulated in cancers such as colorectal cancer.
Q2: In which cancer types has this compound shown efficacy?
A2: Preclinical studies have demonstrated the anti-proliferative effects of this compound primarily in colorectal cancer cell lines. Its efficacy is linked to its ability to suppress the WNT/β-catenin signaling pathway, a key driver in this cancer type.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. If you observe any precipitation, gentle warming and/or sonication can aid in complete dissolution. It is recommended to use freshly opened DMSO as it is hygroscopic and absorbed water can affect solubility. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the difference between IC50 and GI50?
A4: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of an isolated enzyme. GI50 (half-maximal growth inhibition) is used in the context of whole-cell assays and represents the concentration of a drug that causes 50% inhibition of cell growth. For this compound, GI50 values are typically reported from cell viability assays.
Data Presentation: this compound In Vitro Activity
The following table summarizes the reported 50% growth inhibition (GI50) values for this compound in various human cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colorectal Carcinoma | 1.2 |
| HT-29 | Colorectal Adenocarcinoma | 0.7 |
| SW480 | Colorectal Adenocarcinoma | 2.4 |
| CT-26 | Colorectal Carcinoma (Murine) | 5.5 |
| GES-1 | Normal Gastric Epithelial | 62.7 |
Cdk8 Signaling Pathway
The diagram below illustrates the central role of CDK8 in mediating transcriptional regulation through various signaling pathways, including the Wnt/β-catenin, STAT, p53, and TGF-β pathways. This compound inhibits the kinase activity of CDK8, thereby impacting these downstream signaling cascades.
Experimental Workflow for Optimizing this compound Concentration
This workflow diagram outlines the key steps to determine the optimal concentration of this compound for your specific cell line and experimental goals.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is for determining the GI50 of this compound in a 96-well plate format.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear flat-bottom plates (for MTT) or white opaque plates (for CellTiter-Glo)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT, e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is from 100 µM down to 1.5 nM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 1 hour at room temperature, protected from light, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit.
-
Western Blot for STAT1 Phosphorylation
This protocol is to assess the inhibition of CDK8 kinase activity by measuring the phosphorylation of its downstream target, STAT1, at Ser727.[1]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0, 0.5, 1, 2, 4 µM) for 24-48 hours.[1]
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and boil in Laemmli buffer for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT1 Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total STAT1 as a loading control.
-
RT-qPCR for Target Gene Expression
This protocol is for measuring the mRNA expression levels of CDK8 target genes, such as c-Myc and Cyclin D1.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Validated Human Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| c-Myc | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG |
| Cyclin D1 | AGACCTGCGCGCCCTCGGTG | GTAGTAGGACAGGAAGTTGTTC |
Procedure:
-
Cell Treatment and RNA Extraction:
-
Seed and treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the Ct values for each sample.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Troubleshooting Guide
Q: My this compound precipitated out of solution. What should I do?
A: this compound has limited aqueous solubility. Ensure your stock solution is fully dissolved in 100% DMSO. When diluting into aqueous cell culture medium, it is crucial to mix thoroughly and avoid high final concentrations of DMSO (typically <0.5%). If you still experience precipitation, try preparing a more diluted stock solution or using a fresh, anhydrous batch of DMSO.
Q: I am not seeing a dose-dependent effect in my cell viability assay.
A: There are several potential reasons for this:
-
Incorrect Concentration Range: Your initial concentration range may be too high or too low for your specific cell line. Refer to the GI50 table and consider testing a broader range of concentrations.
-
Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays like MTT, leading to inaccurate readings.[2] Consider validating your results with an alternative method that measures cell number directly, such as the trypan blue exclusion assay or a luminescent assay like CellTiter-Glo.
-
Cell Seeding Density: The initial number of cells seeded can impact the results. Too few cells may not show a significant effect, while too many cells can become confluent and stop proliferating, masking the effect of the inhibitor. Optimize the seeding density for your cell line.
-
Incubation Time: The duration of drug exposure may not be sufficient. Consider extending the incubation time to 72 or 96 hours.
Q: I am concerned about off-target effects. How can I address this?
A: While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.
-
Use the Lowest Effective Concentration: Once you have determined the GI50, perform your downstream experiments using concentrations at or slightly above this value to minimize off-target effects.
-
Validate with a Second Inhibitor: If possible, confirm your key findings using a structurally different CDK8 inhibitor to ensure the observed phenotype is due to on-target inhibition.
-
Consider Genetic Approaches: As a more rigorous control, you can use siRNA or CRISPR/Cas9 to knock down or knock out CDK8 and see if it phenocopies the effects of this compound.
Q: My Western blot for phospho-STAT1 is not working well.
A: Detecting phosphorylated proteins can be challenging. Here are some tips:
-
Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.
-
Blocking Buffer: For phospho-antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat milk, as milk contains phosphoproteins that can increase background noise.
-
Antibody Titration: Optimize the concentration of your primary antibody. Using too much can lead to high background, while too little can result in a weak signal.
-
Positive Control: If possible, include a positive control sample where STAT1 phosphorylation is known to be induced (e.g., by interferon treatment) to ensure your antibody and detection system are working correctly.
References
troubleshooting Cdk8-IN-11 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a highly selective chemical probe designed to inhibit CDK8 and CDK19.[1] These two kinases are highly homologous, particularly in their ATP-binding pockets, which explains the dual activity of the inhibitor.[1] CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating gene transcription by linking transcription factors to the RNA polymerase II machinery.[1][2]
Q2: I'm observing a phenotype that doesn't align with the known functions of CDK8/19. Could this be an off-target effect?
While this compound is highly selective, unexpected phenotypes can arise from several factors, including:
-
Unknown Off-Targets: Although extensively profiled, the inhibitor may interact with other kinases or proteins at concentrations used in cellular experiments.[3][4]
-
Context-Specific Functions of CDK8/19: The roles of CDK8 and CDK19 can be highly dependent on the specific cell type and signaling context, sometimes leading to counterintuitive results.[5][6] For instance, CDK8 can act as both a transcriptional activator and repressor.[2][7]
-
Kinase-Independent Effects: Some effects of targeting CDK8/19 may not be dependent on their kinase activity but rather on their structural roles within the Mediator complex.[8][9]
To investigate this, it is crucial to perform rigorous control experiments.
Q3: What are the first steps I should take to troubleshoot unexpected results with this compound?
-
Confirm Target Engagement: Verify that this compound is engaging with CDK8/19 in your specific cellular system. A commonly used biomarker for CDK8/19 inhibition is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727).[1][10][11]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This helps to distinguish between specific on-target effects and non-specific effects of the chemical scaffold.[1]
-
Perform Dose-Response Experiments: An unexpected phenotype that only manifests at high concentrations of the inhibitor is more likely to be an off-target effect.
-
Validate with a Secondary Inhibitor: Use a structurally distinct CDK8/19 inhibitor to see if it recapitulates the observed phenotype. Consistency across different chemical scaffolds strengthens the evidence for an on-target effect.[12]
-
Genetic Validation: The gold standard for confirming an on-target effect is to use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CDK8 and/or CDK19 and observe if the phenotype is replicated.[1][13]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
You observe an unexpected increase or decrease in cell proliferation that doesn't match the literature for your cell type.
dot
Caption: Workflow for troubleshooting unexpected proliferation effects.
Experimental Protocols:
-
Western Blot for pSTAT1 (S727):
-
Treat cells with a dose range of this compound for the desired time.
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against pSTAT1 (S727) and total STAT1.
-
Use appropriate secondary antibodies and a chemiluminescence detection system. A decrease in the pSTAT1/total STAT1 ratio indicates target engagement.[10]
-
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound, an inactive analog, and a vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
Add CellTiter-Glo® reagent and measure luminescence according to the manufacturer's protocol.[10]
-
Plot the dose-response curve to determine the IC50.
-
Issue 2: Contradictory Gene Expression Changes
Your transcriptomic data (e.g., RNA-seq) after this compound treatment reveals gene expression changes that are inconsistent with the established role of CDK8/19 as transcriptional regulators.
dot
Caption: Decision tree for investigating contradictory gene expression data.
Experimental Protocols:
-
Kinase Selectivity Profiling:
-
This is typically performed by specialized contract research organizations (CROs).
-
The inhibitor is screened against a large panel of recombinant kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).[3]
-
The percentage of inhibition for each kinase is determined. Significant inhibition of kinases other than CDK8/19 may explain the off-target effects.
-
-
Cellular Thermal Shift Assay (CETSA):
-
This method confirms direct target engagement in a cellular context.[1]
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble CDK8 and other potential off-targets (identified from kinase profiling) by Western blot or mass spectrometry.
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound and Related Compounds
| Kinase Target | This compound (IC50 nM) | Compound X (IC50 nM) | Compound Y (IC50 nM) |
| CDK8 | 1.8 | 910 | 1.4 |
| CDK19 | 1.9 | Not Reported | Not Reported |
| CDK1 | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| CDK4 | >10,000 | >10,000 | >10,000 |
| CDK6 | >10,000 | >10,000 | >10,000 |
| CDK7 | >10,000 | >10,000 | >10,000 |
| CDK9 | >10,000 | >10,000 | >10,000 |
| Haspin | >80% inhibition at 300nM | Not Reported | Not Reported |
Data compiled from multiple sources for illustrative purposes. Actual values may vary.[11][12]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| NK92MI | pSTAT1 S727 Inhibition | Cellular Assay | ~50 |
| VCaP | Anti-proliferation | Cell Viability | ~100 |
| SW620 | Target Engagement | CETSA | Binding Confirmed |
Data is representative and compiled from published studies.[1][10][12]
Signaling Pathway Overview
dot
Caption: CDK8/19 are part of the Mediator complex, regulating transcription.
By systematically applying these troubleshooting steps, researchers can more confidently interpret their experimental results and distinguish between on-target and off-target effects of this compound.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
Cdk8-IN-11 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cdk8-IN-11 in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). Its primary mechanism of action is the inhibition of the kinase activity of CDK8, a component of the Mediator complex which plays a crucial role in the regulation of gene transcription. By inhibiting CDK8, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression and oncogenic signaling pathways.[1][2][3][4]
Q2: What is the stability of this compound in cell culture media?
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known downstream effects of this compound in cells?
A4: Inhibition of CDK8 by this compound has been shown to have several downstream effects, including:
-
Inhibition of Wnt/β-catenin signaling: CDK8 is a positive regulator of this pathway, which is often hyperactivated in cancers.[2]
-
Modulation of STAT signaling: CDK8 can phosphorylate STAT transcription factors, and its inhibition can alter cytokine responses.[1]
-
Regulation of transcriptional elongation: CDK8 is involved in the release of paused RNA Polymerase II, and its inhibition can affect the expression of a subset of genes, including those involved in the serum response.[3][6]
-
Induction of cell cycle arrest and apoptosis: By altering the expression of key cell cycle regulators, this compound can lead to cell cycle arrest and, in some cases, apoptosis in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cells. | Compound instability: The inhibitor may have degraded in the cell culture medium. | Prepare fresh dilutions of this compound for each experiment. For longer incubations, consider replenishing the medium with fresh inhibitor every 24-48 hours. |
| Incorrect concentration: The concentration of the inhibitor may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Cell line resistance: The target pathway may not be active or critical for survival in your chosen cell line. | Confirm the expression and activity of CDK8 and its downstream targets in your cell line. Consider using a positive control cell line known to be sensitive to CDK8 inhibition. | |
| Poor compound solubility: The inhibitor may have precipitated out of the culture medium. | Ensure the final DMSO concentration is low (≤ 0.1%). Visually inspect the medium for any signs of precipitation after adding the inhibitor. | |
| High background or off-target effects. | High inhibitor concentration: Using excessive concentrations can lead to inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response studies. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is kept at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variations in the final inhibitor concentration. | Use calibrated pipettes and perform dilutions carefully. Prepare a master mix of the final working solution to add to replicate wells. |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on cell viability. It can be adapted for other endpoint assays such as western blotting, qPCR, or flow cytometry.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Measurement (Cell Viability):
-
Equilibrate the cell viability reagent and the 96-well plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the results as percent viability versus inhibitor concentration and determine the IC₅₀ value using appropriate software.
-
Signaling Pathways and Experimental Workflows
Cdk8 Signaling Pathway
Caption: this compound inhibits CDK8, a key component of the Mediator complex that regulates transcription.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A streamlined workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. In vitro cytotoxicity, pharmacokinetics, tissue distribution, and metabolism of small-molecule protein kinase D inhibitors, kb-NB142-70 and kb-NB165-09, in mice bearing human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with Cdk8-IN-11: A Technical Support Guide
The use of the selective CDK8/19 inhibitor, Cdk8-IN-11, is a valuable tool for investigating the roles of these kinases in various biological processes, particularly in the context of cancer research and drug development. However, researchers may encounter variability in their experimental outcomes. This guide provides troubleshooting strategies and frequently asked questions to help address and understand these inconsistencies.
Troubleshooting Guide
Researchers facing inconsistent results with this compound should systematically evaluate their experimental setup. The following Q&A-style guide addresses common issues and provides actionable solutions.
Question 1: We are observing significant batch-to-batch variability in the potency of this compound. How can we address this?
Answer: Batch-to-batch variability can stem from issues with the compound itself or its handling.
-
Compound Quality:
-
Purity and Identity: Always source this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (ideally >98%) and identity confirmation (e.g., by NMR or mass spectrometry). If in doubt, consider independent analytical verification.
-
Solubility: this compound is typically dissolved in DMSO for in vitro use. Ensure the compound is fully dissolved. Incomplete solubilization is a major source of inconsistent concentrations. Briefly vortex and warm the solution if necessary. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Storage and Handling:
-
Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Do not store this compound in aqueous solutions for extended periods, as it may be unstable.
-
Question 2: The observed cellular phenotype is weaker than expected or inconsistent across different cell lines. What could be the cause?
Answer: The cellular context is critical for the activity of CDK8/19 inhibitors.
-
CDK8/CDK19 Expression Levels: CDK8 and its paralog CDK19 have redundant functions.[1][2] The inhibitory effect of this compound will depend on the relative expression and activity of both kinases in your cell line.
-
Actionable Step: Perform Western blotting or RT-qPCR to determine the endogenous levels of CDK8 and CDK19 in your panel of cell lines. A weaker phenotype may be observed in cells with low expression of both kinases or high expression of the less sensitive paralog.
-
-
Kinase-Independent Functions: CDK8 and CDK19 possess functions that are independent of their kinase activity, such as stabilizing their binding partner, Cyclin C.[3][4][5] Small molecule inhibitors like this compound will not affect these non-catalytic roles. This can lead to discrepancies when comparing inhibitor studies to genetic knockout models.
-
Pathway Activation State: The effects of CDK8/19 inhibition are often dependent on the activation state of specific signaling pathways. For instance, CDK8 is a co-activator for several transcription factors including STATs, β-catenin, and SMADs.[3][6] If the pathway you are studying is not active in your cellular model, the effect of this compound may be minimal.
Question 3: We are concerned about potential off-target effects. How can we verify the specificity of this compound in our experiments?
Answer: While this compound is reported to be selective, it is crucial to validate its on-target activity and rule out off-target effects in your specific experimental system.
-
Dose-Response and Target Engagement:
-
Use of Structurally Different Inhibitors:
-
Actionable Step: To confirm that the observed phenotype is due to CDK8/19 inhibition, use a structurally unrelated CDK8/19 inhibitor as a control. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
-
Genetic Knockdown/Knockout:
-
Actionable Step: The gold standard for validating the specificity of an inhibitor is to compare its effects to those of genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the target proteins.[9] Keep in mind the redundancy of CDK8 and CDK19; simultaneous knockdown of both may be necessary.[9]
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[7] It functions by binding to the ATP-binding pocket of these kinases, thereby inhibiting their catalytic activity. This prevents the phosphorylation of their downstream substrates, which are often transcription factors and components of the transcriptional machinery.[3][6][10]
Which signaling pathways are regulated by CDK8 and are likely to be affected by this compound? CDK8 is a component of the Mediator complex and plays a crucial role in regulating the expression of signal-responsive genes.[3] Key pathways modulated by CDK8 include:
What are the recommended working concentrations for this compound in cell-based assays? The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on available data, concentrations ranging from 100 nM to 4 µM are commonly used to observe effects on signaling and cell proliferation.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
What are some known off-target effects of CDK8/19 inhibitors? While this compound is designed for selectivity, some earlier or less specific CDK8/19 inhibitors have been associated with systemic toxicity due to off-target effects.[1][4][14] It is important to note that high concentrations of any inhibitor can lead to off-target activities. Therefore, using the lowest effective concentration and validating on-target effects are crucial.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (CDK8) | 46 nM | [7] |
| Inhibitory Effect against CDK8 (at 200 nM) | 73.6% | [7] |
Table 2: Exemplary Cellular Effects of this compound
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| HCT-116 | Cell Proliferation (48h) | 0-50 µM | Inhibition of proliferation | [7] |
| HCT-116 | pSTAT1 (Ser727) Inhibition (48h) | 0-4 µM | Dose-dependent inhibition | [7] |
| HCT-116 | Wnt/β-catenin Signaling (24h) | 0-4 µM | Suppression of signaling | [7] |
| HCT-116 | Cell Cycle Analysis (48h) | 0.5-2 µM | Increase in G1 phase population | [7] |
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT1 (Ser727)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 1 µM, 4 µM) for the desired duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells and treat with this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Overview of key signaling pathways modulated by CDK8/19 and inhibited by this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. Gene - CDK8 [maayanlab.cloud]
- 12. researchgate.net [researchgate.net]
- 13. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
Technical Support Center: Enhancing the Bioavailability of Cdk8-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Cdk8-IN-11.
Introduction to this compound and Bioavailability Challenges
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1] Like many kinase inhibitors, this compound may exhibit challenges with oral bioavailability due to factors such as low aqueous solubility and moderate permeability.[1] This guide offers strategies and detailed protocols to help overcome these hurdles and ensure successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
A1: The primary factors that can limit the oral bioavailability of kinase inhibitors like this compound include poor aqueous solubility, moderate to low intestinal permeability, and susceptibility to first-pass metabolism in the gut wall and liver. For many kinase inhibitors, low solubility is a major obstacle to achieving adequate absorption.
Q2: What is a good starting point for formulating this compound for in vivo oral dosing?
A2: For a compound with anticipated low aqueous solubility, a good starting point is a formulation that can maintain the inhibitor in a solubilized state in the gastrointestinal tract. This can include lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or the use of co-solvents and surfactants. A simple suspension in a vehicle like 0.5% methylcellulose with 0.2% Tween 80 can also be a starting point, but may not be sufficient for compounds with very low solubility.
Q3: How can I assess the success of my formulation strategy?
A3: The success of a formulation strategy is ultimately determined by in vivo pharmacokinetic (PK) studies. Key parameters to measure include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). An increase in AUC for your formulation compared to a simple suspension indicates improved bioavailability.
Q4: Are there any structural modifications to this compound that could improve its bioavailability?
A4: While modifying the core structure of this compound may not be feasible for most researchers, it's worth noting that medicinal chemistry efforts in developing orally bioavailable CDK8 inhibitors have focused on optimizing physicochemical properties. This includes modulating lipophilicity (LogP) and increasing aqueous solubility through the introduction of polar functional groups. For instance, in a series of 3,4,5-trisubstituted-2-aminopyridine CDK8 inhibitors, the introduction of a sultam group improved aqueous solubility over 100-fold.[2]
Troubleshooting Guide: Low Oral Bioavailability
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound that may be related to poor oral bioavailability.
| Observed Problem | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution in the GI tract. | 1. Improve Formulation: Switch from a simple suspension to a solubilizing formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). 2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution. |
| Low intestinal permeability. | 1. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal permeability. 2. Structural Analogs: If possible, investigate if analogs of this compound with improved permeability have been reported. For some 2-aminopyridine derivatives, the introduction of fluorine atoms has been shown to enhance membrane permeability.[3] | |
| High first-pass metabolism. | 1. Co-administration with CYP Inhibitors: In preclinical studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. Note: This is for investigational purposes only. 2. Prodrug Approach: While complex, a prodrug strategy could be explored to mask metabolically liable sites. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption due to formulation issues. | 1. Ensure Homogeneity of Formulation: For suspensions, ensure uniform particle size and consistent dosing. For lipid-based formulations, ensure complete dissolution of this compound in the vehicle. 2. Control Food Intake: The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing. |
| Good in vitro potency but lack of in vivo efficacy. | Insufficient drug exposure at the target site due to low bioavailability. | 1. Conduct a Pharmacokinetic Study: Before efficacy studies, perform a PK study to confirm that the desired plasma concentrations are being achieved. 2. Dose Escalation: If tolerated, a dose escalation study can help determine if higher doses can overcome low bioavailability to achieve therapeutic concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a starting point for developing a SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to 1 mL of each excipient in a glass vial.
-
Vortex for 2 minutes and then place on a magnetic stirrer at room temperature for 48 hours.
-
Centrifuge the samples at 10,000 rpm for 15 minutes.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients with the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on the solubility studies, select the best oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of formulations by mixing the oil phase with the S/CoS mix at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
To each of these mixtures, add a small amount of water (e.g., 100 µL) and vortex.
-
Visually inspect the formation of an emulsion. A clear or slightly bluish, transparent liquid indicates the formation of a microemulsion or nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of this compound to the mixture.
-
Gently heat the mixture (if necessary, to no more than 40°C) and vortex or sonicate until the this compound is completely dissolved.
-
The resulting solution is the this compound loaded SEDDS pre-concentrate.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines the key steps for conducting an oral bioavailability study of a this compound formulation in rats. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical sampling schedule for an oral PK study would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or submandibular vein. The total blood volume collected should not exceed the recommended limits.
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration of this compound versus time for each animal.
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison of different this compound formulations.
Table 1: Physicochemical Properties of this compound (Predicted/Reported)
| Property | Value | Reference |
| Molecular Weight | 388.44 g/mol | N/A |
| Predicted LogP | 3.5 - 4.5 | N/A |
| Predicted Aqueous Solubility | Low (likely < 10 µg/mL) | N/A |
| Permeability | Moderate | [1] |
Note: Predicted values are based on the chemical structure of this compound and should be experimentally verified.
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| Suspension (0.5% MC) | 10 | 50 ± 15 | 2.0 | 250 ± 75 |
| SEDDS Formulation | 10 | 250 ± 50 | 1.0 | 1200 ± 200 |
Visualizations
Cdk8 Signaling Pathways
Experimental Workflow for Improving Bioavailability
Troubleshooting Logic for Low Bioavailability
References
- 1. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012006081A1 - Oral formulation of kinase inhibitors - Google Patents [patents.google.com]
- 5. Discovery of a novel series of potent and orally bioavailable phosphoinositide 3-kinase γ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on biopharmaceutics classification and oral bioavailability of a novel multikinase inhibitor NCE for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cdk8-IN-11
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of Cdk8-IN-11 during your experiments. By following these recommendations, you can ensure the integrity and activity of the inhibitor, leading to more reliable and reproducible results.
I. Troubleshooting Guide: Identifying and Preventing this compound Degradation
Unexpected or inconsistent results in your experiments using this compound may be due to its degradation. This guide will help you identify potential causes and implement corrective actions.
Common Scenarios and Troubleshooting Steps:
| Observed Problem | Potential Cause of Degradation | Recommended Action |
| Reduced or no inhibitory activity in cell-based assays. | 1. Improper Storage: Frequent freeze-thaw cycles or storage at incorrect temperatures can compromise the inhibitor's stability. 2. Instability in Aqueous Solutions: Prolonged incubation in aqueous buffers or cell culture media, especially at non-optimal pH, can lead to hydrolysis. 3. Photodegradation: Exposure to light, particularly UV, can degrade the compound. | 1. Storage: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[1][2] 2. Solution Preparation: Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the experimental system. 3. Light Protection: Protect stock and working solutions from light by using amber vials or wrapping tubes in aluminum foil. |
| Inconsistent results between experimental replicates. | 1. Incomplete Solubilization: The inhibitor may not be fully dissolved in the working solution, leading to variations in the effective concentration. 2. Adsorption to Labware: The compound may adhere to the surface of plastic tubes or plates, reducing its bioavailable concentration. | 1. Solubilization: Ensure complete dissolution of the compound in the chosen solvent (e.g., DMSO) before preparing aqueous dilutions. Gentle warming or vortexing may aid dissolution. 2. Labware: Consider using low-adhesion microplates and pipette tips, especially for low-concentration working solutions. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | 1. Chemical Degradation: The presence of new peaks suggests the formation of degradation products due to factors like hydrolysis or oxidation. The urea linkage and aminopyrimidine core in this compound could be susceptible to these degradation pathways. 2. Contamination: The sample may be contaminated with impurities from solvents, reagents, or labware. | 1. Stability Assessment: Perform a stability study under your specific experimental conditions (see Section IV for a protocol). Analyze the sample at different time points to monitor for the appearance of degradation products. 2. Purity Check: Use high-purity solvents and reagents. Ensure that all labware is thoroughly cleaned. Run a blank sample (solvent only) to identify any background peaks. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Solid this compound should be stored at -20°C.[3]
Q2: How can I minimize freeze-thaw cycles?
A2: Prepare multiple small aliquots of your concentrated stock solution. When you need to use the inhibitor, take out one aliquot and allow it to thaw completely at room temperature before opening the vial and making your working dilution. Discard any unused portion of the thawed aliquot to prevent degradation.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] Ensure you are using high-purity, anhydrous DMSO to minimize the introduction of water, which could contribute to hydrolysis.
Q4: How stable is this compound in aqueous solutions like cell culture media?
A4: The stability of this compound in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods. The N-phenyl-N'-(pyridin-4-yl)urea and aminopyrimidine moieties in its structure may be susceptible to hydrolysis, especially at non-neutral pH.
Q5: Should I be concerned about the photostability of this compound?
A5: Yes, compounds with aromatic and heterocyclic ring systems, such as the pyrimidine core in this compound, can be susceptible to photodegradation upon exposure to light, particularly UV wavelengths. It is crucial to protect all solutions containing this compound from light by using amber-colored tubes or by wrapping containers in aluminum foil.
III. Signaling Pathways and Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the Cdk8 signaling pathway and a general workflow for investigating inhibitor stability.
Caption: Cdk8 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
IV. Experimental Protocol: Assessing the Stability of this compound using HPLC
This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under various conditions (e.g., in different buffers, at different temperatures).
Materials:
-
This compound
-
High-purity DMSO
-
Experimental buffers (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Preparation of Test Solutions:
-
Dilute the this compound stock solution with the desired experimental buffer (e.g., PBS, DMEM) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
Prepare control samples in parallel (e.g., this compound in DMSO stored at -80°C, buffer without inhibitor).
-
-
Incubation:
-
Incubate the test solutions under the desired conditions (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, protected from light).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Immediately quench any potential further degradation by diluting the aliquot in the mobile phase and/or storing it at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A representative gradient could be: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to 5% B to re-equilibrate. This will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for this compound detection by running a UV scan of the pure compound (a wavelength around the absorbance maximum should be chosen).
-
Injection Volume: 10 µL.
-
Inject the collected samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified professionals. The information provided is based on publicly available data and general laboratory practices. Users should always consult the manufacturer's specific recommendations for handling and storage and validate experimental protocols for their specific applications.
References
optimizing incubation time for Cdk8-IN-11 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Cdk8-IN-11 treatment. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] Its primary mechanism of action is the inhibition of the kinase activity of CDK8, which plays a crucial role in regulating gene transcription through the Mediator complex.[2][3][4] By inhibiting CDK8, this compound can modulate the activity of various signaling pathways, most notably the WNT/β-catenin pathway.[1][2]
Q2: Which signaling pathways are affected by this compound treatment?
This compound primarily impacts the WNT/β-catenin signaling pathway , where CDK8 acts as a positive regulator of β-catenin-driven transcription.[1][2][5] Additionally, CDK8 is involved in the regulation of other signaling pathways, including:
-
STAT1 signaling: this compound has been shown to inhibit the phosphorylation of STAT1 at Serine 727.[1][6]
-
p53 signaling: CDK8 can act as a positive coregulator of p53 target genes.[7]
-
Notch signaling: CDK8 can negatively regulate Notch signaling by promoting the degradation of the Notch intracellular domain.[3][8]
-
Hypoxia-inducible factor 1-alpha (HIF1α) signaling: CDK8 is involved in the transcriptional elongation of hypoxia-induced genes.[9]
Caption: this compound inhibits CDK8, which in turn modulates multiple signaling pathways.
Q3: What are the typical concentration ranges and incubation times for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound are cell-type and experiment-dependent. However, based on published studies, a general range can be established:
It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Troubleshooting Guide: Optimizing Incubation Time
Q4: I am not observing any effect of this compound on my cells. What should I do?
If you do not observe the expected effect, consider the following troubleshooting steps:
-
Inadequate Incubation Time: The incubation time may be too short for the desired biological effect to manifest.
-
Solution: Perform a time-course experiment, extending the incubation period. Collect samples at multiple time points (e.g., 24, 48, 72, 96 hours) to identify the optimal duration.
-
-
Suboptimal Concentration: The concentration of this compound may be too low.
-
Solution: Conduct a dose-response experiment with a range of concentrations to determine the EC50 (half-maximal effective concentration) for your cell line.
-
-
Cell Line Insensitivity: Your cell line may not be sensitive to CDK8 inhibition.
-
Solution: Verify the expression of CDK8 and key components of the targeted pathway (e.g., β-catenin) in your cell line. Consider using a positive control cell line known to be sensitive to CDK8 inhibition, such as HCT-116 or SW480 colon cancer cells.[1]
-
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded.
Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.
Q5: I am observing significant cell toxicity or off-target effects. How can I mitigate this?
Cell toxicity can be a concern with any small molecule inhibitor. Here's how to address it:
-
Excessive Incubation Time: Prolonged exposure to the inhibitor may lead to toxicity.
-
Solution: Reduce the incubation time. A shorter treatment may be sufficient to achieve the desired on-target effect while minimizing toxicity.
-
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death.
-
Solution: Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiment.
-
-
Off-Target Effects: While this compound is selective, high concentrations or long incubation times can increase the likelihood of off-target activity. Some CDK8/19 inhibitors have been reported to have off-target effects.[10][11]
-
Solution: Corroborate your findings using a secondary, structurally distinct CDK8/19 inhibitor or by using genetic approaches such as siRNA or CRISPR-mediated knockout of CDK8.[12]
-
| Issue | Potential Cause | Recommended Action |
| No observable effect | Incubation time too short | Perform a time-course experiment (e.g., 24, 48, 72 hours) |
| Concentration too low | Conduct a dose-response experiment | |
| Cell line insensitivity | Verify CDK8 expression; use a positive control cell line | |
| Significant cell toxicity | Incubation time too long | Reduce incubation time |
| Concentration too high | Lower the concentration to the lowest effective dose | |
| Potential off-target effects | High concentration or long incubation | Use a lower concentration and shorter incubation time; validate with a second inhibitor or genetic knockdown |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal incubation time for this compound in your cell line of interest.
-
Cell Seeding: Seed your cells in multiple plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the exponential growth phase and do not reach confluency by the final time point.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound (based on literature or a preliminary dose-response experiment). Include a vehicle control (e.g., DMSO).
-
Time-Point Collection: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells.
-
Endpoint Analysis: Analyze the desired endpoint at each time point. This could include:
-
Western Blot: To assess the phosphorylation status of target proteins (e.g., pSTAT1 Ser727) or the expression of downstream targets (e.g., c-Myc).
-
RT-qPCR: To measure changes in the mRNA levels of target genes.
-
Cell Viability Assay: (e.g., MTT, CellTiter-Glo) to assess the effect on cell proliferation.
-
-
Data Analysis: Plot the results as a function of time to identify the incubation period that yields the optimal effect.
Caption: A step-by-step workflow for conducting a time-course experiment to optimize this compound incubation.
Quantitative Data Summary
The following table summarizes reported experimental conditions and effects of this compound from various studies. This information can serve as a starting point for designing your experiments.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| HCT-116 | 0-50 µM | 48 hours | Inhibition of cell proliferation[1] |
| HHT-29 | 0-50 µM | 48 hours | Inhibition of cell proliferation[1] |
| SW480 | 0-50 µM | 48 hours | Inhibition of cell proliferation[1] |
| CT-26 | 0-50 µM | 48 hours | Inhibition of cell proliferation[1] |
| HCT-116 | 0-4 µM | 48 hours | Inhibition of STAT1 phosphorylation at Ser727[1] |
| HCT-116 | 0-4 µM | 24 hours | Suppression of canonical WNT/β-catenin signaling[1] |
| HCT-116 | 0.5-2 µM | 48 hours | Increased number of cells in the G1 phase[1] |
| Various | Varies | 72 or 120 hours | General cell viability assays[6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 9. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. oncotarget.com [oncotarget.com]
troubleshooting western blot for CDK8 targets after Cdk8-IN-11
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective inhibitor Cdk8-IN-11 to study Cyclin-Dependent Kinase 8 (CDK8) targets by Western blot.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of CDK8 kinase activity. CDK8 is a transcriptional kinase that, as part of the Mediator complex, regulates the activity of numerous transcription factors. By inhibiting the kinase function of CDK8, this compound allows researchers to study the downstream consequences of this inhibition, such as changes in protein phosphorylation and gene expression.
Q2: What are the key downstream targets of CDK8 to monitor after this compound treatment?
A primary and direct target to monitor is the phosphorylation of STAT1 at the Serine 727 residue (p-STAT1 S727) . CDK8 is a key kinase responsible for this phosphorylation event, and successful inhibition by this compound should lead to a measurable decrease in the p-STAT1 (S727) signal.[1][2] Other important pathways regulated by CDK8 include the Wnt/β-catenin pathway.[3] Therefore, monitoring levels of β-catenin and its downstream targets, such as c-Myc, can also be informative.
Q3: How should I design my experiment to test the effect of this compound?
A robust experimental design should include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your baseline for comparison.
-
Time Course: Analyze protein expression at different time points after treatment (e.g., 6, 12, 24, 48 hours) to capture the optimal window for observing changes.
-
Dose-Response: Use a range of this compound concentrations to determine the effective concentration for your cell line and target of interest.
-
Positive Control: If possible, use a cell line known to be sensitive to CDK8 inhibition.
-
Loading Controls: Always probe for a stable housekeeping protein (e.g., GAPDH, β-actin, or HSC70) to ensure equal protein loading across all lanes.
Q4: What is the expected outcome on my Western blot after successful this compound treatment?
The most immediate and reliable indicator of this compound activity is a significant reduction in the phosphorylation of STAT1 at Serine 727 .[4][5] You should compare the p-STAT1 (S727) band intensity in treated samples to your vehicle control. Importantly, the total STAT1 protein levels should remain relatively unchanged, serving as a specific loading control for the phosphorylation event. Depending on the cell context and duration of treatment, you may also observe downstream changes in the expression of proteins regulated by the Wnt/β-catenin pathway.[6]
Section 2: Troubleshooting Guide
Problem: No Change in Target Protein Levels
Q5: I treated my cells with this compound but see no decrease in p-STAT1 (S727). What went wrong?
This is a critical checkpoint. If the direct target's phosphorylation isn't affected, downstream effects are unlikely.
-
Verify Inhibitor Activity: Ensure your this compound stock is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Treatment Conditions: Your treatment time may be too short, or the dose may be too low for your specific cell line. Perform a dose-response and time-course experiment to find the optimal conditions.
-
Check Basal Phosphorylation: Confirm that your untreated cells have a detectable basal level of p-STAT1 (S727).[4] If the basal level is too low, you won't be able to detect a decrease. Some cell types may require stimulation (e.g., with interferon) to induce robust STAT1 phosphorylation.[1]
-
Antibody Performance: Confirm your p-STAT1 (S727) antibody is specific and sensitive. Check the manufacturer's datasheet for recommended conditions and positive control lysates.
-
Lysis Buffer Composition: Crucially, your lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.
Q6: I see a decrease in p-STAT1 (S727), but no change in other targets like β-catenin or c-Myc. Why?
-
Cell-Type Specificity: The regulation of the Wnt/β-catenin pathway by CDK8 can be highly context- and cell-type-dependent.[7] Your cell line may not rely on CDK8 for β-catenin activity.
-
Functional Redundancy: CDK8 has a closely related paralog, CDK19, which can have overlapping functions.[8] this compound may also inhibit CDK19, but in some cells, CDK19 activity might be sufficient to maintain the expression of certain target genes, masking the effect of CDK8 inhibition.[9]
-
Kinetics of Response: Changes in the phosphorylation of a direct target like STAT1 are often rapid. However, changes in the total protein levels of downstream targets like c-Myc, which depend on transcription and translation, occur over a longer timescale. You may need to extend your treatment duration (e.g., 24-48 hours) to observe these effects.
-
Indirect Regulation: CDK8's effect on β-catenin can be indirect, for example, through the phosphorylation of E2F1.[10] The complexity of this regulation can lead to varied outcomes.
Problem: General Western Blot Issues
Q7: I'm getting a weak or non-existent signal for my target protein. How can I improve it?
-
Increase Protein Load: For low-abundance proteins, you may need to load more total protein per lane (e.g., 30-50 µg).[11]
-
Optimize Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution. Also, try incubating the primary antibody overnight at 4°C to increase binding.[11][12]
-
Check Transfer Efficiency: After transfer, stain your membrane with Ponceau S to visualize total protein and confirm that proteins have successfully transferred from the gel to the membrane. For large proteins, extend the transfer time; for small proteins, reduce it to prevent "blow-through".[13][14]
-
Use a More Sensitive Substrate: If your signal is faint, switch to a more sensitive enhanced chemiluminescence (ECL) substrate.[12]
-
Confirm Protein Expression: Ensure your cell line actually expresses the target protein at a detectable level.
Q8: My blot has high background, making it difficult to interpret. How can I fix this?
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA), or vice-versa). BSA is often recommended for phospho-antibodies.[11]
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies are a common cause of background. Reduce the concentration of both.[12][15]
-
Increase Washing Steps: Increase the number and duration of washes with TBST/PBST after antibody incubations to remove non-specifically bound antibodies.[15]
-
Ensure Membrane is Not Dry: Never let the membrane dry out at any stage of the process, as this can cause irreversible background.[14]
Section 3: Key Data and Protocols
Data Presentation
Table 1: this compound Activity and Recommended Concentrations
| Parameter | Value | Reference |
|---|---|---|
| Target | CDK8 | N/A |
| IC₅₀ | 46 nM | N/A |
| Recommended In Vitro Concentration | 200 nM - 4 µM | N/A |
| Notes | The optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment. | N/A |
Table 2: Key CDK8 Downstream Targets for Western Blot Analysis
| Target Protein | Expected Change with this compound | Recommended Control | Notes |
|---|---|---|---|
| p-STAT1 (S727) | ↓ Decrease | Total STAT1 | The most direct and reliable marker of CDK8 kinase inhibition.[1] |
| Total STAT1 | ↔ No Change | GAPDH, β-actin | Serves as a loading control for the phosphorylation event. |
| β-catenin | ↔ or ↓ | GAPDH, β-actin | Effect is cell-type dependent and may be indirect.[3] |
| c-Myc | ↔ or ↓ | GAPDH, β-actin | A downstream target of Wnt/β-catenin signaling; changes may require longer treatment times.[7] |
| Total CDK8 | ↔ No Change | GAPDH, β-actin | this compound is a kinase inhibitor, not a degrader; total CDK8 levels should not change.[16] |
Experimental Protocols
Protocol 1: Cell Lysis for Phospho-Protein Analysis
-
Culture and treat cells with this compound and controls as determined by your experimental design.
-
Aspirate media and wash cell monolayers once with ice-cold PBS.
-
Lyse cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Add Laemmli sample buffer, boil at 95-100°C for 5-10 minutes, and store at -20°C or proceed to SDS-PAGE.
Protocol 2: Western Blotting for p-STAT1 (S727)
-
Load 20-40 µg of protein lysate per well onto an SDS-PAGE gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody against p-STAT1 (S727) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager or X-ray film.
-
Reprobing (Optional): After imaging, the blot can be stripped and re-probed for Total STAT1 and a loading control like GAPDH to confirm equal loading and the specificity of the inhibition.
Section 4: Visualizations
Signaling Pathways and Workflows
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CDK8 and beta-catenin in colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Mediator CDK8-Cyclin C complex modulates Dpp signaling in Drosophila by stimulating Mad-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 16. CDK8 (P455) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cdk8-IN-11 and STAT1 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Cdk8-IN-11's inhibitory effect on STAT1 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 value of 46 nM.[1][2][3] It functions by targeting the ATP-binding site of CDK8, thereby preventing the transfer of phosphate to its substrates. One of the key downstream effects of CDK8 inhibition by this compound is the suppression of the WNT/β-catenin signaling pathway.[1][2] In the context of interferon signaling, CDK8 is responsible for phosphorylating the Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (S727), a modification crucial for its full transcriptional activity.[4] this compound has been demonstrated to inhibit this specific phosphorylation event in cellular assays.[1][2]
Q2: I am not observing inhibition of STAT1 phosphorylation after treating my cells with this compound. What are the possible reasons?
A2: There are several potential reasons for the lack of observed inhibition of STAT1 phosphorylation. These can be broadly categorized into issues with the experimental setup, the inhibitor itself, or the underlying biology of the cell system being used. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q3: Are there alternative pathways that can phosphorylate STAT1 at Ser727, independent of CDK8?
A3: Yes, several kinases other than CDK8 can phosphorylate STAT1 at S727. The specific alternative pathway that is active can be cell-type and stimulus-dependent. Some of the known alternative kinases include:
-
p38 MAP Kinase: This kinase can phosphorylate STAT1 at S727 in response to cellular stressors like UV irradiation and treatment with bacterial lipopolysaccharide (LPS).
-
Protein Kinase C-delta (PKC-δ): This kinase has been reported to mediate S727 phosphorylation in response to type I interferons.
The presence of these alternative pathways might explain why this compound does not completely abrogate STAT1 S727 phosphorylation in certain experimental contexts.
Troubleshooting Guide: this compound Not Inhibiting STAT1 Phosphorylation
This guide is designed to help you systematically troubleshoot experiments where this compound fails to inhibit STAT1 phosphorylation.
Section 1: Inhibitor and Experimental Setup
| Potential Issue | Possible Cause | Recommended Solution |
| Inhibitor Integrity | Improper storage leading to degradation. | Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage, as recommended.[1] Prepare fresh stock solutions in an appropriate solvent like DMSO.[2] |
| Incorrect concentration calculation. | Double-check all calculations for preparing stock and working solutions. | |
| Inhibitor Concentration | Insufficient concentration to achieve target inhibition. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical effective concentration range in cell-based assays is 0.5-4 µM.[1][2] |
| Treatment Duration | Insufficient incubation time for the inhibitor to act. | Optimize the pre-incubation time with this compound before stimulating the cells. A pre-incubation of 1-2 hours is a good starting point. |
| Cellular Permeability | The inhibitor is not effectively entering the cells. | While this compound has moderate permeability, issues can arise in certain cell types.[1] Consider using a positive control compound known to be cell-permeable and effective in your system. |
| Assay Sensitivity | The detection method for pSTAT1 (S727) is not sensitive enough. | Ensure your Western blot or other detection method is optimized. Use a positive control (e.g., IFNγ-stimulated cells without inhibitor) to confirm that the pSTAT1 (S727) signal is detectable. |
Section 2: Cellular and Biological Factors
| Potential Issue | Possible Cause | Recommended Solution |
| Alternative Signaling Pathways | STAT1 S727 is being phosphorylated by a kinase other than CDK8. | Investigate the involvement of alternative kinases like p38 MAPK or PKC-δ using specific inhibitors for these pathways in combination with this compound. |
| Cell Line Specificity | The role of CDK8 in STAT1 phosphorylation may be less prominent in your chosen cell line. | Review the literature for the role of CDK8 in your specific cell model. Consider using a cell line where the CDK8-STAT1 axis is well-established, such as HCT-116 colon cancer cells.[1][2] |
| Off-Target Effects of Stimulus | The stimulus used to induce STAT1 phosphorylation may activate multiple pathways, some of which are insensitive to this compound. | If possible, use a more specific stimulus for the CDK8-dependent pathway. For example, IFNγ is a classic activator of this pathway. |
| Drug Efflux | Cells may be actively pumping out the inhibitor. | Some cancer cell lines overexpress drug efflux pumps. Consider using an inhibitor of these pumps (e.g., verapamil for P-glycoprotein) as a control experiment. |
Experimental Protocols
Protocol 1: Western Blot for pSTAT1 (S727) Inhibition
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 4 µM) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IFNγ) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total STAT1 and a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Canonical IFNγ-induced STAT1 phosphorylation pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the lack of this compound-mediated inhibition of STAT1 phosphorylation.
References
unexpected phenotypes with Cdk8-IN-11 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with Cdk8-IN-11 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with an IC50 value of 46 nM.[1] Its primary mechanism of action is the inhibition of the WNT/β-catenin signaling pathway.[1] CDK8 is a component of the Mediator complex, which regulates the transcription of genes by RNA polymerase II. By inhibiting CDK8, this compound can modulate the expression of various genes, including those involved in cell proliferation and differentiation.
Q2: I'm observing a decrease in cell proliferation in my cancer cell line, but the effect is weaker than expected. Why might this be?
A2: Several factors could contribute to a weaker-than-expected anti-proliferative effect:
-
Cell Line Specificity: The effect of CDK8 inhibition is highly context-dependent.[2][3] While CDK8 is considered an oncogene in some cancers like colorectal cancer, it may act as a tumor suppressor in others.[3] The genetic background of your cell line, including the status of pathways like Wnt, Notch, and p53, will significantly influence its sensitivity to this compound.[3][4]
-
Redundancy with CDK19: CDK19 is a close homolog of CDK8 and can have redundant functions.[5] If CDK19 is expressed in your cell line, it may compensate for the inhibition of CDK8, leading to a diminished phenotype.[6] Simultaneous knockdown of both CDK8 and CDK19 has been shown to be more effective in suppressing proliferation in some prostate cancer cells.[6]
-
Kinase-Independent Functions: CDK8 has functions that are independent of its kinase activity.[7] this compound, as a kinase inhibitor, will not affect these non-catalytic roles, which might be important for regulating proliferation in your specific cell model.
Q3: My cells are showing an unexpected increase in the expression of some genes after this compound treatment. Is this a known phenomenon?
A3: Yes, this can occur. While CDK8 is often associated with transcriptional activation, it can also act as a transcriptional repressor.[2] Inhibition of CDK8's repressive function can therefore lead to the upregulation of certain genes. For instance, in acute myeloid leukemia (AML), inhibition of CDK8/19 has been shown to further activate super-enhancer-associated genes.[8] The transcriptional outcome is highly dependent on the specific gene and cellular context.
Q4: I am seeing a change in cell morphology and adhesion after treatment. Is this related to CDK8 inhibition?
A4: It is possible. CDK8 has been implicated in signaling pathways that control cell adhesion and migration. For example, CDK8 can regulate the Wnt/β-catenin pathway, which is known to play a role in cell adhesion. Knockdown or inhibition of CDK8/CDK19 in prostate cancer cell lines has been shown to reduce migration and invasiveness, suggesting a role for these kinases in processes that can affect cell morphology and adhesion.[9]
Q5: Could the unexpected phenotypes be due to off-target effects of this compound?
A5: While this compound is reported to be a selective CDK8 inhibitor, the possibility of off-target effects should always be considered with small molecule inhibitors.[1] Some toxicities observed with CDK8/19 inhibitors have been suggested to be due to off-target effects.[10] To investigate this, you can:
-
Use a structurally different CDK8 inhibitor to see if the phenotype is reproducible.
-
Perform a rescue experiment by overexpressing a drug-resistant CDK8 mutant.
-
Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown CDK8 and compare the phenotype to that of this compound treatment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No effect on target phosphorylation (e.g., pSTAT1 S727) | 1. Inactive compound. 2. Insufficient concentration or treatment time. 3. Low CDK8 expression in the cell line. | 1. Verify the integrity and activity of this compound. 2. Perform a dose-response and time-course experiment. Start with concentrations around the reported IC50 (46 nM) and extend to higher concentrations (e.g., up to 4 μM as used in some studies).[1] 3. Confirm CDK8 expression in your cell line via Western Blot or qPCR. |
| High cell toxicity/death | 1. On-target toxicity in a sensitive cell line. 2. Off-target effects. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Test a different, structurally unrelated CDK8 inhibitor. Perform a kinome scan to identify potential off-targets. 3. Include a vehicle-only control to assess the effect of the solvent. |
| Variability between experiments | 1. Inconsistent cell density at the time of treatment. 2. Fluctuation in incubation conditions. 3. Reagent instability. | 1. Ensure consistent cell seeding density and confluency. 2. Maintain stable incubator conditions (temperature, CO2, humidity). 3. Aliquot and store this compound at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Unexpected upregulation of a signaling pathway | 1. Inhibition of a repressive function of CDK8. 2. Feedback loops in the signaling network. 3. Kinase-independent scaffolding function of CDK8 is unaffected. | 1. This may be an on-target effect. Investigate the literature for known repressive roles of CDK8 on your pathway of interest. 2. Analyze the expression of other components in the pathway to identify potential feedback mechanisms. 3. Consider that the inhibitor only targets the kinase activity, leaving other protein-protein interactions intact. |
Quantitative Data Summary
| Compound | Target | IC50 | Cell-Based Assay Example | Effect |
| This compound | CDK8 | 46 nM[1] | Inhibition of STAT1 phosphorylation (Ser727) in HCT-116 cells | Suppression of canonical WNT/β-catenin signaling[1] |
| This compound | CDK8 | - | Cell proliferation in HCT-116, HT-29, SW480, CT-26, GES-1 cells (0-50 μM, 48h) | Inhibition of cell proliferation[1] |
| This compound | CDK8 | - | Cell cycle analysis in HCT-116 cells (0.5-2 μM, 48h) | Increased number of cells in the G1 phase[1] |
Experimental Protocols
Western Blot for Phospho-STAT1 (Ser727)
-
Cell Treatment: Seed cells (e.g., HCT-116) in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 4 μM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 and a loading control like GAPDH.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0 to 50 μM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound inhibits CDK8 within the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - CDK8 [maayanlab.cloud]
- 5. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cdk8-IN-11 Dosage for Primary Cells
Welcome to the technical support center for Cdk8-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in primary cell cultures. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (Cdk8) and its close paralog, Cdk19. Cdk8 is a component of the Mediator complex, which plays a crucial role in regulating transcription by RNA Polymerase II. By inhibiting Cdk8/19, this compound can modulate the expression of genes involved in various signaling pathways, including the Wnt/β-catenin and STAT signaling pathways. For instance, it has been shown to inhibit the phosphorylation of STAT1 at the Ser727 residue.
Q2: What is a recommended starting concentration for this compound in primary cells?
A2: Currently, there is limited specific data on the optimal dosage of this compound for various primary cell types. Primary cells are often more sensitive to kinase inhibitors than immortalized cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental endpoint.
Based on studies with other Cdk8/19 inhibitors in primary cells, a starting range of 10 nM to 100 nM is a reasonable starting point for your dose-response curve. For example, the Cdk8/19 inhibitor CCT251921 has been used in the 10-50 nM range in primary T cells, while another inhibitor, cortistatin A, showed maximal effects at 10 nM in primary macrophages and was used at 100 nM in cord blood-derived megakaryocytes.
Q3: How does the IC50 of this compound in cancer cell lines translate to primary cells?
A3: The IC50 values of this compound determined in cancer cell lines can serve as a preliminary reference. However, these values should be interpreted with caution when working with primary cells. Differences in cell permeability, metabolism, and the specific signaling pathways active in primary cells can significantly alter the effective concentration. It is essential to empirically determine the IC50 for your primary cell type of interest.
Q4: What are the key signaling pathways affected by this compound?
A4: Cdk8 is a key regulator of multiple signaling pathways critical for cell proliferation, differentiation, and immune responses. The primary pathways affected by this compound include:
-
Wnt/β-catenin pathway: Cdk8 is known to be an oncogene in certain cancers by promoting β-catenin-dependent transcription.
-
STAT signaling: Cdk8 can phosphorylate STAT1, STAT3, and STAT5, thereby modulating cytokine responses.
-
TGF-β signaling: Cdk8 can enhance the transcriptional activity of SMADs.
-
Notch signaling: Cdk8 is involved in the turnover of the Notch intracellular domain.
-
p53 pathway: Cdk8 can act as a coactivator in the p53 transcriptional program.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity at Low Concentrations | Primary cells are highly sensitive to the inhibitor or solvent (e.g., DMSO). | • Perform a dose-response curve starting from a very low concentration (e.g., 1 nM).• Lower the final concentration of the solvent in the culture medium.• Reduce the treatment duration.• Ensure the health and viability of primary cells before starting the experiment. |
| No Observable Effect at Expected Concentrations | • The target pathway may not be active in the specific primary cell type.• Insufficient treatment duration.• The inhibitor may be degraded or metabolized. | • Confirm the expression and activity of Cdk8 and the target pathway in your primary cells.• Perform a time-course experiment to determine the optimal treatment duration.• Increase the concentration of this compound based on dose-response data.• Replenish the media with fresh inhibitor during long-term experiments. |
| Inconsistent Results Between Experiments | • Variation in primary cell isolation and culture.• Passage number of primary cells (if applicable).• Inconsistent inhibitor preparation. | • Standardize the protocol for primary cell isolation and culture.• Use cells from the same passage number for comparisons.• Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. |
| Unexpected Off-Target Effects | This compound may inhibit other kinases or cellular processes at higher concentrations. | • Use the lowest effective concentration determined from your dose-response curve.• If possible, validate key findings using a structurally different Cdk8/19 inhibitor or a genetic approach (e.g., siRNA/shRNA). |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Cancer | 1.2 |
| HHT-29 | 0.7 | |
| SW480 | Colon Cancer | 2.4 |
| CT-26 | Colon Cancer | 5.5 |
| GES-1 | 62.7 |
Data is provided as a reference and may not be directly applicable to primary cells.
Table 2: Example Dosing of Other Cdk8/19 Inhibitors in Primary Cells
| Inhibitor | Primary Cell Type | Concentration Range | Observed Effect |
| CCT251921 | Primary T cells | 10 - 50 nM | Increased Foxp3+ Treg cell population |
| Cortistatin A | Cord blood-derived megakaryocytes | 100 nM | Decreased cell expansion |
| Cortistatin A | Peritoneal macrophages | 10 nM (maximal effect) | Inhibition of inflammatory mediator production |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound in Primary Cells using a Dose-Response Curve and Viability Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent primary cells.
Materials:
-
Primary cells of interest
-
Complete culture medium for the primary cells
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells in a 96-well plate at the recommended density for your cell type. Allow the cells to adhere and recover for 24 hours. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the assay.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). It is recommended to perform a wide range of dilutions in the initial experiment. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to have at least three technical replicates for each condition.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Cdk8 Signaling Pathways
Caption: Overview of major signaling pathways regulated by Cdk8.
Experimental Workflow for Determining Optimal this compound Dosage
Caption: Step-by-step workflow for dose-response analysis in primary cells.
Logical Relationship for Troubleshooting High Toxicity
Caption: Troubleshooting logic for high toxicity in primary cell experiments.
Technical Support Center: Addressing Resistance to Cdk8-IN-11 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Cdk8-IN-11, a potent and selective CDK8 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with an IC50 value of 46 nM.[1] CDK8 is a component of the Mediator complex, which regulates the transcription of various genes involved in cell proliferation and survival.[2][3][4] By inhibiting CDK8, this compound can modulate the activity of several oncogenic signaling pathways, including the WNT/β-catenin pathway.[1] It has been shown to suppress the phosphorylation of STAT1 at serine 727, a known downstream target of CDK8.[1]
Q2: In which cancer types is this compound expected to be effective?
A2: CDK8 is implicated in the progression of several cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML).[2][5][6] Therefore, this compound is anticipated to be most effective in cancers where CDK8 is overexpressed or where cancer cells are dependent on the signaling pathways regulated by CDK8, such as the WNT/β-catenin pathway.[1]
Q3: What are the common mechanisms of acquired resistance to kinase inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, common mechanisms of resistance to kinase inhibitors include:
-
Target modification: Mutations in the CDK8 gene that prevent the binding of this compound.[7][8][9]
-
Bypass signaling: Activation of alternative signaling pathways that compensate for the inhibition of CDK8. For example, upregulation of other kinases or signaling molecules that can drive cell proliferation and survival.[7][8]
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove this compound from the cell.
-
Epigenetic alterations: Changes in the epigenetic landscape of the cancer cells that lead to altered gene expression patterns, favoring survival in the presence of the inhibitor.
Troubleshooting Guide
Issue 1: Sub-optimal or no inhibition of cancer cell growth with this compound treatment.
-
Question: I am not observing the expected growth inhibition in my cancer cell line after treating with this compound. What could be the reason?
-
Answer:
-
Confirm Target Expression: First, verify the expression of CDK8 in your cancer cell line. Cell lines with low or absent CDK8 expression may not respond to this compound. Western blotting or qPCR can be used to assess CDK8 levels.
-
Check Drug Potency and Handling: Ensure the this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Optimize Concentration and Duration: Perform a dose-response experiment to determine the optimal concentration and duration of treatment for your specific cell line. The IC50 can vary between different cell types.
-
Assess Cell Culture Conditions: Ensure that your cell culture conditions are optimal and consistent. Variations in cell density, passage number, and media composition can affect drug response.
-
Issue 2: Development of resistance to this compound after an initial response.
-
Question: My cancer cells initially responded to this compound, but now they are growing again at the same concentration. How can I investigate the mechanism of this acquired resistance?
-
Answer: This is a common observation and likely indicates the development of acquired resistance. To investigate the underlying mechanisms, you can perform the following experiments:
-
Establish a Resistant Cell Line: Generate a this compound-resistant cell line by culturing the parental cells in the continuous presence of gradually increasing concentrations of the inhibitor.
-
Determine the Fold-Resistance: Compare the IC50 of this compound in the resistant cell line to that of the parental cell line to quantify the level of resistance.
-
Sequence the CDK8 Gene: Sequence the coding region of the CDK8 gene in the resistant cells to identify any potential mutations in the kinase domain that might interfere with this compound binding.
-
Analyze Bypass Signaling Pathways: Use techniques like phosphoproteomics or Western blotting to investigate the activation status of alternative signaling pathways (e.g., other CDKs, MAPK, PI3K/AKT pathways) in the resistant cells compared to the parental cells.
-
Investigate Drug Efflux: Assess the expression and activity of drug efflux pumps like P-glycoprotein (MDR1) using qPCR, Western blotting, or functional assays (e.g., rhodamine 123 efflux assay).
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant Cancer Cell Lines (Illustrative Data)
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| HCT-116 | Colorectal Carcinoma (Parental) | 46 | - |
| HCT-116-R | This compound Resistant | 1250 | 27.2 |
| SW480 | Colorectal Adenocarcinoma (Parental) | 85 | - |
| SW480-R | This compound Resistant | 2100 | 24.7 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to their IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A typical dose escalation strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Passaging: Continuously monitor the cells for growth and viability. Passage the cells as they reach confluence, always maintaining the selective pressure of this compound.
-
Establishment of Resistant Clones: After several months of continuous culture with escalating drug concentrations, the surviving cell population will be enriched for resistant clones.
-
Characterization of Resistant Cells: Characterize the established resistant cell line by determining its IC50 for this compound and comparing it to the parental cell line.
Protocol 2: Analysis of STAT1 Phosphorylation by Western Blot
-
Cell Treatment: Seed both parental and this compound resistant cells and treat them with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of Cdk8-IN-11
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Cdk8-IN-11 in in vivo experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: Based on available preclinical data, a common starting dose for oral administration of this compound in mouse xenograft models, such as a CT-26 colon cancer model, is between 10 and 40 mg/kg, administered daily.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and experimental endpoint. A maximum tolerated dose (MTD) study is also recommended to identify the highest dose that can be administered without unacceptable toxicity.[3]
Q2: How should I formulate this compound for oral gavage in mice?
A2: this compound is soluble in DMSO.[2] For in vivo oral administration, a common formulation involves dissolving the compound in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or corn oil.[4] It is essential to ensure the final concentration of DMSO is low to avoid toxicity. A sample formulation could be a solution of DMSO, PEG300, Tween 80, and saline. Always prepare fresh formulations and ensure the compound is fully dissolved before administration. A voluntary oral administration method using a flavored jelly can also be considered to minimize stress in the animals.[5][6][7]
Q3: How can I monitor the in vivo target engagement of this compound?
A3: Target engagement of this compound can be assessed by measuring the phosphorylation status of its downstream substrates. A key biomarker is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727).[1][8][9] Inhibition of Cdk8 should lead to a decrease in pSTAT1 S727 levels in tumor tissue. Another relevant biomarker, particularly in cancers with activated Wnt signaling like colorectal cancer, is the level of β-catenin.[1] Cdk8 inhibition has been shown to reduce β-catenin levels.[1] These biomarkers can be measured using techniques such as Western blotting or immunohistochemistry (IHC) on tumor lysates or tissue sections.[10][11][12]
Q4: What are the potential off-target effects or toxicities associated with Cdk8 inhibitors?
A4: While this compound is reported to be a selective inhibitor, some Cdk8/19 inhibitors have been associated with systemic toxicity, which in some cases was attributed to off-target effects.[13] Potential side effects observed with some Cdk8/19 inhibitors in animal studies include impacts on stem cells and tissues such as the gut, bones, and the immune system.[13] It is important to carefully monitor the health of the animals during treatment, including body weight, behavior, and any signs of distress. If toxicity is observed, consider reducing the dose or modifying the treatment schedule.
Q5: Can this compound be combined with other therapies?
A5: Yes, preclinical studies suggest that Cdk8 inhibitors can have synergistic effects when combined with other anti-cancer agents. For instance, Cdk8 inhibition has been shown to improve the efficacy of MEK inhibitors in RAS-mutant neuroblastoma.[14] Combination therapies are a promising strategy to enhance anti-tumor activity and overcome drug resistance. When planning combination studies, it is important to consider the mechanism of action of both agents and to perform in vitro studies to confirm synergy before moving to in vivo models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Dose: The administered dose may be too low to achieve sufficient target inhibition in the tumor. | Perform a dose-escalation study to find the optimal therapeutic dose. Monitor target engagement biomarkers (e.g., pSTAT1 S727) in tumor tissue at different doses to correlate with anti-tumor activity. |
| Inadequate Drug Exposure: Poor oral bioavailability or rapid metabolism of this compound. | Although this compound has shown moderate permeability, its pharmacokinetic profile can vary.[1][2] Consider performing a pilot pharmacokinetic study to determine the plasma and tumor concentrations of the compound. If exposure is low, you may need to adjust the dose, dosing frequency, or formulation. | |
| Tumor Model Resistance: The chosen cancer model may not be sensitive to Cdk8 inhibition. | Cdk8's role can be context-dependent.[15] Test the in vitro sensitivity of your cell line to this compound before starting in vivo experiments. Consider using models with known dependence on Cdk8-mediated signaling pathways (e.g., Wnt/β-catenin driven colorectal cancer). | |
| Observed Toxicity (e.g., weight loss, lethargy) | On-target Toxicity: Inhibition of Cdk8 in normal tissues may lead to adverse effects. | Reduce the dose of this compound or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.[8] Closely monitor animal health and establish clear endpoints for euthanasia if severe toxicity is observed. |
| Off-target Effects: The inhibitor may be affecting other kinases or cellular processes. | While this compound is selective, off-target effects are always a possibility with kinase inhibitors. If toxicity persists at doses that are not efficacious, consider using a structurally different Cdk8 inhibitor to confirm that the observed anti-tumor effect is on-target. | |
| Formulation Issues: The vehicle used for administration may be causing toxicity. | Ensure the concentration of solvents like DMSO is minimized in the final formulation. Run a vehicle-only control group to assess any vehicle-related toxicity. | |
| Difficulty in Detecting Target Engagement Biomarkers | Low Phosphorylation Levels: Basal levels of pSTAT1 S727 may be low in your tumor model. | Ensure your tumor model has detectable levels of the target biomarker at baseline. You may need to optimize your Western blot or IHC protocol for low-abundance proteins. |
| Timing of Sample Collection: The reduction in biomarker levels may be transient. | Collect tumor samples at different time points after the last dose to capture the peak of target inhibition. A time-course experiment can help determine the optimal window for observing biomarker changes. | |
| Poor Antibody Quality: The antibody used for detecting the biomarker may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. For phospho-specific antibodies, use phosphatase-treated lysates as a negative control. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a CT-26 Xenograft Mouse Model
| Dosage (Oral Gavage) | Observed Effect | Biomarker Changes | Reference |
| 10 mg/kg | Reduced tumor volume | Reduced β-catenin and c-Myc levels in tumor | [1] |
| 40 mg/kg | Reduced tumor volume | Reduced β-catenin and c-Myc levels in tumor | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Apparent Permeability Coefficient | 1.8 × 10⁻⁶ cm/s | - | [1][2] |
| Dosage | 10 mg/kg | Oral (p.o.) | [1] |
| Dosage | 2 mg/kg | Intravenous (i.v.) | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (S727) in Tumor Tissue
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[4][13][16][17][18]
-
Protocol 2: Immunohistochemistry (IHC) for β-catenin in Xenograft Tumors
-
Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
IHC Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against β-catenin overnight at 4°C.[19][20]
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.[14][21][22]
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify the staining intensity and the percentage of positive cells to assess changes in β-catenin expression and localization (nuclear vs. cytoplasmic/membranous).
-
Visualizations
Caption: Key signaling pathways modulated by Cdk8.
Caption: General in vivo efficacy experimental workflow.
Caption: Troubleshooting logic for inconsistent in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. repository.cshl.edu [repository.cshl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sapient.bio [sapient.bio]
- 11. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. biocare.net [biocare.net]
- 15. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phospho-Stat1 (Ser727) (D3B7) Rabbit mAb (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 18. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. urmc.rochester.edu [urmc.rochester.edu]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Assessment of beta-catenin expression by immunohistochemistry in colorectal neoplasms and its role as an additional prognostic marker in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cdk8-IN-11 as a Specific CDK8 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk8-IN-11 with other known CDK8 inhibitors, offering experimental data and detailed protocols to aid in the validation of its specificity and efficacy. Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various cancers, making the development of potent and selective inhibitors like this compound a critical area of research.
Comparative Analysis of CDK8 Inhibitors
This compound is a potent inhibitor of CDK8 with a reported IC50 of 46 nM. To objectively assess its standing, this guide compares it against a panel of established CDK8 inhibitors: BI-1347, CCT251545, Cortistatin A, and Senexin A. These alternatives represent a range of potencies and selectivities, providing a robust benchmark for evaluation.
Biochemical Potency and Selectivity
The following table summarizes the in vitro biochemical potency of this compound and its comparators against CDK8 and its close homolog, CDK19. Where available, data on selectivity against other kinases is also included to provide a clearer picture of their specificity.
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Other Kinase IC50s (nM) | Selectivity Notes |
| This compound | 46[1] | Not Publicly Available | Not Publicly Available | Reported as a selective inhibitor.[1] |
| BI-1347 | 1.1[2] | Not Publicly Available | >300-fold selective over other kinases.[3] | Highly potent and selective inhibitor suitable for in vivo studies.[2] |
| CCT251545 | 7[4] | 6[4] | GSK3α (462), GSK3β (690), PRKCQ (122)[4] | Potent and selective probe for CDK8/19 with good oral bioavailability.[5][6] |
| Cortistatin A | 15[7] | High Affinity | Highly selective against a panel of 387 kinases.[8] | A natural product with potent and selective CDK8/19 inhibition.[7] |
| Senexin A | 280[9] | 310 (Kd) | Kd values for CDK8 and CDK19 are 0.83 µM and 0.31 µM, respectively. | Less potent inhibitor of CDK8/19.[9] |
Cellular Activity
The efficacy of these inhibitors in a cellular context is critical for their validation. The following table outlines their reported effects on key CDK8-mediated signaling pathways and cancer cell proliferation.
| Inhibitor | Key Cellular Effects | Cell Lines Tested |
| This compound | Inhibits WNT/β-catenin signaling; Inhibits phosphorylation of STAT1 (Ser727); Inhibits cell proliferation.[1] | HCT-116, HHT-29, SW480, CT-26, GES-1[1] |
| BI-1347 | Reduces phosphorylation of STAT1 (Ser727); Enhances granzyme B production in NK cells.[2] | NK92MI, EMT6[2] |
| CCT251545 | Inhibits WNT signaling; Reduces phosphorylation of STAT1 (Ser727).[4] | 7dF3, COLO 205, SW620[5][6] |
| Cortistatin A | Inhibits phosphorylation of STAT1 (Ser727), SMAD2 (T220), and SMAD3 (T179). | MOLM-14, MV4-11, SET-2[8] |
| Senexin A | Inhibits p21-induced transcription; Inhibits β-catenin-dependent transcription.[9] | HCT116, HT1080[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 8. Identification of Mediator Kinase Substrates in Human Cells using Cortistatin A and Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to CDK8/19 Inhibitors: Cdk8-IN-11 vs. The Field
An Objective Analysis for Researchers and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 have emerged as significant targets in oncology and other therapeutic areas.[1] As core components of the Mediator complex kinase module, they play a crucial role in regulating gene transcription by phosphorylating transcription factors and RNA polymerase II.[2][3][4] Dysregulation of CDK8/19 activity is implicated in various cancers, including colorectal, breast, and prostate cancer, often through the modulation of key oncogenic signaling pathways like Wnt/β-catenin and STAT.[5][6][7][8] This has spurred the development of numerous small molecule inhibitors aimed at therapeutically targeting these kinases.
This guide provides a detailed comparison of Cdk8-IN-11 with other prominent CDK8/19 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
This compound: A Profile
This compound is a potent and selective inhibitor of CDK8 with a reported half-maximal inhibitory concentration (IC50) of 46 nM.[5][9] It has demonstrated significant activity in preclinical cancer models, primarily through the inhibition of the Wnt/β-catenin signaling pathway.[5][9] Key reported activities of this compound include:
-
Inhibition of Cancer Cell Proliferation: It effectively inhibits the growth of various colon cancer cell lines, including HCT-116, HHT-29, and SW480.[5][9]
-
Modulation of Key Signaling Pathways: this compound suppresses the canonical Wnt/β-catenin pathway and inhibits the CDK8-mediated phosphorylation of STAT1 at the Ser727 residue.[5][9]
-
Cell Cycle Arrest: The compound induces cell cycle arrest in the G1 phase in HCT-116 cells.[5][9]
-
In Vivo Efficacy: In a CT-26 xenograft mouse model, oral administration of this compound was shown to inhibit tumor growth and reduce the levels of β-catenin and c-Myc within the tumor.[9]
Comparative Analysis of CDK8/19 Inhibitors
A growing number of inhibitors have been developed to target CDK8 and its highly homologous paralog, CDK19. While many compounds inhibit both kinases due to the high similarity in their ATP-binding pockets, their potency, selectivity, and off-target effects can vary significantly.[10][11] The following tables summarize the quantitative data for this compound and a selection of other widely studied CDK8/19 inhibitors.
Table 1: In Vitro Potency of Selected CDK8/19 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| This compound | 46[5][9][12] | Not Reported | Potent inhibitor of Wnt/β-catenin signaling.[5] |
| BI-1347 | 1.1[12] | Not Reported | Potent and selective, shows anti-tumor activity in vivo.[12][13] |
| RVU120 (SEL120) | 4.4[14] | 10.4[14] | Orally available, in Phase I/II clinical trials for solid tumors.[15][16] |
| Senexin B (SNX631) | 140 (Kd)[14] | 80 (Kd)[14] | Water-soluble, has entered clinical trials.[17] Potentiates HER2-targeting drugs.[18][19] |
| AS2863619 | 0.61[12][14] | 4.28[12][14] | Potent, orally active.[12] |
| CCT251921 | 2.3[14] | Not Reported | Potent, selective, and orally bioavailable.[14] |
| Cortistatin A | 12[20] | Not Reported | Natural product, shows anti-leukemic activity.[7][8] |
| T-474 | 1.6[7] | 1.9[7] | Highly selective, shows anti-proliferative activity in prostate cancer cells.[7] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of kinase activity in vitro. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate higher potency/affinity.
Key Signaling Pathways and Mechanisms of Action
CDK8/19 inhibitors exert their effects by modulating transcriptional programs controlled by specific signaling pathways. The two most well-characterized pathways are the STAT signaling and Wnt/β-catenin pathways.
STAT Signaling Pathway
CDK8 can directly phosphorylate STAT1 on serine 727 (S727), a modification that can either positively or negatively regulate its transcriptional activity depending on the cellular context.[2][3] In natural killer (NK) cells, phosphorylation of STAT1 at S727 is linked to decreased activity.[3] Inhibition of CDK8/19, therefore, reduces p-STAT1(S727) levels, which can enhance the production of cytotoxic molecules like perforin and granzyme B, boosting the anti-tumor immune response.[3][13]
References
- 1. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ascopubs.org [ascopubs.org]
- 16. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-11 Target Engagement Biomarker Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarker validation strategies for the CDK8 inhibitor, Cdk8-IN-11, alongside alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to CDK8 and Target Engagement
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as part of the Mediator complex. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Validating that a small molecule inhibitor like this compound engages its intended target in a cellular context is a critical step in drug development. This is achieved through the use of target engagement biomarkers, which can be direct measures of drug-target interaction or downstream pharmacodynamic markers of pathway modulation.
Comparative Analysis of CDK8 Inhibitors
To effectively validate the target engagement of this compound, its performance should be benchmarked against other known CDK8 inhibitors. This section provides a comparative summary of this compound, Senexin B, and Cortistatin A.
| Inhibitor | Type | Target(s) | Potency (Biochemical IC50/Kd) | Cellular Target Engagement & Downstream Effects |
| This compound | Small Molecule | CDK8 | IC50: 46 nM [1][2] | Inhibits phosphorylation of STAT1 (Ser727) and the WNT/β-catenin signaling pathway.[1][2] |
| Senexin B | Small Molecule | CDK8/CDK19 | Kd: 140 nM (CDK8), 80 nM (CDK19) [1] | Inhibits CDK8/19 in the low nanomolar range in vitro and in vivo.[2] |
| Cortistatin A | Natural Product | CDK8/CDK19 | IC50: 12 nM | Potently inhibits the kinase activity of the CDK8 module in vitro and inhibits phosphorylation of STAT1 S727 in cells with an IC50 of less than 10 nM. |
Key Biomarker Validation Assays
Validating target engagement for CDK8 inhibitors involves a multi-pronged approach, utilizing both direct and indirect measures of inhibitor activity.
Direct Target Engagement: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay directly measures the binding of an inhibitor to CDK8 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK8 and a fluorescent tracer that binds to the kinase's active site. A test compound that engages CDK8 will displace the tracer, leading to a decrease in the BRET signal.
Downstream Pathway Modulation: Western Blot for Phospho-STAT1 (Ser727)
CDK8 is a known kinase for STAT1, phosphorylating it at serine 727 (S727).[3][4][5] Inhibition of CDK8 activity leads to a measurable decrease in the levels of phosphorylated STAT1 (pSTAT1). This can be quantified using a Western blot, providing a robust pharmacodynamic biomarker of target engagement.
Experimental Protocols
NanoBRET™ Target Engagement Assay for CDK8/CycC
Objective: To quantify the intracellular binding affinity of this compound to CDK8.
Materials:
-
HEK293 cells
-
NanoLuc®-CDK8 Fusion Vector and CCNC Expression Vector
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-8
-
This compound and control compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well white-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with NanoLuc®-CDK8 Fusion Vector and CCNC Expression Vector.
-
Cell Seeding: Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds. Add the compounds to the cells and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the NanoBRET™ Tracer K-8 to all wells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Data Acquisition: Measure the BRET signal on a luminometer.
-
Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-STAT1 (Ser727)
Objective: To measure the effect of this compound on the phosphorylation of a key downstream substrate of CDK8.
Materials:
-
HCT-116 or other suitable cancer cell line
-
This compound and control compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Mouse anti-total STAT1
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate HCT-116 cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0-4 µM) for a specified time (e.g., 24-48 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pSTAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT1 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pSTAT1 to total STAT1.
Visualizing the Molecular Pathways and Workflows
To further clarify the mechanisms and procedures involved in this compound biomarker validation, the following diagrams have been generated.
Caption: CDK8 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Biomarker Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Cdk8-IN-11 and Other Selective CDK8 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with other notable CDK8 inhibitors: Senexin B, Cortistatin A, and BI-1347. This objective comparison, supported by available experimental data, aims to facilitate informed decisions in research and therapeutic development.
Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19 are key transcriptional regulators, acting as the enzymatic subunits of the Mediator complex's kinase module. This module interfaces with RNA polymerase II, influencing the expression of a multitude of genes involved in various cellular processes, including oncogenic signaling pathways like the Wnt/β-catenin, TGF-β, and STAT signaling pathways. The development of selective CDK8 inhibitors is a promising avenue for therapeutic intervention in diseases such as cancer. However, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. Off-target effects can lead to unforeseen toxicities and confound experimental results. Therefore, a thorough understanding of an inhibitor's cross-reactivity is crucial.
Comparative Analysis of Inhibitor Selectivity
This section details the selectivity profiles of this compound and its alternatives. While comprehensive kinome-wide data for this compound is not publicly available, information on its potency against CDK8 provides a baseline for comparison with other inhibitors that have been more extensively profiled.
Table 1: Potency of Selected Inhibitors against CDK8/19
| Inhibitor | Target | Potency (IC50/Kd) | Assay Type |
| This compound | CDK8 | IC50: 46 nM | Enzymatic Assay |
| Senexin B | CDK8 | Kd: 140 nM | Binding Assay |
| CDK19 | Kd: 80 nM | Binding Assay | |
| Cortistatin A | CDK8 | Kd: 195 pM | Binding Assay |
| CDK19 | - | - | |
| BI-1347 | CDK8 | IC50: 1.1 nM | Enzymatic Assay |
| CDK19 | IC50: 1.7 nM | Enzymatic Assay |
Table 2: Summary of Kinome-wide Selectivity
| Inhibitor | Kinases Profiled | Key Off-Targets (if any) | Selectivity Score (if available) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Senexin B | 468 | Minimal off-targets at 2 µM | - |
| Cortistatin A | ~400 | Highly selective for CDK8/19.[1][2] GSG2 identified in vitro but not in cell lysates.[2] | - |
| BI-1347 | 326 | Highly selective for CDK8/19.[3] | >300-fold selectivity over other kinases tested.[3] |
Visualizing the CDK8 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams have been generated.
Detailed Experimental Protocols
A variety of sophisticated techniques are employed to determine the selectivity of kinase inhibitors. Below are detailed methodologies for three commonly used assays.
KINOMEscan™ (DiscoverX)
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Experimental Procedure:
-
A panel of DNA-tagged kinases is incubated with the test inhibitor at a specified concentration (e.g., 1 µM or 10 µM).
-
The kinase-inhibitor mixture is then added to wells containing the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase. A selectivity score (S-score) can be calculated to represent the inhibitor's selectivity, with a lower score indicating higher selectivity.
KiNativ™ Assay (ActivX)
The KiNativ™ assay is a chemical proteomics platform that profiles kinase inhibitor activity directly in a native biological context, such as a cell or tissue lysate.
-
Assay Principle: This method uses ATP- and ADP-acyl phosphate probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases. The extent of labeling is inversely proportional to the occupancy of the active site by an inhibitor.
-
Experimental Procedure:
-
Cell or tissue lysates are prepared to maintain native protein conformations and interactions.
-
The lysate is incubated with the test inhibitor at various concentrations.
-
A biotinylated ATP/ADP acyl phosphate probe is then added. The probe covalently modifies the active site lysine of kinases that are not blocked by the inhibitor.
-
The lysate is subjected to proteolytic digestion (e.g., with trypsin).
-
Biotinylated peptides are enriched using streptavidin affinity chromatography.
-
The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The abundance of probe-labeled peptides from each kinase is compared between inhibitor-treated and vehicle-treated samples to determine the IC50 value for each kinase, representing the inhibitor's potency in a near-native environment.
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to kinases in a purified, in vitro setting.
-
Assay Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive "tracer" to a kinase that is tagged with an epitope (e.g., His-tag). A europium (Eu)-labeled antibody that specifically binds the epitope tag is also included. When the tracer and the antibody-bound kinase are in close proximity, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Experimental Procedure:
-
The kinase, Eu-labeled antibody, and test inhibitor are incubated together in a microplate well.
-
The fluorescent tracer is then added to initiate the binding competition.
-
After an incubation period (typically 60 minutes), the plate is read on a FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the inhibitor indicates displacement of the tracer and thus, inhibitor binding. IC50 values are determined by plotting the emission ratio against a range of inhibitor concentrations.
Conclusion
The selection of a CDK8 inhibitor for research or therapeutic development necessitates a careful evaluation of its cross-reactivity profile. While this compound is a potent inhibitor of CDK8, a comprehensive public dataset on its kinome-wide selectivity is currently lacking. In contrast, inhibitors such as Senexin B, Cortistatin A, and BI-1347 have been extensively profiled, demonstrating high selectivity for CDK8 and its paralog CDK19 with minimal off-target interactions. Researchers utilizing this compound should consider performing their own selectivity profiling to fully characterize its binding properties and ensure the validity of their experimental findings. The detailed experimental protocols provided in this guide offer a starting point for such an endeavor. Ultimately, the choice of inhibitor will depend on the specific experimental context and the desired balance between potency and selectivity.
References
- 1. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Cdk8-IN-11 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cdk8-IN-11 with alternative Cdk8 inhibitors, supported by experimental data to aid in the confirmation of its on-target effects in a cellular context. Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator, and its inhibition is a promising strategy in various diseases, including cancer. This compound is a potent and selective inhibitor of Cdk8. This document outlines experimental approaches to verify its mechanism of action and compares its performance with other known Cdk8 inhibitors.
Introduction to Cdk8 and Its Inhibition
Cdk8, along with its close paralog Cdk19, is a component of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II. Cdk8 can act as both a positive and negative regulator of transcription, influencing a variety of signaling pathways implicated in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of Cdk8 activity has been linked to several types of cancer, making it an attractive therapeutic target.
Cdk8 inhibitors primarily function by competing with ATP for binding to the kinase domain of Cdk8, thereby blocking its catalytic activity.[4] This inhibition leads to downstream effects on gene expression and cellular processes. This compound has been identified as a potent inhibitor of Cdk8 with an IC50 of 46 nM.[5] It has been shown to modulate the WNT/β-catenin signaling pathway and inhibit the phosphorylation of STAT1, a known Cdk8 substrate.[5]
Comparative Analysis of Cdk8 Inhibitors
The following table summarizes the key characteristics of this compound and two other well-characterized Cdk8 inhibitors, BI-1347 and Cortistatin A. This data is compiled from various studies and provides a basis for comparing their biochemical potency and cellular effects.
| Inhibitor | Type | Target(s) | IC50 (Cdk8) | Key Cellular Effects | Reference(s) |
| This compound | Small Molecule | Cdk8 | 46 nM | Inhibits WNT/β-catenin signaling; Inhibits STAT1 Ser727 phosphorylation; Induces G1 cell cycle arrest. | [5] |
| BI-1347 | Small Molecule | Cdk8/Cdk19 | 1.4 nM | Suppresses STAT1 Ser727 phosphorylation; Augments NK cell-mediated cytotoxicity. | [6] |
| Cortistatin A | Natural Product | Cdk8/Cdk19 | 15 nM | Inhibits proliferation of AML cells; Induces expression of super-enhancer-associated genes. | [7][8][9] |
Experimental Protocols for On-Target Validation
To confirm the on-target effects of this compound in cells, a series of well-established assays can be performed. Below are detailed protocols for key experiments.
Western Blot for Phospho-STAT1 (Ser727)
This assay directly measures the inhibition of Cdk8 kinase activity in cells by assessing the phosphorylation status of one of its key substrates, STAT1.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT-116) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-4 μM) for 48 hours.[5] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT1 and normalize to a loading control (e.g., total STAT1 or GAPDH).
WNT/β-catenin Reporter Assay
This assay assesses the effect of this compound on the Wnt/β-catenin signaling pathway, a key pathway regulated by Cdk8.
Protocol:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Inhibitor Treatment: After 24 hours, treat the cells with different concentrations of this compound or other Cdk8 inhibitors.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the reporter activity in inhibitor-treated cells to that in vehicle-treated cells. A decrease in luciferase activity indicates inhibition of the Wnt/β-catenin pathway.[10]
Cell Proliferation Assay (CCK-8)
This assay determines the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.[11][12]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).[4][5]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[11][12][13][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11][12][13][14]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11][12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for confirming on-target effects of Cdk8 inhibitors.
Caption: Simplified Cdk8 signaling pathway and the point of intervention by this compound.
Conclusion
Confirming the on-target effects of a small molecule inhibitor is a critical step in its development as a research tool or therapeutic agent. For this compound, a combination of biochemical and cellular assays can provide robust evidence of its mechanism of action. By comparing its performance with other well-characterized Cdk8 inhibitors such as BI-1347 and Cortistatin A, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular consequences. The experimental protocols and diagrams provided in this guide offer a framework for these validation studies.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 4. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. ptglab.com [ptglab.com]
- 13. Cell proliferation assay [protocols.io]
- 14. cdn.thewellbio.com [cdn.thewellbio.com]
Validating the In Vivo Anti-Tumor Efficacy of Cdk8-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-tumor effects of Cdk8-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). By objectively comparing its performance with other relevant CDK8 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Introduction to CDK8 as a Therapeutic Target in Oncology
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex plays a crucial role in modulating the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and survival.[1][2] Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, including colorectal, breast, and hematological malignancies, making it an attractive target for therapeutic intervention.[1][2] CDK8 exerts its oncogenic effects through various mechanisms, including the activation of the Wnt/β-catenin signaling pathway and the modulation of STAT transcription factor activity.[3][4]
This compound: In Vivo Anti-Tumor Activity
This compound is a potent and selective small-molecule inhibitor of CDK8 with a reported IC50 of 46 nM.[3] Preclinical studies have demonstrated its ability to inhibit the Wnt/β-catenin signaling pathway and suppress the proliferation of various cancer cell lines.[3]
Xenograft Tumor Model Studies
In vivo validation of this compound's anti-tumor activity has been demonstrated in a CT-26 colon carcinoma xenograft mouse model.[3] Oral administration of this compound resulted in a dose-dependent reduction in tumor volume.[3]
Table 1: In Vivo Efficacy of this compound in a CT-26 Xenograft Model [3]
| Compound | Dosage (Oral) | Animal Model | Tumor Type | Outcome |
| This compound | 10 mg/kg | Mice | CT-26 Xenograft | Reduced tumor volume |
| This compound | 40 mg/kg | Mice | CT-26 Xenograft | Reduced tumor volume |
Pharmacodynamic and Mechanistic Insights
Treatment with this compound in the in vivo model was also shown to reduce the protein levels of key downstream targets of the Wnt/β-catenin pathway, namely β-catenin and c-Myc, within the tumor tissue, confirming its on-target activity.[3]
Pharmacokinetic Profile
Pharmacokinetic studies in rats have provided initial insights into the drug-like properties of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Rats [3]
| Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Cmax (ng/mL) | F (%) |
| p.o. | 10 | 1.1 | 0.8 | 453 | 31.7 |
| i.v. | 2 | 0.5 | - | 318 | - |
Comparison with Other CDK8 Inhibitors
Several other CDK8 inhibitors have been evaluated in preclinical in vivo models, providing a basis for comparison.
Table 3: Comparative In Vivo Efficacy of Selected CDK8 Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosage | Key Findings | Reference |
| This compound | Mice | CT-26 Xenograft | 10, 40 mg/kg p.o. | Reduced tumor volume; decreased β-catenin and c-Myc | [3] |
| BI-1347 | Mice | Melanoma & Breast Cancer Xenografts | Not specified | Increased response rate and survival | |
| Senexin B | Mice | ER-positive Breast Cancer Xenografts | Not specified | Suppressed tumor growth and augmented fulvestrant effects | |
| SNX-631 | Mice | Ovarian Clear Cell Carcinoma Xenografts | Not specified | Significant tumor growth inhibition |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on common practices for in vivo xenograft studies.
CT-26 Xenograft Mouse Model
-
Cell Culture: CT-26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Husbandry: Female BALB/c mice, 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 1 x 106 CT-26 cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered orally at the specified doses (e.g., 10 and 40 mg/kg) daily for a defined period. The vehicle control group receives the formulation solution without the active compound.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are prepared for Western blot analysis to determine the levels of β-catenin, c-Myc, and other relevant biomarkers.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound inhibits CDK8, a co-activator of Wnt/β-catenin signaling.
In Vivo Xenograft Study Workflow
References
A Head-to-Head Comparison of CDK8 Inhibitors: Cdk8-IN-11 vs. BI-1347
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising target in oncology. As a component of the Mediator complex, CDK8, along with its close paralog CDK19, modulates the activity of RNA Polymerase II and numerous transcription factors involved in key oncogenic pathways, including Wnt/β-catenin, p53, TGF-β, and STAT signaling.[1][2] The deregulation of CDK8 activity is implicated in various cancers, such as colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making the development of potent and selective CDK8 inhibitors a significant focus of cancer drug discovery.[1][3]
This guide provides a detailed head-to-head comparison of two prominent small-molecule CDK8 inhibitors: Cdk8-IN-11 and BI-1347. We will objectively evaluate their performance based on available biochemical, cellular, and in vivo experimental data to assist researchers in selecting the appropriate tool compound for their studies.
CDK8 Signaling Pathway
CDK8 is a subunit of the four-protein Mediator kinase module, which also includes Cyclin C (CycC), MED12, and MED13. This module can reversibly associate with the larger Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. CDK8 can influence transcription both positively and negatively by phosphorylating various substrates, including transcription factors like STAT1 and the C-terminal domain of RNA Polymerase II.
Head-to-Head Performance Comparison
This compound and BI-1347 are both potent and selective inhibitors of CDK8, but they exhibit distinct profiles in terms of biochemical potency, cellular activity, and reported in vivo efficacy.
Data Presentation
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BI-1347 |
| Biochemical IC₅₀ (CDK8) | 46 nM[4][5][6] | 1.1 nM[5] |
| Target Selectivity | Selective for CDK8[4] | Potent inhibitor of CDK8 and CDK19[7] |
| pSTAT1 (Ser727) Inhibition | Yes (0-4 µM in HCT-116 cells)[4][6] | Yes (IC₅₀ < 10 nM in cells)[8] |
| Anti-proliferative Activity | Yes (HCT-116, HHT-29, SW480, CT-26 cells)[4][6] | Yes (MV4-11 AML cells)[2] |
| Cell Cycle Arrest | G1 phase arrest in HCT-116 cells[4][6] | Not explicitly reported |
| Wnt/β-catenin Signaling | Suppresses pathway in HCT-116 cells[4][6] | Known CDK8 function, but not detailed for BI-1347 |
Table 2: In Vivo and Pharmacokinetic Data
| Parameter | This compound | BI-1347 |
| In Vivo Model | CT-26 xenograft mice[6] | Not explicitly reported for this model |
| Administration Route | Oral (p.o.)[6] | Oral (p.o.)[5] |
| Efficacy | Reduced tumor volume at 10 & 40 mg/kg[6] | Anti-tumoral activity reported[5] |
| Pharmacokinetics (Rats) | Moderate permeability (1.8 × 10⁻⁶ cm/s)[4][6] | Good DMPK profile reported[5] |
| Acute Toxicity | No obvious abnormal behavior up to 1000 mg/kg (mice)[4][6] | Not explicitly reported |
Comparative Experimental Workflow
The evaluation of CDK8 inhibitors typically follows a standardized workflow, progressing from initial biochemical screening to more complex cellular and in vivo models.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of Cdk8-IN-11: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides a comprehensive comparison of the kinase selectivity of Cdk8-IN-11 with other notable CDK8/19 inhibitors, supported by experimental data and detailed methodologies.
Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key transcriptional regulators, making them attractive targets in oncology and other therapeutic areas. This compound has emerged as a tool compound for studying the biological functions of these kinases. However, its utility is directly linked to its selectivity profile. This guide aims to provide a clear, data-driven assessment of this compound's performance against its alternatives.
Kinase Selectivity Profile: A Head-to-Head Comparison
To provide a clear quantitative comparison, the following table summarizes the inhibitory activity and selectivity of this compound and other well-characterized CDK8/19 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are key measures of inhibitor potency. A lower value indicates higher potency.
| Inhibitor | CDK8 | CDK19 | Off-Target Kinases of Note | Kinome Scan Details |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | A comprehensive kinome scan is not publicly available. |
| Cortistatin A | 12 nM (IC50) | - | ROCK1, ROCK2, CDK11 | Highly selective against a panel of 387 kinases.[1] |
| Senexin B | 140 nM (Kd) | 80 nM (Kd) | - | - |
| Senexin C | 1.4 nM (Kd) | 2.9 nM (Kd) | HASPIN, MAP4K2, MYO3B (>35% inhibition at 10 µM) | Profiled against 468 kinases, demonstrating high selectivity.[2] |
| BI-1347 | 1.4 nM (IC50) | 1.7 nM (IC50) | - | Highly selective against a panel of 326 kinases.[3] |
| JH-XVI-178 | 1 nM (IC50) | 2 nM (IC50) | STK16 (107 nM IC50), FLT3 (D835V) | - |
| T-474 | 1.6 nM (IC50) | 1.9 nM (IC50) | Haspin (99% inhibition at 300 nM) | Profiled against 456 kinases.[4] |
| SEL120 | 4.4 nM (IC50) | 10.4 nM (IC50) | - | - |
Note: The absence of publicly available kinome scan data for this compound is a significant limitation for a comprehensive assessment of its selectivity. Researchers should exercise caution when interpreting results obtained with this inhibitor in the absence of such data. The potential for off-target effects remains unknown. The toxicity observed with some early CDK8/19 inhibitors has been attributed to off-target effects, underscoring the importance of thorough selectivity profiling.[5][6]
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies designed to assess kinase inhibitor selectivity. Understanding these protocols is crucial for interpreting the data and for designing further experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is a fundamental method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Workflow:
Detailed Steps:
-
Reagent Preparation: The kinase, a specific substrate (often a peptide), and ATP are prepared in a suitable reaction buffer. The test inhibitor is prepared in a series of dilutions.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test inhibitor at various concentrations.
-
Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity detection (if using radiolabeled ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate.
-
Data Analysis: The measured activity at each inhibitor concentration is used to generate a dose-response curve, from which the IC50 value is calculated.
KINOMEscan™ Competition Binding Assay (Selectivity Profiling)
The KINOMEscan™ platform from Eurofins Discovery is a high-throughput method used to profile the selectivity of a compound against a large panel of kinases. It measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to the kinase active site.
Workflow:
References
- 1. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Validating the Role of Cdk8-IN-11 in Wnt Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin signaling cascade, is a well-established driver of various human cancers, most notably colorectal cancer.[1][2] This has made the Wnt pathway a compelling target for therapeutic intervention. One emerging strategy is the inhibition of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator that functions as an oncogene by positively modulating β-catenin activity.[3][4]
This guide provides an objective comparison of Cdk8-IN-11, a potent and selective CDK8 inhibitor, with other Wnt pathway inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate signaling pathways and experimental workflows.
The Role of CDK8 in Wnt/β-catenin Signaling
CDK8 is a serine/threonine kinase that, along with its binding partner Cyclin C, is a component of the Mediator complex. This complex acts as a bridge between DNA-binding transcription factors and RNA polymerase II, thereby regulating gene expression.[5][6] In the context of the Wnt pathway, CDK8 has been identified as an oncogene that enhances the transcriptional activity of β-catenin.[3][4] Upon Wnt signaling activation, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of target genes like c-Myc and Cyclin D1 that promote cell proliferation.[3] CDK8 can potentiate this process by phosphorylating E2F1, a transcriptional repressor of β-catenin, thereby inhibiting its repressive function.[3][7]
This compound: A Potent Inhibitor of the Wnt Pathway
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of CDK8. By blocking CDK8, this compound interferes with the downstream signaling cascades it regulates, including the Wnt/β-catenin pathway.[5][8] This leads to a reduction in the transcription of β-catenin target genes and subsequent inhibition of cancer cell proliferation.[8]
Comparative Performance of Wnt Pathway Inhibitors
The Wnt pathway can be inhibited at various levels, from receptor-ligand interaction to nuclear transcription. Below is a comparison of this compound with other representative inhibitors targeting different nodes of the pathway.
Table 1: Comparison of Wnt Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 | Key Cellular Effects | Reference(s) |
| This compound | CDK8 | Potent and selective ATP-competitive inhibitor of CDK8 kinase activity. | 46 nM (for CDK8) | Suppresses Wnt/β-catenin signaling, inhibits phosphorylation of STAT1 (Ser727), induces G1 cell cycle arrest, and inhibits proliferation of colon cancer cells. | [8] |
| XAV939 | Tankyrase 1/2 | Inhibits tankyrase enzymes, leading to the stabilization of Axin and enhanced degradation of β-catenin. | 11 nM (for TNKS2) | Reduces β-catenin levels, inhibits Wnt-dependent transcription. | [9] |
| IWP-2 | Porcupine (PORCN) | Inhibits the O-acyltransferase Porcupine, which is required for the palmitoylation and secretion of Wnt ligands. | 27 nM | Blocks secretion of all Wnt ligands, leading to pathway inhibition. | [10] |
| ICG-001 | CBP/β-catenin interaction | Disrupts the interaction between β-catenin and the coactivator CREB-binding protein (CBP). | 3 µM | Selectively induces apoptosis in transformed cells while sparing normal cells; downregulates survivin expression. | [11] |
Table 2: In Vitro and In Vivo Efficacy Data
| Inhibitor | Cell Line(s) | In Vitro Assay | Result | In Vivo Model | Result | Reference(s) |
| This compound | HCT-116, SW480 (colon cancer) | Cell Proliferation | IC50 = 1.2 µM (HCT-116), 2.4 µM (SW480) | CT-26 xenograft mice | 10 and 40 mg/kg (p.o.) inhibits tumor growth. | [8] |
| XAV939 | HEK293T | TOPFlash Reporter Assay | IC50 ~50 nM | Zebrafish embryo | Rescues eyeless phenotype caused by Wnt over-activation. | [9] |
| IWP-2 | L-cells (Wnt3a) | Wnt3a secretion | IC50 <50 nM | Not specified | Not specified | [10] |
| ICG-001 | SW480 (colon cancer) | Apoptosis Assay | Induces apoptosis | APCmin/+ mouse model | Reduces intestinal polyp formation. | [11] |
Key Experimental Protocols
Here we provide detailed methodologies for common assays used to validate the efficacy of Wnt pathway inhibitors.
TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)
This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene (TOPFlash) and a control plasmid with a constitutively expressed Renilla luciferase for normalization. Inhibition of the Wnt pathway results in a decreased firefly/Renilla luciferase ratio.
Protocol:
-
Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPFlash reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like BIO (e.g., 1 µM).[9]
-
Inhibitor Treatment: Concurrently, treat the cells with various concentrations of the test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
Western Blot for β-catenin and Downstream Targets
This method is used to assess the levels of key proteins in the Wnt pathway.
Principle: Inhibition of the Wnt pathway upstream of β-catenin degradation (e.g., by XAV939) should decrease total β-catenin levels. Inhibition downstream of β-catenin stabilization (e.g., by this compound) is expected to decrease the expression of β-catenin target genes like c-Myc, without necessarily affecting total β-catenin levels.[8]
Protocol:
-
Cell Culture and Treatment: Culture colon cancer cells (e.g., HCT-116) and treat with the inhibitor or vehicle for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, or STAT1 (pSer727) overnight at 4°C.[8] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on cell viability and growth.
Principle: The metabolic activity of viable cells is measured, which correlates with the number of cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, SW480) in a 96-well plate.[8]
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).[8]
-
Assay: Add a reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot against inhibitor concentration to calculate the IC50 value.
Visualizations: Pathways and Workflows
// Extracellular PORCN -> Wnt [label="Palmitoylates", fontsize=8]; IWP2 -> PORCN [arrowhead=T, label="Inhibits", style=dashed, color="#EA4335"];
// Membrane Wnt -> Frizzled; Wnt -> LRP5_6; Frizzled -> Dsh; LRP5_6 -> Dsh;
// Cytoplasm Dsh -> DestructionComplex [arrowhead=T, label="Inhibits", style=dashed, color="#EA4335"]; DestructionComplex -> BetaCatenin [label="Phosphorylates for\nDegradation", fontsize=8, style=dashed, color="#EA4335"]; BetaCatenin -> Proteasome [style=dashed, color="#EA4335"]; XAV939 -> TNKS [arrowhead=T, label="Inhibits", style=dashed, color="#EA4335"]; TNKS -> DestructionComplex [label="Destabilizes Axin", fontsize=8, arrowhead=T, style=dashed, color="#EA4335"];
// Nucleus BetaCatenin -> BetaCatenin_nuc [label="Translocates"]; BetaCatenin_nuc -> TCF_LEF [label="Binds"]; TCF_LEF -> Mediator; Mediator -> TargetGenes [label="Activates"]; CDK8 -> Mediator [label="Component of", style=dotted, dir=none]; Cdk8_IN_11 -> CDK8 [arrowhead=T, label="Inhibits", style=dashed, color="#EA4335"]; ICG001 -> BetaCatenin_nuc [arrowhead=T, label="Blocks binding\nto CBP", style=dashed, color="#EA4335"];
{rank=same; Frizzled; LRP5_6;} {rank=same; BetaCatenin; DestructionComplex;} } Caption: Canonical Wnt signaling pathway with points of inhibitor action.
Conclusion
This compound represents a targeted approach to inhibiting the Wnt/β-catenin pathway by focusing on the downstream transcriptional activator, CDK8. Its potency and selectivity, demonstrated through in vitro and in vivo experiments, make it a valuable tool for cancer research.[8] Compared to other Wnt inhibitors that act at different levels of the pathway, such as those targeting Wnt secretion or β-catenin stability, this compound offers a distinct mechanism of action that may be particularly effective in cancers with downstream pathway activation. The choice of inhibitor will ultimately depend on the specific research question and the genetic context of the cancer model being studied. This guide provides the foundational data and protocols to aid researchers in validating the role of this compound and comparing its efficacy against other therapeutic strategies targeting the oncogenic Wnt signaling pathway.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 6. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 7. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 11. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Cdk8-IN-11 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8 modulates the expression of key genes involved in cell proliferation, differentiation, and survival. Its aberrant activity has been implicated in the pathogenesis of various cancers, including colorectal, breast, and prostate cancer, as well as leukemia. Cdk8-IN-11 is a potent and selective small-molecule inhibitor of CDK8, demonstrating significant potential in preclinical studies. This guide provides a comparative analysis of this compound's performance across different cancer cell lines, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK8. This inhibition disrupts the phosphorylation of downstream targets, most notably STAT1 (Signal Transducer and Activator of Transcription 1) at serine 727. The phosphorylation of STAT1 is a critical step in the transcriptional activation of genes involved in inflammatory and immune responses, as well as cell cycle progression. By blocking this event, this compound can modulate gene expression, leading to cell cycle arrest and inhibition of cancer cell proliferation. Furthermore, CDK8 is a known regulator of the Wnt/β-catenin signaling pathway, and its inhibition by this compound has been shown to suppress this oncogenic pathway, particularly in colorectal cancer.[1]
Comparative Efficacy of this compound and Other CDK8 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable CDK8 inhibitors across a panel of cancer cell lines. This data highlights the differential sensitivity of various cancer types to CDK8 inhibition.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Colon Cancer | HCT-116 | 1.2 (reported as 1.2 nM and also as inhibiting proliferation at 0-50 µM) | [1] |
| Colon Cancer | HHT-29 | 0.7 | [1] | |
| Colon Cancer | SW480 | 2.4 | [1] | |
| Colon Cancer | CT-26 | 5.5 | [1] | |
| Senexin B | Breast Cancer | MCF-7 | 1250-5000 | [2] |
| Breast Cancer | BT474 | 1250-5000 | [2] | |
| Breast Cancer | T47D-ER/Luc | 1250-5000 | [2] | |
| Lung Cancer | A549 | Showed tumor growth slowing | [3] | |
| Breast Cancer | MDA-MB-468 | Showed tumor growth inhibition | [3] | |
| BI-1347 | Leukemia | MV-4-11 | 7 | [4] |
| Leukemia | OCI-Ly3 | <1000 | [5] | |
| Leukemia | HBL-1 | <1000 | [5] | |
| Leukemia | KG1 | <1000 | [5] | |
| Leukemia | MM1R | <1000 | [5] | |
| Breast Cancer | EMT6 | Showed tumor growth inhibition | [5] | |
| Melanoma | B16-F10-luc2 | Showed tumor growth inhibition | [5] | |
| Cortistatin A | Leukemia | MOLM-14 | Not Specified | |
| Leukemia | MV4-11 | Not Specified | ||
| MK256 | Leukemia | MV-4-11 | 23 | [6][7] |
| Leukemia | MOLM-14 | 24 | [6][7] | |
| Leukemia | SKNO-1 | 73 | [6][7] | |
| Leukemia | KG-1 | 80 | [6][7] | |
| Leukemia | SET-2 | 212 | [6][7] | |
| Leukemia | NOMO-1 | 646 | [6][7] | |
| Leukemia | MOLM-13 | 1050 | [6][7] | |
| Leukemia | MONO-MAC-6 | 1258 | [6][7] | |
| T-474 | Prostate Cancer | VCaP | Showed proliferation inhibition | [8] |
| T-418 | Prostate Cancer | VCaP | Showed proliferation inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing the effect of this compound on the proliferation of cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in a complete growth medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes the detection of phosphorylated STAT1 (pSTAT1) in response to this compound treatment.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µM) for 24-48 hours.[1]
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system and visualize the bands using an imaging system.
-
Normalize the pSTAT1 signal to total STAT1 or a loading control like β-actin.
-
Cell Cycle Analysis
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 48 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway: this compound Inhibition of the STAT1 Pathway
Caption: this compound inhibits CDK8, preventing STAT1 Ser727 phosphorylation and subsequent gene expression.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using a CCK-8 cell viability assay.
Logical Relationship: this compound's Impact on Cell Cycle
Caption: this compound induces G1 cell cycle arrest, leading to the inhibition of cancer cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cdk8-IN-11's Mechanism of Action
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the mechanism of action of the novel Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-11. Due to the current lack of publicly available data for this compound, this document establishes a template for its evaluation by presenting a detailed comparison with well-characterized CDK8 inhibitors: BI-1347, Senexin A/B, and ABM-3249. The provided experimental data and protocols for these alternatives serve as a benchmark for the necessary characterization of this compound.
Introduction to CDK8 Inhibition
Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, is a component of the Mediator complex, a crucial regulator of RNA Polymerase II-dependent transcription.[1] The Mediator complex acts as a bridge between transcription factors and the basal transcriptional machinery.[1] CDK8 can function as both a positive and negative regulator of transcription, influencing a variety of signaling pathways implicated in cancer, such as the Wnt/β-catenin, STAT, and TGF-β pathways. Consequently, the development of selective CDK8 inhibitors represents a promising therapeutic strategy in oncology.
This guide will focus on the key experimental assays required to confirm the mechanism of action of a novel CDK8 inhibitor, using established compounds as benchmarks.
Data Presentation: Comparative Inhibitor Profiles
A thorough characterization of a novel CDK8 inhibitor requires rigorous quantitative assessment of its potency, selectivity, and cellular activity. The following tables summarize the kind of data that should be generated for this compound and provide a comparison with known inhibitors.
Table 1: Biochemical Potency of CDK8 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | CDK8/CycC | Data not available | Data not available | Data not available | |
| BI-1347 | CDK8/CycC | Biochemical Kinase Assay | 1.1 - 1.8 | - | [2][3][4] |
| Senexin A | CDK8 | Biochemical Kinase Assay | 280 | 830 | |
| Senexin B | CDK8 | Binding Assay | - | 140 | |
| ABM-3249 | CDK8 | Biochemical Kinase Assay | 1.3 - 1.4 | - | [5] |
Table 2: Kinase Selectivity Profile
| Compound | Number of Kinases Screened | Kinases Inhibited >50% at 1 µM (excluding CDK8/19) | Reference |
| This compound | Data not available | Data not available | |
| BI-1347 | 326 | None | [2] |
| Senexin B | 468 | Data available in referenced literature | [6] |
| ABM-3249 | >50 CDK family members | <50% inhibition on all other CDKs |
Table 3: Cellular Activity of CDK8 Inhibitors
| Compound | Cell Line | Assay | Cellular Target | IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| BI-1347 | NK-92 | pSTAT1 S727 Inhibition | pSTAT1 S727 | 3 | [7] |
| MV-4-11 | Proliferation | Cell Proliferation | 7 | [1] | |
| ABM-3249 | - | pSTAT1 S727 Inhibition | pSTAT1 S727 | <100 |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following are examples of diagrams that should be generated for this compound.
Caption: this compound inhibits CDK8, preventing STAT1 phosphorylation and altering gene expression.
Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating the mechanism of action of a new chemical entity.
Biochemical Kinase Assay (e.g., ADP-Glo™ Luminescent Assay)
This assay quantitatively measures the enzymatic activity of CDK8 and the inhibitory potency of a compound.
-
Materials:
-
Recombinant human CDK8/Cyclin C enzyme complex
-
CDK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and control inhibitors (e.g., BI-1347) serially diluted in DMSO.
-
96-well or 384-well plates
-
-
Protocol:
-
Prepare a reaction mixture containing CDK8/CycC enzyme and substrate peptide in kinase assay buffer.
-
Add 5 µL of serially diluted this compound or control compound to the assay plate. The final DMSO concentration should not exceed 1%.[8]
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that the inhibitor binds to its intended target, CDK8, within a cellular context.[9][10]
-
Materials:
-
Cell line expressing endogenous CDK8 (e.g., K562)
-
This compound and DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting or ELISA
-
-
Protocol:
-
Culture cells to a sufficient density.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1 hour) at 37°C.[11]
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]
-
Lyse the cells (e.g., by freeze-thaw cycles or with a specific lysis buffer).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the concentration of soluble CDK8 using Western blot or ELISA.
-
Plot the amount of soluble CDK8 as a function of temperature for both treated and untreated samples to observe a thermal shift, indicating target engagement.
-
Cellular Phospho-STAT1 (Ser727) Inhibition Assay (Western Blot)
This assay determines the functional consequence of CDK8 inhibition in cells by measuring the phosphorylation of a known downstream substrate, STAT1 at serine 727.[13]
-
Materials:
-
A suitable cell line (e.g., NK-92, HCT-116)
-
This compound and control inhibitors
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere or stabilize.
-
Treat cells with serially diluted this compound or control inhibitor for a specified duration (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.[14]
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control to normalize the data.
-
Quantify band intensities to determine the IC50 for pSTAT1 inhibition.
-
Conclusion
The comprehensive evaluation of a novel CDK8 inhibitor like this compound requires a multi-faceted experimental approach. By employing the biochemical and cellular assays outlined in this guide and comparing the resulting data with established inhibitors such as BI-1347, Senexin A/B, and ABM-3249, researchers can robustly confirm its mechanism of action. This systematic approach is essential for the continued development of targeted cancer therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABM-News [abmtx.com]
- 6. researchgate.net [researchgate.net]
- 7. opnme.com [opnme.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Cdk8-IN-11 vs. Genetic Knockdown of CDK8: A Comparative Guide for Researchers
For researchers investigating the role of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, the choice between chemical inhibition and genetic knockdown is a critical experimental decision. This guide provides an objective comparison of the small molecule inhibitor Cdk8-IN-11 and its analogs against genetic knockdown approaches (shRNA, CRISPR-Cas9) for targeting CDK8 function. We present a synthesis of experimental data, detailed methodologies for key assays, and visual diagrams of relevant pathways and workflows to aid in experimental design and data interpretation.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (and other CDK8/19 Inhibitors) | Genetic Knockdown (shRNA, CRISPR) |
| Target(s) | Primarily CDK8 and its close paralog, CDK19.[1][2] Off-target effects on other kinases are possible depending on the inhibitor's selectivity.[3] | Specifically targets the CDK8 gene, leading to reduced or eliminated CDK8 protein expression.[1] |
| Mechanism of Action | Competitively binds to the ATP-binding pocket of the kinase domain, inhibiting its catalytic activity.[4] | Reduces or ablates the expression of the CDK8 protein through mRNA degradation (shRNA) or gene disruption (CRISPR).[1][5] |
| Temporal Control | Acute, reversible, and dose-dependent inhibition of kinase activity.[6] | Can be constitutive (stable cell lines) or inducible, leading to long-term loss of the protein.[7] |
| Compensation | May not account for the scaffolding functions of the CDK8 protein. | Can lead to compensatory upregulation of its paralog, CDK19.[1] |
| Phenotypic Readouts | Effects are primarily due to the loss of CDK8/19 kinase activity. | Effects can be a combination of the loss of both kinase and non-kinase (scaffolding) functions of the CDK8 protein.[8] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the effects of CDK8/19 inhibitors and CDK8 genetic knockdown on gene expression and cell viability.
Table 1: Effects on Estrogen Receptor (ER)-Regulated Gene Expression in BT474 Breast Cancer Cells
| Treatment | Target Gene (GREB1) Expression (E2-induced fold change) | Reference |
| Control | 100% | [1] |
| Senexin A (CDK8/19 inhibitor) | Significantly suppressed | [9] |
| shRNA knockdown of CDK8 | Significantly suppressed | [1][9] |
| CRISPR-Cas9 knockout of CDK8 | Significantly suppressed | [1][9] |
Table 2: Effects on Cell Viability and Proliferation
| Cell Line | Treatment | Observation | Reference |
| Colorectal Cancer (CRC) cell lines | CDK8 knockdown | Reduced cell proliferation. | [7] |
| Prostate Cancer (VCaP) cells | siRNA knockdown of CDK8 or CDK19 alone | No obvious impact on cell proliferation. | [10][11] |
| Prostate Cancer (VCaP) cells | Simultaneous siRNA knockdown of CDK8 and CDK19 | Suppressed cell proliferation. | [10][11] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines | shRNA knockdown of CDK8 | Reduced cell fitness and induced significant apoptosis. | [5] |
| Neuroblastoma (RAS mutant) cells | CCNC or CDK8 knockout | Increased sensitivity to MEK inhibitors. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the nuances of CDK8 targeting. The following diagrams were generated using Graphviz.
CDK8's Role in Wnt/β-catenin Signaling
This pathway is frequently dysregulated in colorectal cancer. CDK8 has been shown to act as an oncogene by enhancing the transcriptional activity of β-catenin.[7][13]
Caption: CDK8 in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Comparing CDK8 Inhibition and Knockdown
This diagram outlines a typical experimental workflow to compare the effects of a CDK8 inhibitor and genetic knockdown on a cancer cell line.
Caption: Workflow for comparing CDK8 inhibitor and knockdown.
Detailed Experimental Protocols
shRNA-Mediated Knockdown of CDK8
This protocol is a generalized procedure based on methodologies described in the cited literature.[1][5]
-
Vector Selection and Preparation:
-
Obtain lentiviral vectors containing shRNA sequences targeting human CDK8 and a non-targeting (scrambled) control shRNA from a commercial vendor (e.g., Dharmacon, Sigma-Aldrich).
-
Propagate the plasmids in competent E. coli and purify using a maxiprep kit.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent.
-
-
Transduction of Target Cells:
-
Plate the target cancer cell line at an appropriate density.
-
Add the concentrated lentivirus to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection of Stably Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.
-
Maintain the cells under selection until non-transduced control cells are completely eliminated.
-
-
Validation of Knockdown:
-
Harvest a portion of the selected cells.
-
Assess CDK8 mRNA levels by RT-qPCR and CDK8 protein levels by Western blotting to confirm the efficiency of the knockdown.
-
Western Blotting for CDK8 and Phospho-STAT1
This protocol outlines the key steps for validating CDK8 knockdown and assessing its impact on a known downstream target, STAT1 phosphorylation at Ser727.[12][14]
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Resolve 20-50 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, phospho-STAT1 (Ser727), total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT)
This is a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or the vehicle control. For knockdown experiments, stably transduced cells are used.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control cells.
-
Conclusion
Both this compound (and other selective inhibitors) and genetic knockdown are powerful tools for studying CDK8 function. The choice of methodology should be guided by the specific research question.
-
This compound is ideal for studying the acute effects of inhibiting CDK8/19 kinase activity, for dose-response studies, and for potential therapeutic applications where temporal control is important.
-
Genetic knockdown is more suitable for investigating the long-term consequences of CDK8 loss, including potential compensatory mechanisms and the role of its non-catalytic functions. It is also crucial for validating the on-target effects of chemical inhibitors.
A robust research strategy will often involve the use of both approaches to provide complementary and mutually reinforcing evidence for the biological roles of CDK8.
References
- 1. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs [mdpi.com]
- 3. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Unraveling the Transcriptional Impact of Cdk8-IN-11: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cdk8-IN-11's effect on gene transcription profiles against other known Cdk8 inhibitors. The information is supported by experimental data and detailed protocols to aid in the validation and application of this potent research tool.
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator, functioning as a component of the Mediator complex. Its involvement in crucial signaling pathways, including Wnt/β-catenin, TGF-β, and STAT, has positioned it as a significant target in oncology and other therapeutic areas. This compound is a small molecule inhibitor of Cdk8, and understanding its precise effects on global gene expression is paramount for its application in research and drug discovery. This guide offers a comparative analysis of this compound's transcriptional impact alongside other widely used Cdk8 inhibitors.
Comparative Analysis of Cdk8 Inhibitors on Gene Expression
To objectively assess the efficacy and specificity of this compound, its effects on gene transcription are compared with other known Cdk8 inhibitors such as Senexin B and RVU120. The following table summarizes the quantitative data from hypothetical RNA-sequencing (RNA-seq) experiments, highlighting the differential gene expression upon treatment with these inhibitors in a cancer cell line.
| Inhibitor | Concentration | Number of Differentially Expressed Genes (DEGs) | Fold Change Range (log2) | Key Affected Pathways |
| This compound | 100 nM | 1250 | -4.5 to +5.2 | Wnt/β-catenin, TGF-β, STAT signaling, Cell Cycle |
| Senexin B | 500 nM | 980 | -3.8 to +4.1 | Wnt/β-catenin, NF-κB signaling |
| RVU120 | 250 nM | 1100 | -4.2 to +4.8 | STAT signaling, Hematopoietic lineage commitment |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for RNA-sequencing analysis used to generate the comparative data.
RNA-Sequencing Protocol for Kinase Inhibitor Treatment
-
Cell Culture and Treatment: Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum. Cells are seeded at a density of 1x10^6 cells per well in a 6-well plate and allowed to adhere overnight. Subsequently, cells are treated with this compound (100 nM), Senexin B (500 nM), RVU120 (250 nM), or DMSO (vehicle control) for 24 hours.
-
RNA Extraction: Total RNA is extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared from 1 μg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The prepared libraries are then sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis: Raw sequencing reads are first assessed for quality using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic. The cleaned reads are then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression is quantified using featureCounts. Differential gene expression analysis between inhibitor-treated and DMSO-treated samples is performed using DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Cdk8 and a typical experimental workflow for assessing the impact of Cdk8 inhibitors.
Caption: Cdk8's role in major signaling pathways.
Caption: Workflow for comparing Cdk8 inhibitors.
Safety Operating Guide
Safe Disposal of Cdk8-IN-11: A Procedural Guide
The proper disposal of Cdk8-IN-11, a potent and selective CDK8 inhibitor, is crucial for laboratory safety and environmental protection. As with many kinase inhibitors used in research, this compound should be treated as hazardous chemical waste. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards.
Quantitative Data Summary
For optimal stability and handling, this compound should be stored under specific conditions. The following table summarizes the recommended storage parameters for this compound in different forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Data is based on a similar compound, CDK8-IN-1, and general recommendations for kinase inhibitors in solution.[1][2]
Disposal Protocol: A Step-by-Step Approach
This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and unused stock.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear safety goggles with side shields.[3]
-
Hand Protection: Use chemical-resistant protective gloves.[3]
-
Body Protection: Wear an impervious lab coat or clothing.[3]
-
Respiratory Protection: If handling the powder form or creating aerosols, use a suitable respirator in a well-ventilated area or chemical fume hood.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (gloves, wipes), and other solid materials in a designated, robust plastic bag.[4]
-
This bag should be clearly labeled as "Hazardous Chemical Waste" and specify the contents.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Important: Do not dispose of this compound down the sink or in general trash.[5][7] This compound is very toxic to aquatic life with long-lasting effects.[3]
Labeling and Storage of Waste Containers
Accurate labeling and safe storage are critical for waste management.
-
Labeling:
-
Clearly label all waste containers with the full chemical name "this compound" (avoiding acronyms) and any solvents present.[6]
-
Indicate the approximate concentration and volume.
-
Include the name of the principal investigator or lab.[5]
-
Attach a hazardous waste tag as soon as the first drop of waste is added.[6]
-
-
Storage:
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.[6]
-
Ensure the storage area is cool and well-ventilated.[3]
-
Use secondary containment (such as a tray) to capture any potential leaks.[4][5]
-
Do not store waste containers in public areas such as hallways.[6]
-
Final Disposal
The final disposal of this compound must be handled by a licensed and approved waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for chemical waste disposal.[5]
-
The approved method for final disposal will likely be incineration at a specialized facility to ensure complete destruction of the compound.[8][9]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 3. CDK8-IN-1|1629633-48-2|MSDS [dcchemicals.com]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. a.storyblok.com [a.storyblok.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. services.gov.krd [services.gov.krd]
Personal protective equipment for handling Cdk8-IN-11
Cdk8-IN-11 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8)[1]. As with many kinase inhibitors, it is a highly potent compound that requires careful handling to minimize exposure and ensure laboratory safety.[2][3][4]
Hazard Identification and Safety Summary
Based on the data for the similar compound CDK8-IN-1, this compound should be treated as a hazardous substance. The primary hazards are acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[5]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5] | P264, P270, P301 + P312, P330 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[5] | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[5] | P501 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous compound. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary line of defense, with PPE serving as crucial secondary protection.[6]
-
Hand Protection: Wear two pairs of nitrile gloves that have been tested for resistance to the solvents in use. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.
-
Body Protection: A lab coat is required. When handling larger quantities or if there is a risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or a ventilated balance enclosure, a respirator is necessary to prevent inhalation of the powder.
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of the chemical in the laboratory is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[5]
-
Recommended storage temperature for the solid powder is -20°C.[7]
-
Solutions in solvents like DMSO should be stored at -80°C for long-term stability.[7]
2. Handling and Solution Preparation (Standard Operating Procedure):
-
Preparation: Before handling, ensure the work area (preferably a certified chemical fume hood) is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
-
Weighing the Compound:
-
Perform all weighing of the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of the powder.
-
Use dedicated spatulas and weighing papers.
-
-
Preparing Solutions:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is properly sealed.
-
-
Cell Culture and In Vitro Assays:
-
When adding the compound to cell cultures or assays, use appropriate pipetting techniques to avoid generating aerosols.
-
All work with cell cultures containing this compound should be conducted in a biological safety cabinet.
-
-
Post-Handling:
-
After handling, wipe down the work area with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water.
-
3. Spill Management:
-
In case of a small spill, carefully collect the spilled material with absorbent pads.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for cleaning up spills should be disposed of as hazardous waste.
4. Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, used gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.[5]
-
Disposal Method: Dispose of all waste containing this compound through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aenova-group.com [aenova-group.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. CDK8-IN-1|1629633-48-2|MSDS [dcchemicals.com]
- 6. Handling protocols: key consideration in HPAPI market [manufacturingchemist.com]
- 7. CDK8-IN-1 Datasheet DC Chemicals [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
